4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11-12H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSWGSRJHHXHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432298 | |
| Record name | 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114393-97-4 | |
| Record name | 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114393-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde: A Technical Guide for Chemical Researchers
Introduction
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is a pyridine-based aromatic aldehyde recognized for its critical role as a versatile intermediate in the synthesis of various biologically active compounds.[1][2] Its molecular structure, featuring a benzaldehyde moiety connected to a 5-ethyl-substituted pyridine ring through an ethoxy spacer, makes it a valuable precursor in medicinal chemistry.[3] This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its pivotal role in the production of the antidiabetic drug Pioglitazone.[1][2]
Core Chemical Properties and Identifiers
This compound is a pale brown oil under standard conditions and is characterized by the following identifiers and physicochemical properties.[4]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₂ | [3] |
| Molecular Weight | 255.31 g/mol | [3] |
| CAS Number | 114393-97-4 | [5] |
| Appearance | Pale Brown Oil | [4] |
| Storage Temperature | 2-8°C (Refrigerator) | [4] |
| IUPAC Name | 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde | [5] |
| SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | [3][5] |
| InChIKey | NTSWGSRJHHXHBB-UHFFFAOYSA-N | [3][5] |
Synthesis of this compound
The primary synthesis of this benzaldehyde derivative is achieved through an etherification reaction. This process involves the coupling of 2-(5-ethylpyridin-2-yl)ethanol with 4-hydroxybenzaldehyde.[6] The reaction is typically carried out in the presence of a base.
This synthesis pathway is a cornerstone for the industrial production of Pioglitazone, where the benzaldehyde derivative is a key intermediate.[6]
Detailed Synthesis Protocol
The following protocol outlines a common method for the synthesis of this compound:
-
Sulfonylation of Alcohol: 2-(5-Ethylpyridin-2-yl)ethanol is reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in a suitable solvent like dichloromethane. This step converts the hydroxyl group into a better leaving group, forming a sulfonate ester.[7]
-
Formation of Phenoxide: 4-Hydroxybenzaldehyde is treated with a base (e.g., potassium hydroxide) in a solvent like ethanol to form the corresponding potassium phenoxide salt.[7]
-
Williamson Ether Synthesis: The sulfonate ester from step 1 is then reacted with the potassium phenoxide from step 2.[7][8] This substitution reaction forms the desired ether linkage, yielding this compound.[7][8]
-
Work-up and Purification: After the reaction is complete, the mixture is typically concentrated, washed, and dried to isolate the final product.[7]
Rationale Behind Experimental Choices
-
Choice of Sulfonylation: Converting the alcohol to a sulfonate ester is a classic strategy to facilitate nucleophilic substitution. The sulfonate is an excellent leaving group, making the subsequent etherification more efficient.
-
Use of a Strong Base: A strong base is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the nucleophilic phenoxide.
-
Solvent Selection: The choice of solvents is critical for ensuring the solubility of reactants and facilitating the reaction kinetics.
Synthesis Pathway Diagram
Caption: Synthesis of this compound.
Key Applications in Drug Development
The primary and most well-documented application of this compound is its role as a direct precursor in the synthesis of Pioglitazone, a thiazolidinedione-class antidiabetic agent.[9][10]
Synthesis of Pioglitazone
The conversion of this compound to Pioglitazone involves a Knoevenagel condensation reaction with 2,4-thiazolidinedione, followed by a reduction step.[8]
Detailed Protocol for Pioglitazone Synthesis
-
Knoevenagel Condensation: this compound is reacted with 2,4-thiazolidinedione in the presence of a suitable base.[8][10] This reaction forms an intermediate, 5-{4-[2-(5-ethylpyridin-2-yl)ethoxy]benzylidene}-2,4-thiazolidinedione.[6][11]
-
Reduction: The double bond in the benzylidene intermediate is then reduced to a single bond to yield Pioglitazone.[8][10] This reduction is often achieved through catalytic hydrogenation.[8]
Rationale Behind Experimental Choices
-
Knoevenagel Condensation: This is a classic and efficient method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound like 2,4-thiazolidinedione.
-
Catalytic Hydrogenation: This is a common and effective method for the reduction of carbon-carbon double bonds, often providing high yields and stereoselectivity.
Pioglitazone Synthesis Workflow
Caption: Conversion of the benzaldehyde to Pioglitazone.
Emerging Research Areas
Beyond its established role in Pioglitazone synthesis, recent studies have explored the potential of this compound as a precursor for novel heterocyclic compounds with significant antibacterial properties.[3] Derivatives synthesized from this compound have shown activity against various bacterial strains, including pathogenic species like E. coli and Pseudomonas aeruginosa.[3] Furthermore, its oxime derivative is a key intermediate for synthesizing biologically active isoxazolines and isoxazoles.[12]
Safety and Handling
While specific GHS hazard classifications for this compound are not extensively reported, data from structurally similar compounds, such as 4-ethoxybenzaldehyde, suggest that it may cause skin and eye irritation, as well as respiratory irritation.[13][14][15] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[13] Work should be conducted in a well-ventilated area or a fume hood.[13]
Storage Recommendations
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[13] It is also recommended to store it under an inert atmosphere as some benzaldehyde derivatives can be air-sensitive.[13]
Conclusion
This compound is a chemical intermediate of significant value, primarily due to its indispensable role in the synthesis of the antidiabetic drug Pioglitazone. Its well-defined synthesis and reactivity make it a reliable building block in medicinal chemistry. Ongoing research into its derivatives for antibacterial applications highlights its potential for broader utility in the development of new therapeutic agents. A thorough understanding of its chemical properties, synthesis, and handling is crucial for researchers and scientists working in drug discovery and development.
References
-
PubChem. Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-. Available from: [Link]
-
Pharmaffiliates. 4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde. Available from: [Link]
- Google Patents. US20070078170A1 - Process for the preparation of pioglitazone.
- Google Patents. EP0816340A1 - Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives.
-
ResearchGate. 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Available from: [Link]
-
ResearchGate. 2-(5-Ethylpyridin-2-yl)ethanol. Available from: [Link]
-
Manipal Research Portal. 2-(5-ethylpyridin-2-yl)ethanol. Available from: [Link]
- Google Patents. WO2005021542A2 - Process for the preparation of pioglitazone.
- Google Patents. CN1189468C - Preparation method of 5-[4-[2-(5-ethyl-2-pyridine)ethoxy] benzylidene].
-
Carl ROTH. Safety Data Sheet: Benzaldehyde. Available from: [Link]
-
OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Rational Synthesis Design of a Potent Anti-Diabetic Therapeutic 'Pioglitazone' Using Retrosynthetic Analysis. Available from: [Link]
-
CeMines. This compound-d4. Available from: [Link]
-
New Drug Approvals. Pioglitazone. Available from: [Link]
-
PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. Available from: [Link]
- Google Patents. WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof.
-
ResearchGate. Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. Available from: [Link]
-
Metasci. Safety Data Sheet 4-Ethoxybenzaldehyde. Available from: [Link]
-
European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives. Available from: [Link]
-
Indonesian Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]
- Google Patents. JP2010270008A - Method of producing pyridine ethanol derivative.
-
Global Substance Registration System. 4-(2-(5-ETHYL-2-PYRIDINYL)ETHOXY)BENZALDEHYDE. Available from: [Link]
-
ChemBK. 2-(5-Ethyl-2-pyridinyl)ethanol. Available from: [Link]
-
PubChem. 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- | C16H17NO2 | CID 9881522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. CN1189468C - Preparation method of 5-[4-[2-(5-ethyl-2-pyridine)ethoxy] benzylidene]-2,4thiazolidine diketone - Google Patents [patents.google.com]
- 8. WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof - Google Patents [patents.google.com]
- 9. US20070078170A1 - Process for the preparation of pioglitazone - Google Patents [patents.google.com]
- 10. EP0816340A1 - Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives - Google Patents [patents.google.com]
- 11. 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione | C19H18N2O3S | CID 14211277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. sds.metasci.ca [sds.metasci.ca]
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde CAS number 114393-97-4
An In-depth Technical Guide to 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde (CAS: 114393-97-4)
Introduction: A Pivotal Intermediate in Modern Therapeutics
This compound, identified by its CAS number 114393-97-4, is a sophisticated heterocyclic aromatic aldehyde. Its molecular architecture, featuring a benzaldehyde moiety linked to a 5-ethylpyridine ring through an ethoxy bridge, makes it a structurally significant and highly valuable intermediate in synthetic organic chemistry.[1] The primary importance of this compound lies in its role as a key precursor in the multi-step synthesis of Pioglitazone, a prominent anti-diabetic drug of the thiazolidinedione class used to improve insulin sensitivity.[2][3] Beyond this principal application, its derivatives have been explored for other pharmacological activities, including potential antibacterial properties, highlighting its versatility as a building block for novel chemical entities.[1] This guide provides a comprehensive technical overview, from its fundamental properties and synthesis to its analytical characterization and safe handling, designed to support professionals in its application.
Physicochemical and Structural Properties
The compound is typically an off-white solid with a low melting point.[4] A thorough understanding of its properties is critical for its effective use in subsequent synthetic transformations, ensuring optimal reaction conditions and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 114393-97-4 | [5] |
| Molecular Formula | C₁₆H₁₇NO₂ | [1][5] |
| Molecular Weight | 255.31 g/mol | [1][5] |
| IUPAC Name | 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde | [5] |
| Appearance | Off-White Low Melting Solid | [4] |
| SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | [1][5] |
| InChIKey | NTSWGSRJHHXHBB-UHFFFAOYSA-N | [1] |
Strategic Synthesis: The Williamson Etherification Pathway
The most prevalent and industrially relevant synthesis of this compound is achieved via the Williamson ether synthesis. This classical SN2 reaction involves the nucleophilic substitution of a halide or a sulfonate ester by an alkoxide. In this context, the synthesis is strategically designed in two primary stages: the activation of the alcohol precursor followed by the ether formation.
Mechanistic Insight: An SN2 Approach
The core of the synthesis is the nucleophilic attack of the phenoxide ion (generated from 4-hydroxybenzaldehyde) on the electrophilic carbon of the activated 2-(5-ethylpyridin-2-yl)ethanol derivative. Activating the alcohol by converting its hydroxyl group into a better leaving group, such as a tosylate, is crucial for the reaction to proceed efficiently under mild conditions. The tosylate is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.
Experimental Protocol
This protocol is a representative procedure based on established chemical literature.[6] Researchers should adapt it based on their laboratory scale and safety protocols.
Step 1: Synthesis of 2-(5-Ethylpyridin-2-yl)ethyl p-toluenesulfonate (Activated Intermediate)
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2-(5-ethylpyridin-2-yl)ethanol (10 mmol, 1.51 g) in anhydrous methylene dichloride (50 mL).
-
Basification: Add triethylamine (12 mmol, 1.67 mL) to the solution to act as an acid scavenger.
-
Tosylation: Cool the mixture to 0-5 °C in an ice bath. Dissolve p-toluenesulfonyl chloride (11 mmol, 2.10 g) in methylene dichloride (20 mL) and add it dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture sequentially with water (2 x 30 mL), 5% HCl solution (2 x 30 mL) to remove excess triethylamine, and finally with brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate intermediate, which can be used in the next step without further purification or purified by vacuum distillation.[1]
Step 2: Synthesis of this compound
-
Reagent Preparation: In a clean, dry flask, dissolve 4-hydroxybenzaldehyde (10 mmol, 1.22 g) in isopropyl alcohol (50 mL).
-
Deprotonation: Add sodium hydroxide flakes (12 mmol, 0.48 g) to the solution and stir until a clear solution of the sodium phenoxide is formed.
-
Coupling Reaction: Add the crude 2-(5-ethylpyridin-2-yl)ethyl p-toluenesulfonate from Step 1 to the phenoxide solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.[6]
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the final product as an off-white solid.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed. The purity is crucial, especially when it is used as an intermediate for pharmaceutical active ingredients, with a purity of >95% often required.[1]
Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | δ (ppm): ~9.9 (s, 1H, -CHO), ~8.3 (d, 1H, Py-H), 7.8 (d, 2H, Ar-H ortho to CHO), 7.5 (dd, 1H, Py-H), 7.2 (d, 1H, Py-H), 7.0 (d, 2H, Ar-H meta to CHO), 4.4 (t, 2H, -O-CH₂-), 3.2 (t, 2H, -Py-CH₂-), 2.6 (q, 2H, -CH₂-CH₃), 1.2 (t, 3H, -CH₂-CH₃).[1] |
| ¹³C NMR | δ (ppm): ~190.7 (C=O), ~163.5 (Ar-C-O), ~159.0 (Py-C), ~149.0 (Py-C), ~137.0 (Py-C), ~132.0 (Ar-CH), ~130.0 (Ar-C), ~124.0 (Py-CH), ~121.0 (Py-CH), ~115.0 (Ar-CH), ~66.0 (-O-CH₂-), ~37.0 (-Py-CH₂-), ~25.0 (-CH₂-CH₃), ~15.0 (-CH₂-CH₃). |
| FT-IR | ν (cm⁻¹): ~3050 (Aromatic C-H stretch), ~2970 (Aliphatic C-H stretch), ~2820 & ~2720 (Aldehyde C-H Fermi doublets), ~1700 (Strong, C=O stretch), ~1600 & ~1580 (Aromatic C=C stretch), ~1250 (Asymmetric C-O-C ether stretch), ~1160 (Symmetric C-O-C ether stretch).[1] |
| Mass Spec. (EI) | m/z (%): 255 [M]⁺, 134 [M - C₈H₇O₂]⁺, 121 [C₈H₇O]⁺. |
Applications in Drug Development and Beyond
The principal application of this aldehyde is as a pivotal intermediate in the synthesis of Pioglitazone. The aldehyde functional group is crucial for the Knoevenagel condensation reaction with 2,4-thiazolidinedione, which forms the core structure of the final drug molecule.[7]
Furthermore, the reactive aldehyde group and the overall molecular scaffold make it a valuable starting material for creating libraries of novel heterocyclic compounds. Studies have shown that derivatives synthesized from this aldehyde, such as chalcones and pyrimidines, exhibit promising antibacterial activity against various bacterial strains, including pathogenic E. coli and Pseudomonas aeruginosa.[1]
Safety, Handling, and Storage
As with any chemical intermediate, proper safety protocols must be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Recommended storage is often under refrigeration (2-8°C).
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, rinse mouth and seek immediate medical attention.
-
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information before handling this compound.
References
-
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime | Request PDF - ResearchGate. [Link]
-
Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- | C16H17NO2 | CID 9881522 - PubChem. [Link]
-
Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
-
electronic reprint 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime - ResearchGate. [Link]
-
4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde - PubChemLite. [Link]
-
Organic Chemistry Williamson Ether Synthesis - University of Richmond. [Link]
-
4-Ethoxybenzaldehyde NMR - All About Drugs. [Link]
-
Williamson Ether Synthesis - YouTube. [Link]
-
Pioglitazone ratiopharm, INN-pioglitazone hydrochloride - EMA. [Link]
-
4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem. [Link]
-
M/s. Chon chem industries Saykha GIDC. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
- WO2004007490A2 - A process to prepare pioglitazone via several intermediates.
-
CAS No : 114393-97-4 | Product Name : 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde. [Link]
Sources
Molecular structure of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
An In-Depth Technical Guide to the Molecular Structure of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 114393-97-4), a pivotal chemical intermediate in pharmaceutical manufacturing. The document elucidates the molecule's structural features, physicochemical properties, and strategic synthesis. A significant focus is placed on the detailed protocols for its synthesis via Williamson etherification and its structural characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide discusses its critical role as a precursor and process-related impurity in the synthesis of the anti-diabetic drug Pioglitazone, making it a molecule of high interest to researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a heteroaromatic compound featuring a complex molecular architecture that combines three key functional moieties: a 5-ethylpyridine ring, a benzaldehyde group, and an ethoxy ether linkage.[1] This unique combination of a nucleophilic pyridine ring, a reactive aldehyde, and a flexible ether chain makes it a versatile building block in organic synthesis.
Its primary significance in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Pioglitazone, a widely used medication for the management of type 2 diabetes mellitus. The aldehyde functional group is crucial for the Knoevenagel condensation reaction that forms the thiazolidinedione ring system characteristic of Pioglitazone.[2] Consequently, the purity and structural integrity of this benzaldehyde derivative are paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide offers field-proven insights into its synthesis and the self-validating analytical methods required for its unambiguous characterization.
Molecular and Physicochemical Properties
The fundamental identity and properties of this compound are summarized below. These identifiers are critical for regulatory compliance, material sourcing, and scientific communication.
| Property | Value | Reference |
| IUPAC Name | 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde | [3] |
| CAS Number | 114393-97-4 | [3] |
| Molecular Formula | C₁₆H₁₇NO₂ | [1] |
| Molecular Weight | 255.31 g/mol | [1] |
| SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | [3] |
| InChIKey | NTSWGSRJHHXHBB-UHFFFAOYSA-N | [1] |
| Appearance | Pale Brown Oil (for deuterated analog) | [4] |
Strategic Synthesis: The Williamson Etherification Approach
The most industrially viable and chemically robust method for constructing the ether linkage in this compound is the Williamson ether synthesis.[5][6] This classic SN2 reaction provides excellent control over regioselectivity and generally results in high yields.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the key C-O ether bond. This reveals two potential precursor pairs. The preferred strategy involves a phenoxide nucleophile and a primary alkyl electrophile to maximize the efficiency of the SN2 reaction and avoid competing E2 elimination reactions that are common with secondary halides.[7][8]
Caption: Retrosynthetic analysis via a Williamson ether disconnection.
Experimental Protocol
This protocol describes a self-validating system for the synthesis, starting from commercially available precursors 2-(5-ethylpyridin-2-yl)ethan-1-ol and 4-hydroxybenzaldehyde.[9]
Part A: Synthesis of 2-(2-Chloroethyl)-5-ethylpyridine
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel and condenser, dissolve 2-(5-ethylpyridin-2-yl)ethan-1-ol (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Chlorination: Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the cooled solution. The causality for using SOCl₂ is its efficacy in converting primary alcohols to alkyl chlorides with gaseous byproducts (SO₂ and HCl) that are easily removed.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkyl chloride.
Part B: Williamson Ether Synthesis
-
Phenoxide Formation: In a separate flask, dissolve 4-hydroxybenzaldehyde (1.1 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). Add a strong base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq). The base deprotonates the phenol to form the more nucleophilic phenoxide ion.
-
Coupling Reaction: Add the crude 2-(2-chloroethyl)-5-ethylpyridine from Part A to the phenoxide solution. Heat the reaction mixture to 60-80 °C and stir for 8-12 hours. The use of a polar aprotic solvent (DMF) is crucial as it solvates the cation but not the nucleophile, increasing its reactivity.
-
Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.
Caption: Workflow for the two-step synthesis of the target molecule.
Structural Elucidation and Spectroscopic Analysis
Confirming the molecular structure requires a combination of spectroscopic techniques. The data presented below are predicted values based on established principles of spectroscopy for analogous structures.[10][11]
| Technique | Functional Group | Expected Observation |
| FT-IR (cm⁻¹) | Aldehyde C-H | Two weak bands around 2820 and 2720 |
| Aldehyde C=O | Strong, sharp band around 1700-1685 | |
| Aryl C-O-C | Strong band around 1250-1200 | |
| Aromatic C=C | Bands in the 1600-1450 region | |
| ¹H NMR (δ, ppm) | Aldehyde (-CHO) | ~9.9 (singlet, 1H) |
| Benzaldehyde (Ar-H) | ~7.8 (doublet, 2H), ~7.1 (doublet, 2H) | |
| Pyridine (Ar-H) | Three distinct signals between 7.2-8.4 | |
| Ethoxy (-OCH₂) | ~4.4 (triplet, 2H) | |
| Ethoxy (-CH₂-Py) | ~3.3 (triplet, 2H) | |
| Ethyl (-CH₂) | ~2.7 (quartet, 2H) | |
| Ethyl (-CH₃) | ~1.2 (triplet, 3H) | |
| ¹³C NMR (δ, ppm) | Aldehyde (-CHO) | ~191 |
| Aromatic Carbons | 115-165 | |
| Aliphatic Carbons | 15-70 | |
| Mass Spec. (m/z) | Molecular Ion [M+H]⁺ | 256.13 |
Applications in Drug Development and Medicinal Chemistry
The primary application of this compound is as a critical building block in the pharmaceutical industry.
-
Synthesis of Pioglitazone: It is the direct precursor to the benzylidene intermediate in the synthesis of Pioglitazone. The aldehyde undergoes a Knoevenagel condensation with 2,4-thiazolidinedione. Its purity directly impacts the yield and impurity profile of the final drug substance.[2]
-
Impurity Standard: As a starting material, it is also considered a process-related impurity. Regulatory agencies require that levels of such impurities in the final API are strictly controlled. Therefore, well-characterized reference standards of this compound are essential for analytical method development and validation in quality control laboratories.
-
Scaffold for New Chemical Entities: The molecule serves as a versatile scaffold. The pyridine and benzaldehyde moieties can be independently modified to create libraries of new compounds. Research has shown that derivatives can possess significant antibacterial properties, making this a promising starting point for developing new anti-infective agents.[1]
Conclusion
This compound is more than a simple organic molecule; it is a linchpin in the production of a vital therapeutic agent and a scaffold for future drug discovery. A thorough understanding of its molecular structure, secured through robust synthesis and validated by comprehensive spectroscopic analysis, is indispensable for drug development professionals. The methodologies and insights provided in this guide serve as a foundational reference for the synthesis, characterization, and application of this important chemical entity, ensuring scientific integrity from the laboratory to industrial production.
References
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Rasayan J. Chem. [Link]
-
Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- | C16H17NO2. PubChem. [Link]
-
5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione. PubChem. [Link]
-
4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde. Pharmaffiliates. [Link]
-
Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum. ACS Omega. [Link]
-
Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
5-Ethyl-2-pyridineethanol | C9H13NO. PubChem. [Link]
Sources
- 1. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 2. 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione | C19H18N2O3S | CID 14211277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- | C16H17NO2 | CID 9881522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. L19482.06 [thermofisher.com]
- 10. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Synthesis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
This guide provides a comprehensive overview of the synthetic pathways for producing 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde, a key intermediate in the development of various biologically active heterocyclic compounds. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing practical application, mechanistic understanding, and robust experimental design.
Introduction and Strategic Overview
This compound serves as a crucial building block for novel therapeutic agents. Its molecular architecture, featuring a benzaldehyde moiety linked to an ethyl-substituted pyridine ring via an ethoxy bridge, offers multiple points for further chemical modification. This guide will delineate a strategically sound and efficient multi-step synthesis, commencing from readily available starting materials.
The overall synthetic strategy is a convergent approach, focusing on the preparation of two key precursors: 5-ethyl-2-methylpyridine and its subsequent elaboration to an electrophilic partner, and 4-hydroxybenzaldehyde which acts as the nucleophile. The pivotal carbon-oxygen bond formation to construct the ether linkage will be explored through two reliable and widely adopted methods: the Williamson ether synthesis and the Mitsunobu reaction. Each pathway presents distinct advantages and considerations, which will be discussed to aid in methodological selection based on laboratory-specific constraints and objectives.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical disconnection at the ether linkage, suggesting two primary precursor fragments: a substituted pyridine ethanol derivative and 4-hydroxybenzaldehyde. This is illustrated in the following diagram:
Figure 1. Retrosynthetic analysis of the target molecule.
Part I: Synthesis of Precursor: 5-Ethyl-2-(2-hydroxyethyl)pyridine
The synthesis of the pyridine-containing precursor begins with the formation of 5-ethyl-2-methylpyridine, followed by a hydroxymethylation reaction.
Step 1: Synthesis of 5-Ethyl-2-methylpyridine
5-Ethyl-2-methylpyridine is efficiently synthesized from the condensation of paraldehyde with aqueous ammonia, a method well-documented for its reliability and scalability.[1][2]
Reaction Scheme:
Experimental Protocol:
A detailed and validated procedure for this synthesis is available in Organic Syntheses.[1] In a typical setup, paraldehyde is heated with aqueous ammonium hydroxide in the presence of a catalytic amount of ammonium acetate in a high-pressure steel reaction vessel.
| Reagent/Parameter | Quantity/Value |
| Paraldehyde | 1.57 moles |
| 28% Aqueous NH4OH | 4.38 moles |
| Ammonium Acetate | 0.065 moles |
| Temperature | 230 °C |
| Reaction Time | 1 hour |
Work-up and Purification:
Upon cooling, the reaction mixture separates into two layers. The organic layer is extracted with chloroform, and the combined organic extracts are distilled to remove the solvent. The crude product is then purified by fractional distillation under reduced pressure to yield 5-ethyl-2-methylpyridine as a colorless liquid.[1]
Step 2: Synthesis of 5-Ethyl-2-(2-hydroxyethyl)pyridine
The conversion of 5-ethyl-2-methylpyridine to the corresponding ethanol derivative is achieved through a reaction with formaldehyde. This reaction proceeds via an initial deprotonation of the methyl group, which is rendered acidic by the electron-withdrawing nature of the pyridine ring, followed by nucleophilic attack on the formaldehyde carbonyl.
Reaction Scheme:
Experimental Protocol:
A mixture of 5-ethyl-2-methylpyridine, formaldehyde, and a catalytic amount of dibutylamine is heated in an autoclave under nitrogen pressure.[3]
| Reagent/Parameter | Quantity/Value |
| 5-Ethyl-2-methylpyridine | 0.1 mol |
| Formaldehyde | 0.13 mol |
| Dibutylamine | Catalytic amount |
| Temperature | 170 °C (443 K) |
Work-up and Purification:
The resulting product is isolated by steam distillation to yield an oil. This oil is then solidified by trituration with n-hexane and can be further purified by recrystallization from ethanol to afford 5-ethyl-2-(2-hydroxyethyl)pyridine as colorless prisms.[3]
Part II: Core Etherification Strategies
With the pyridine precursor in hand, the central ether linkage can be formed. Two highly effective methods are presented below.
Method A: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[4][5] In this context, 4-hydroxybenzaldehyde is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a suitable leaving group on an activated derivative of 5-ethyl-2-(2-hydroxyethyl)pyridine.
Activation of the Pyridine Ethanol:
For an efficient SN2 reaction, the hydroxyl group of 5-ethyl-2-(2-hydroxyethyl)pyridine must be converted into a better leaving group. Two common strategies are conversion to an alkyl halide (e.g., chloride or bromide) or a sulfonate ester (e.g., tosylate or mesylate).
Option 1: Conversion to 2-(2-Chloroethyl)-5-ethylpyridine:
The alcohol can be converted to the corresponding chloride using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Option 2: Conversion to a Tosylate:
Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine yields the tosylate, which is an excellent leaving group.
Williamson Etherification Protocol:
Figure 2. Williamson Ether Synthesis Workflow.
Experimental Protocol (Adapted from similar syntheses): [6][7]
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in a polar aprotic solvent such as DMF or acetone, add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add the activated pyridine derivative (e.g., 2-(2-chloroethyl)-5-ethylpyridine or the corresponding tosylate) (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
Method B: Mitsunobu Reaction
The Mitsunobu reaction offers a milder alternative for the formation of the ether linkage, proceeding with inversion of configuration at the alcohol carbon.[8][9] This reaction involves the in situ activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).
Mechanistic Advantage:
The Mitsunobu reaction is particularly advantageous when dealing with sensitive substrates as it avoids the need for a separate activation step of the alcohol and generally proceeds under neutral conditions. A modified protocol using 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be employed to simplify the removal of by-products.[10]
Figure 3. Mitsunobu Reaction Workflow.
Experimental Protocol (Adapted from a general procedure for pyridine ethers): [10][11]
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-ethyl-2-(2-hydroxyethyl)pyridine (1.0 eq.), 4-hydroxybenzaldehyde (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent such as THF or dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq.) in the same solvent dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel. The triphenylphosphine oxide and reduced hydrazine by-products can be challenging to remove. Using polymer-supported triphenylphosphine or ADDP can facilitate purification.[10]
Part III: Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data based on the structure and data from analogous compounds.[6][12][13][14]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons of both the pyridine and benzaldehyde rings, the ethoxy linkage protons (two triplets), and the aldehyde proton (a singlet around 9.8-10.0 ppm). |
| ¹³C NMR | Resonances for the aliphatic carbons of the ethyl group and the ethoxy bridge, aromatic carbons of both rings, and a characteristic downfield signal for the aldehyde carbonyl carbon (around 190-192 ppm). |
| IR Spectroscopy | A strong carbonyl (C=O) stretching band for the aldehyde at approximately 1690-1705 cm⁻¹. C-O stretching bands for the ether linkage around 1250 cm⁻¹ and 1050 cm⁻¹. Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | The predicted monoisotopic mass is 255.12593 Da.[2] Expected fragments would correspond to the cleavage of the ether linkage and loss of the ethyl group. |
Conclusion
This guide has outlined two robust and reliable synthetic pathways for the preparation of this compound. The synthesis of the key pyridine precursor, 5-ethyl-2-(2-hydroxyethyl)pyridine, is well-established. For the crucial etherification step, both the Williamson ether synthesis and the Mitsunobu reaction are presented as viable options, each with its own set of advantages. The choice between these methods will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available purification capabilities. The provided protocols, adapted from established literature, offer a solid foundation for the successful synthesis and characterization of this important chemical intermediate.
References
- Frank, R. L., Pilgrim, F. J., & Riener, E. F. (1950). 5-Ethyl-2-methylpyridine. Organic Syntheses, 30, 41.
- Experiment : Williamson Ether Synthesis of Ethoxybenzene. Science Learning Center, University of Michigan-Dearborn.
-
4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde. PubChem. Retrieved January 23, 2026, from [Link].
- Tse, B. (2005). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 1, 14.
- Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2114-2205.
-
"Williamson Ether Synthesis". Master Organic Chemistry. Retrieved January 23, 2026, from [Link].
- Swinney, D. C., & Xia, S. (2014). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemical Reviews, 114(12), 6358-6410.
- Gaonkar, S. L., Yathirajan, H. S., Lokanatharai, K. M., Nagaraj, B., & Bolte, M. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 61(3), o751-o752.
- Silaichev, P. S., Beryozkina, T. V., Melekhin, V. V., Filimonov, V. O., Maslivets, A. N., Ilkin, V. G., ... & Bakulev, V. A. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 17-24.
- Yathirajan, H. S., Gaonkar, S. L., & Bolte, M. (2005). 2-(5-Ethylpyridin-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 61(2), o492-o493.
-
"15.3: The Williamson Ether Synthesis". Chemistry LibreTexts. Retrieved January 23, 2026, from [Link].
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
-
"4-Ethoxybenzaldehyde NMR". All About Drugs. Retrieved January 23, 2026, from [Link].
-
Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... - ResearchGate. Retrieved January 23, 2026, from [Link].
-
Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Org Prep Daily. Retrieved January 23, 2026, from [Link].
- Yathirajan, H. S., Gaonkar, S. L., & Bolte, M. (2005). 2-(5-Ethylpyridin-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 61(2), o492-o493.
-
5-Ethyl-2-picoline CAS N°: 104-90-5. OECD Existing Chemicals Database. Retrieved January 23, 2026, from [Link].
-
(PDF) ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - ResearchGate. Retrieved January 23, 2026, from [Link].
-
BJOC - Search Results. Beilstein Journals. Retrieved January 23, 2026, from [Link].
-
4-Ethoxy-2,5-dimethoxybenzaldehyde | C11H14O4 | CID 610887. PubChem. Retrieved January 23, 2026, from [Link].
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB. Retrieved January 23, 2026, from [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde (C16H17NO2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. rsc.org [rsc.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-Ethoxybenzaldehyde(10031-82-0) IR Spectrum [chemicalbook.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Introduction
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various biologically active molecules.[1][2] The precise structural elucidation of this compound is paramount for ensuring the integrity and purity of its downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous confirmation of the chemical structure of such molecules in solution.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. The discussion is grounded in fundamental NMR principles and supported by data from closely related structures and predictive models, offering researchers and drug development professionals a thorough understanding of the spectral features of this important synthetic intermediate.
Molecular Structure and Numbering
A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra. The atom numbering convention used throughout this guide is presented below.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides valuable information regarding the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-7' (CHO) | 9.8 - 10.0 | s | 1H | - |
| H-6 (Py) | ~8.4 | s | 1H | |
| H-2', H-6' | ~7.8 | d | 2H | ~8.5 |
| H-4 (Py) | ~7.5 | d | 1H | ~8.0 |
| H-3 (Py) | ~7.2 | d | 1H | ~8.0 |
| H-3', H-5' | ~7.0 | d | 2H | ~8.5 |
| H-8 | ~4.4 | t | 2H | ~6.5 |
| H-9 | ~3.2 | t | 2H | ~6.5 |
| H-1'' | ~2.6 | q | 2H | ~7.5 |
| H-2'' | ~1.2 | t | 3H | ~7.5 |
Interpretation of the ¹H NMR Spectrum
-
Aldehyde Proton (H-7'): The most downfield signal, a singlet between δ 9.8 and 10.0 ppm, is characteristic of an aldehyde proton.[3][4] Its singlet nature arises from the absence of adjacent protons.
-
Aromatic Protons (Benzene Ring): The protons on the benzaldehyde ring appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing aldehyde group (H-2', H-6') are expected to be deshielded and resonate at a lower field (~7.8 ppm) compared to the protons ortho to the electron-donating ethoxy group (H-3', H-5') at approximately 7.0 ppm.[3]
-
Aromatic Protons (Pyridine Ring): The pyridine protons are expected in the range of δ 7.2 to 8.5 ppm.[1] The proton at position 6 (H-6), being adjacent to the nitrogen and in a deshielded environment, is predicted to be the most downfield of the pyridine protons, appearing as a singlet. The protons at positions 3 and 4 (H-3 and H-4) will likely appear as doublets due to coupling with each other.
-
Ethoxy Protons (H-8 and H-9): The two methylene groups of the ethoxy linker will appear as two triplets. The protons on the carbon adjacent to the ether oxygen (H-8) will be more deshielded (~4.4 ppm) than the protons on the carbon adjacent to the pyridine ring (H-9) at around 3.2 ppm.
-
Ethyl Group Protons (H-1'' and H-2''): The ethyl group on the pyridine ring will give rise to a quartet for the methylene protons (H-1'') at approximately 2.6 ppm and a triplet for the methyl protons (H-2'') at around 1.2 ppm.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-7' (CHO) | ~191 |
| C-6' | ~164 |
| C-2 (Py) | ~159 |
| C-6 (Py) | ~149 |
| C-5 (Py) | ~137 |
| C-4 (Py) | ~136 |
| C-1' | ~132 |
| C-2', C-6' | ~130 |
| C-3 (Py) | ~121 |
| C-3', C-5' | ~115 |
| C-8 | ~67 |
| C-9 | ~37 |
| C-1'' | ~25 |
| C-2'' | ~15 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (C-7'): The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, typically around 191 ppm.[5]
-
Aromatic Carbons: The aromatic carbons of both the benzene and pyridine rings will resonate in the region of δ 115-164 ppm. The carbon attached to the ether oxygen (C-6') will be significantly deshielded (~164 ppm). The quaternary carbons (C-1', C-2, C-5) will generally show weaker signals.
-
Aliphatic Carbons: The carbons of the ethoxy linker and the ethyl group will appear in the upfield region of the spectrum. The carbons closer to electronegative atoms (oxygen and nitrogen) will be more deshielded.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which may provide better resolution for some signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Advanced 2D NMR Techniques for Structural Confirmation
For an unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, advanced 2D NMR experiments are invaluable.
Caption: Workflow for structural elucidation using 2D NMR.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the ethoxy linker and the ethyl group, as well as within the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and for confirming the connectivity between the different fragments of the molecule.
Conclusion
The ¹H and ¹³C NMR spectra of this compound exhibit a series of characteristic signals that are consistent with its molecular structure. This guide provides a detailed interpretation of these spectra, based on established NMR principles and data from related compounds. By following the outlined experimental protocols and utilizing advanced 2D NMR techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the reliability of their subsequent research and development activities.
References
-
Jalaja, K., Mary, Y. S., et al. (2017). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1134, 863-875. Available at: [Link]
-
Gaonkar, S. L., Yathirajan, H. S., et al. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, E61, o751-o752. Available at: [Link]
-
All About Drugs. (2014). 4-Ethoxybenzaldehyde NMR. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
Yathirajan, H. S., Gaonkar, S. L., et al. (2005). electronic reprint 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. ResearchGate. Retrieved from [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde. Retrieved from [Link]
-
MDPI. (2022). New 2-(2,4-Dihydroxyphenyl)benzimidazolines. Retrieved from [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2020). Indonesian Journal of Chemistry, 20(3), 633-640. Available at: [Link]
-
Pharmaffiliates. (n.d.). 4-[N-(2-Pyridylamino)ethoxy]benzaldehyde. Retrieved from [Link]
-
13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... Retrieved from [Link]
Sources
- 1. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]
- 4. PubChemLite - 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde (C16H17NO2) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is a bi-functional organic molecule of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a benzaldehyde moiety linked via an ethoxy bridge to a 5-ethylpyridine ring, provides a versatile scaffold for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[1] This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, and a discussion of its current and potential applications.
Chemical Structure and Identification
The unique arrangement of an aldehyde group, an ether linkage, and a substituted pyridine ring imparts specific reactivity and biological activity to the molecule.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde | [2] |
| CAS Number | 114393-97-4 | [1][2] |
| Molecular Formula | C₁₆H₁₇NO₂ | [1][2] |
| Molecular Weight | 255.31 g/mol | [1][2] |
| InChIKey | NTSWGSRJHHXHBB-UHFFFAOYSA-N | [1][2] |
| SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | [1][2] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in research and development.
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in organic solvents.[1] | The ethoxy group may enhance solubility.[1] |
| XLogP3-AA | 3.1 | Computed by XLogP3.[2] |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs.[2] |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs.[2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, which involves the formation of a sulfonate ester followed by a nucleophilic substitution.
Experimental Protocol: Synthesis
Step 1: Sulfonation of 5-Ethyl-2-pyridineethanol
-
Rationale: This step converts the hydroxyl group of 5-ethyl-2-pyridineethanol into a good leaving group (tosylate) to facilitate the subsequent nucleophilic substitution.[1]
-
Procedure:
-
To a solution of 5-ethyl-2-pyridineethanol (1 equivalent) in methylene dichloride, add triethylamine (TEA) (1 equivalent).[1]
-
Add tosyl chloride (TsCl) (1 equivalent) to the mixture.[1]
-
Reflux the reaction mixture at 45°C.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction and purify the resulting sulfonate ester, for instance, by vacuum distillation.[1]
-
Step 2: Nucleophilic Substitution
-
Rationale: The phenoxide ion generated from 4-hydroxybenzaldehyde acts as a nucleophile, displacing the tosylate group from the intermediate to form the desired ether linkage.[1]
-
Procedure:
-
Dissolve the sulfonate ester intermediate (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in isopropyl alcohol (IPA).[1]
-
Add potassium carbonate (K₂CO₃) to the mixture.[1]
-
Heat the reaction mixture to 80°C.[1]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and perform a suitable work-up.
-
The crude product can be purified by column chromatography on silica gel.[1]
-
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Table 3: Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aldehyde proton (CHO): δ 9.8–10.0 ppm (singlet) Pyridine protons: δ 8.0–8.5 ppm Ethoxy (-OCH₂-): δ 4.0–4.5 ppm[1] |
| ¹³C NMR | Data not explicitly found in searches, but characteristic peaks for aromatic carbons, the aldehyde carbonyl, and the ethoxy carbons would be expected. |
| FT-IR | Carbonyl (C=O) stretch: ~1700 cm⁻¹[1] |
| Mass Spectrometry | Predicted [M+H]⁺: m/z 256.13321 |
Chemical Reactivity and Applications
The presence of the aldehyde and pyridine functionalities makes this compound a valuable intermediate for the synthesis of various heterocyclic compounds.
Precursor for Antibacterial Agents
This aldehyde serves as a starting material for the synthesis of novel heterocyclic compounds that have demonstrated significant antibacterial properties.[1] Derivatives have shown activity against various bacterial strains, indicating its potential in the development of new antimicrobial drugs.[1]
Intermediate in the Synthesis of Thiazolidinediones
A significant application of this compound is in the synthesis of thiazolidine derivatives, which are known for their pharmacological activities, including anti-diabetic effects.[1] For instance, it is a key intermediate in some synthetic routes to pioglitazone, a drug used to treat type 2 diabetes.
Synthesis of Isoxazolines and Isoxazoles
The oxime derivative of this compound is a key intermediate for the synthesis of biologically active isoxazolines and isoxazoles.[3] These heterocyclic systems are of great interest in medicinal chemistry due to their diverse pharmacological activities.
Conclusion
This compound is a versatile and valuable building block in organic synthesis, particularly for the development of new therapeutic agents. Its synthesis is well-established, and its chemical reactivity allows for the creation of a diverse range of heterocyclic compounds. Further research into the physical properties and biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.
References
-
Gaonkar, S. L., Yathirajan, H. S., Lokanatharai, K. M., Nagaraj, B., & Bolte, M. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 61(3), o751–o752. (URL: [Link])
-
Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-. PubChem. (URL: [Link])
Sources
Navigating the Isomeric Landscape of C16H17NO2: A Technical Guide for Scientists
An In-depth Exploration of Structure, Synthesis, and Biological Significance
The molecular formula C16H17NO2 represents a vast and intricate landscape of structural possibilities. For researchers, scientists, and drug development professionals, understanding the nuances of these isomers is paramount, as subtle shifts in atomic arrangement can dramatically alter a compound's physicochemical properties and biological activity. This technical guide provides a comprehensive exploration of select, scientifically significant isomers of C16H17NO2, offering insights into their synthesis, characterization, and potential applications.
The Foundation: Understanding Isomerism
Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. This seemingly simple concept gives rise to a remarkable diversity of chemical entities with distinct properties. For C16H17NO2, this diversity manifests as a multitude of constitutional isomers, where atoms are connected in a different order, and stereoisomers, where the connectivity is the same, but the spatial arrangement differs. The implications of isomerism are particularly profound in drug development, where one enantiomer of a chiral drug may exhibit therapeutic effects while the other is inactive or even toxic.
Featured Isomer 1: N-(2-(Naphthalen-1-yl)ethyl)acetamide
IUPAC Name: N-(2-(Naphthalen-1-yl)ethyl)acetamide
This isomer incorporates a naphthalene ring, an ethyl bridge, and an acetamide functional group. Its structure presents a foundation for potential biological activity, with the naphthalene moiety offering a large, lipophilic surface for interactions with biological targets.
Synthesis and Characterization
The synthesis of N-(2-(naphthalen-1-yl)ethyl)acetamide can be achieved through a straightforward amidation reaction. A typical laboratory-scale protocol is outlined below:
Experimental Protocol: Synthesis of N-(2-(Naphthalen-1-yl)ethyl)acetamide
-
Reaction Setup: In a round-bottom flask, dissolve 2-(naphthalen-1-yl)ethan-1-amine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add an appropriate base, such as triethylamine or pyridine, to the solution to act as a proton scavenger.
-
Acylation: Cool the reaction mixture in an ice bath and slowly add acetyl chloride or acetic anhydride dropwise with continuous stirring. The reaction is exothermic and cooling is necessary to control the reaction rate and minimize side products.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, the reaction mixture is typically washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base and amine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2-(naphthalen-1-yl)ethyl)acetamide.
Characterization Data:
| Property | Value |
| Molecular Formula | C16H17NO2 |
| Molecular Weight | 255.31 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Varies depending on purity |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. |
Note: Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) should be acquired to confirm the structure and purity of the synthesized compound.
Potential Biological Significance
While extensive biological data for N-(2-(naphthalen-1-yl)ethyl)acetamide is not widely published, its structural motifs are present in compounds with known pharmacological activities. The N-acetylated phenethylamine scaffold is a common feature in many biologically active molecules. The naphthalene group, a bioisostere of other aromatic systems, can influence receptor binding and metabolic stability. Further investigation into the biological targets of this isomer could reveal potential applications in areas such as neuroscience or oncology.
Featured Isomer 2: N-(1-Naphthylmethyl)propionamide
IUPAC Name: N-(Naphthalen-1-ylmethyl)propanamide
This isomer features a propionamide group attached to a naphthalen-1-ylmethyl moiety. The slight increase in the alkyl chain length of the amide compared to an acetamide can impact its lipophilicity and interaction with binding pockets of proteins.
Synthesis and Characterization
The synthesis of N-(1-naphthylmethyl)propionamide follows a similar amidation strategy as described for the previous isomer.
Experimental Protocol: Synthesis of N-(1-Naphthylmethyl)propionamide
-
Reaction Setup: Dissolve naphthalen-1-ylmethanamine in a suitable aprotic solvent (e.g., DCM).
-
Base Addition: Add a non-nucleophilic base like triethylamine.
-
Acylation: Cool the mixture and add propionyl chloride or propionic anhydride dropwise.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC. The workup procedure is analogous to the synthesis of N-(2-(naphthalen-1-yl)ethyl)acetamide, involving acidic and basic washes, drying, and solvent removal.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Characterization Data:
| Property | Value |
| Molecular Formula | C16H17NO2 |
| Molecular Weight | 255.31 g/mol |
| Appearance | Solid |
| Melting Point | Dependent on purity |
| Solubility | Soluble in polar organic solvents. |
Note: Full characterization requires spectroscopic analysis.
Potential Biological Significance
Amide-containing compounds are prevalent in pharmaceuticals due to the stability of the amide bond and its ability to participate in hydrogen bonding. The naphthalen-1-ylmethyl group provides a bulky, aromatic substituent that can drive specific binding interactions. Research into the biological activity of this compound could explore its potential as an enzyme inhibitor or a ligand for nuclear receptors.
Featured Isomer 3: 2-Methoxy-N-(1-phenylethyl)benzamide
IUPAC Name: 2-Methoxy-N-(1-phenylethyl)benzamide
This isomer presents a different structural arrangement, featuring a benzamide core with a methoxy group on the benzoyl ring and a chiral 1-phenylethyl group attached to the amide nitrogen. The presence of a stereocenter in the 1-phenylethyl moiety means this compound can exist as two enantiomers, (R)- and (S)-2-methoxy-N-(1-phenylethyl)benzamide.
Synthesis and Characterization
The synthesis of this chiral benzamide can be achieved through the coupling of 2-methoxybenzoic acid and 1-phenylethanamine. The use of a chiral amine starting material allows for the stereoselective synthesis of one enantiomer.
Experimental Protocol: Synthesis of 2-Methoxy-N-(1-phenylethyl)benzamide
-
Acid Activation: Activate the carboxylic acid of 2-methoxybenzoic acid. This can be done by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).
-
Amine Coupling: In a separate flask, dissolve (R)- or (S)-1-phenylethanamine and a base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent.
-
Reaction: Slowly add the activated 2-methoxybenzoic acid derivative to the amine solution at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring and Workup: Monitor the reaction by TLC. The workup typically involves aqueous washes to remove byproducts and unreacted starting materials.
-
Purification: Purify the product by column chromatography or recrystallization.
Characterization Data:
| Property | Value |
| Molecular Formula | C16H17NO2 |
| Molecular Weight | 255.31 g/mol |
| Appearance | Solid |
| Melting Point | Specific to the enantiomer and its purity |
| Optical Rotation | A key parameter to distinguish between the (R) and (S) enantiomers. |
Note: Chiral HPLC or NMR with a chiral shift reagent can be used to determine the enantiomeric purity of the product.
Biological Significance and Stereochemistry
The biological activity of chiral molecules is often stereospecific. One enantiomer may bind to a receptor or enzyme with high affinity, while the other may have a much lower affinity or interact with a different target altogether. Substituted benzamides are a well-established class of pharmacologically active compounds. The methoxy group can influence the electronic properties of the aromatic ring and its metabolic fate. The 1-phenylethyl group can provide crucial hydrophobic and steric interactions within a binding site. The investigation of the individual enantiomers of 2-methoxy-N-(1-phenylethyl)benzamide is essential to elucidate their specific biological roles and therapeutic potential.
Visualizing the Synthetic Pathways
To better illustrate the synthetic strategies discussed, the following diagrams, generated using DOT language, outline the general workflows.
Caption: General synthetic workflow for N-(2-(Naphthalen-1-yl)ethyl)acetamide.
Caption: General synthetic workflow for N-(1-Naphthylmethyl)propionamide.
Caption: General synthetic workflow for 2-Methoxy-N-(1-phenylethyl)benzamide.
Conclusion
The molecular formula C16H17NO2 represents a rich source of chemical diversity. This guide has provided a detailed look into the synthesis and potential significance of three representative isomers: N-(2-(naphthalen-1-yl)ethyl)acetamide, N-(1-naphthylmethyl)propionamide, and 2-methoxy-N-(1-phenylethyl)benzamide. For researchers in drug discovery and development, a thorough understanding of the isomeric possibilities and the stereochemical nuances of such compounds is a critical foundation for the rational design of novel therapeutics. The protocols and data presented herein serve as a valuable resource for the synthesis and further investigation of these and other related isomers.
References
Due to the illustrative nature of this guide focusing on representative isomers, specific literature citations for the biological activity of these exact compounds are limited. The synthetic protocols are based on standard, well-established organic chemistry transformations. For further reading on the synthesis and biological evaluation of related compounds, the following resources are recommended:
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B. John Wiley & Sons, Inc. [Link]
-
The Organic Chemistry of Drug Design and Drug Action. Silverman, R. B., & Holladay, M. W. Academic Press. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
-
SciFinder. American Chemical Society. [Link]
Unlocking the Therapeutic Potential of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the biological activities associated with 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde. While primarily recognized as a key intermediate in the synthesis of the anti-diabetic drug Pioglitazone, this molecule's inherent structural motifs—a substituted pyridine ring linked to a benzaldehyde moiety—suggest a broader and largely untapped pharmacological potential. This document synthesizes the available preclinical data, elucidates the mechanistic rationale for predicted biological effects, and provides detailed experimental protocols for researchers to systematically investigate its therapeutic promise. We will delve into its established role in medicinal chemistry, with a particular focus on the antibacterial activity of its derivatives, and then extrapolate to other potential applications, including anti-inflammatory and anticancer research. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel applications for this versatile scaffold.
Introduction: Beyond a Synthetic Intermediate
This compound, with the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol , is a well-characterized aromatic aldehyde.[1][2] Its chemical architecture, featuring a benzaldehyde group connected to a 5-ethyl-substituted pyridine ring through an ethoxy linker, is of significant interest to medicinal chemists.[1] The pyridine ring is a privileged scaffold in drug discovery, known to impart a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Similarly, the benzaldehyde moiety is a versatile pharmacophore present in numerous bioactive compounds.[1]
While its most prominent role in the scientific literature is as a precursor for the synthesis of Pioglitazone, a thiazolidinedione-class anti-diabetic agent, recent studies have begun to shed light on the intrinsic biological activities of derivatives of this compound, particularly in the realm of infectious diseases.[1][5] This guide will first explore these established findings and then present a forward-looking perspective on other potential therapeutic avenues, grounded in the principles of medicinal chemistry and structure-activity relationships.
Known Biological Activity: A Focus on Antibacterial Properties
The most direct evidence for the biological activity of compounds derived from this compound lies in their evaluation as antimicrobial agents. The inherent features of the molecule, particularly the pyridine ring, are known to contribute to antibacterial efficacy.[3][6][7]
Antibacterial Activity of Derivatives
Recent research has demonstrated that novel heterocyclic compounds synthesized from this compound exhibit significant antibacterial properties.[1] In one notable study, chalcones and pyrimidines derived from this aldehyde were tested against a panel of 15 bacterial strains, including the pathogenic Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa.[1] The results indicated promising antibacterial activity, highlighting the potential of this scaffold in the development of new anti-infective agents.[1]
Table 1: Summary of Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₂ | [8][2] |
| Molecular Weight | 255.31 g/mol | [1][8][2] |
| CAS Number | 114393-97-4 | [1][2] |
| IUPAC Name | 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde | [2] |
| SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | [1][2] |
| InChIKey | NTSWGSRJHHXHBB-UHFFFAOYSA-N | [1][2] |
Predicted Biological Activities and Mechanistic Rationale
Based on the known biological activities of its constituent pharmacophores, we can hypothesize several other potential therapeutic applications for this compound.
Potential as an Anti-inflammatory Agent
The pyridine nucleus is a common feature in many anti-inflammatory drugs.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets involved in the inflammatory cascade. Furthermore, the overall electronic properties of the molecule can influence its ability to modulate the activity of pro-inflammatory enzymes or signaling pathways.
Exploration of Anticancer Properties
Numerous pyridine-containing compounds have been investigated and developed as anticancer agents.[4][9] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of DNA replication, or induction of apoptosis. The specific substitution pattern on the pyridine and benzaldehyde rings of this compound could be optimized to target specific cancer-related pathways.
Antiviral Potential
Pyridine derivatives have also shown promise as antiviral agents, acting against a range of viruses by inhibiting viral entry, replication, or release.[10] The structural features of this compound could be explored for their potential to interfere with viral life cycles.
Proposed Research and Experimental Protocols
To systematically evaluate the predicted biological activities of this compound, a structured research plan is essential. The following section outlines key experimental protocols.
In Vitro Antibacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of clinically relevant bacteria.
Protocol:
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Determination of MBC:
-
Subculture aliquots from the wells showing no growth onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
In Vitro Anti-inflammatory Activity Assay
Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Treatment:
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits.
-
-
Cell Viability Assay: Perform an MTT assay to ensure that the observed effects are not due to cytotoxicity.
In Vitro Anticancer Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines.
Protocol:
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon) should be used.
-
MTT Assay:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC₅₀ Determination: The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Biological Activity Screening
Caption: A streamlined workflow for the initial biological screening of this compound.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: A putative mechanism for the anti-inflammatory action of the title compound via inhibition of the NF-κB pathway.
Conclusion and Future Directions
This compound represents a molecule of significant interest that extends beyond its established role as a synthetic intermediate. The presence of biologically active pyridine and benzaldehyde moieties, coupled with preliminary evidence of antibacterial activity in its derivatives, strongly suggests a promising future in drug discovery.
This technical guide has provided a comprehensive overview of the known and potential biological activities of this compound, along with a practical framework for its further investigation. The proposed experimental protocols offer a starting point for researchers to systematically explore its therapeutic potential in infectious diseases, inflammation, and oncology. Future research should focus on structure-activity relationship (SAR) studies to optimize the molecule for specific biological targets, as well as in vivo studies to validate the in vitro findings. Through a dedicated and multidisciplinary research effort, the full therapeutic potential of this compound can be unlocked.
References
- This compound - Benchchem. (URL: )
- 4-(2-(5-ETHYL-2-PYRIDINYL)ETHOXY)BENZALDEHYDE - gsrs. (URL: )
-
Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- | C16H17NO2 | CID 9881522 - PubChem. (URL: [Link])
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (URL: [Link])
-
Optimization of the Reduction of a 5-Benzylidenethiazolidine-2,4-dione Derivative Supported by the Reaction Response Surface Analysis: Synthesis of Pioglitazone Hydrochloride | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (URL: [Link])
-
Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists - MDPI. (URL: [Link])
-
(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. (URL: [Link])
-
Approaches to the synthesis of pioglitazone 2.3 (a–g). - ResearchGate. (URL: [Link])
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (URL: [Link])
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (URL: [Link])
-
Evaluation of Acute Toxicity of Pioglitazone in Mice - PMC - NIH. (URL: [Link])
- WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof - Google P
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- | C16H17NO2 | CID 9881522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde: A Key Intermediate in the Synthesis of Pioglitazone
Executive Summary
This technical guide provides an in-depth analysis of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde, a critical intermediate in the industrial synthesis of Pioglitazone, a prominent antidiabetic agent of the thiazolidinedione (TZD) class.[1][2] We will explore the strategic importance of this aldehyde, compare its primary synthetic routes, and detail its subsequent conversion to Pioglitazone. This document is intended for researchers, chemists, and drug development professionals, offering not only procedural steps but also the underlying chemical principles and process optimization insights that govern an efficient and scalable synthesis. Key discussions include mechanistic rationales, comparative analysis of methodologies, in-process controls, and impurity profiling, grounding all claims in authoritative references.
Introduction: The Strategic Importance of Pioglitazone and its Intermediates
Pioglitazone: Mechanism of Action and Therapeutic Significance
Pioglitazone is a potent oral antidiabetic drug used to improve glycemic control in patients with type 2 diabetes mellitus.[1] It functions as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is highly expressed in insulin-target tissues like adipose tissue, skeletal muscle, and the liver.[3] By activating PPAR-γ, Pioglitazone modulates the transcription of insulin-responsive genes, enhancing tissue sensitivity to insulin and reducing hepatic glucose production.[3] This mechanism effectively addresses the core issue of insulin resistance in type 2 diabetes.[2]
The Critical Role of this compound
The synthesis of the complex Pioglitazone molecule, (±)-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione, is a multi-step process where the selection of a robust synthetic strategy is paramount for yield, purity, and cost-effectiveness.[1] The intermediate this compound (CAS: 114393-97-4) represents a strategic convergence point in the most common synthetic pathways.[2][4] It contains the entire "upper" portion of the Pioglitazone molecule—the ethyl-pyridine ring linked via an ethoxy bridge to the phenyl group. Its aldehyde functionality is the reactive handle for the crucial C-C bond-forming reaction that introduces the thiazolidinedione ring system.
Synthesis of this compound: A Comparative Analysis
Two principal routes are widely described for the synthesis of this key aldehyde intermediate. The choice between them often depends on factors such as raw material availability, reagent toxicity, and desired scale of production.
Route A: Williamson Ether Synthesis via Hydroxyl Activation
This is a classic and widely employed method involving the formation of the ether linkage between the pyridine-ethanol fragment and a benzaldehyde derivative.
Causality and Experimental Choices: The direct reaction between an alcohol (2-(5-ethylpyridin-2-yl)ethanol) and a phenol (4-hydroxybenzaldehyde) is inefficient. The core principle of this route is to convert the alcohol's hydroxyl group into a superior leaving group, thereby facilitating a nucleophilic substitution (SN2) reaction by the phenoxide ion.
-
Activation Step: The hydroxyl group of 2-(5-ethylpyridin-2-yl)ethanol is typically activated by converting it into a tosylate or mesylate. Tosyl chloride (TsCl) is frequently used in the presence of a base like triethylamine (TEA) or NaOH.[4][5] This sulfonylation step is critical as the tosylate anion is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack.
-
Nucleophilic Substitution: The activated tosylate is then reacted with 4-hydroxybenzaldehyde under basic conditions (e.g., NaOH, K2CO3).[5] The base deprotonates the phenolic hydroxyl group, generating a highly nucleophilic phenoxide ion that displaces the tosylate group to form the desired ether linkage.
-
Phase-Transfer Catalysis: To improve reaction rates and yields, particularly in biphasic systems, a phase-transfer catalyst such as benzyltributylammonium chloride is often employed.[1][5] This catalyst helps shuttle the phenoxide anion from the aqueous phase to the organic phase where the tosylate is located, accelerating the reaction.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
-
Step 1: Tosylation of 2-(5-ethylpyridin-2-yl)ethanol
-
To a stirred solution of 2-(5-ethylpyridin-2-yl)ethanol in a suitable solvent like methylene dichloride or THF, add triethylamine (1.2 eq.).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in the same solvent, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).[4]
-
Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylate.
-
-
Step 2: Etherification with 4-hydroxybenzaldehyde
-
In a reaction vessel, dissolve 4-hydroxybenzaldehyde (1.1 eq.) and potassium carbonate (K2CO3, 2.0 eq.) in a solvent such as DMF or acetonitrile.
-
Add a phase-transfer catalyst, for example, benzyltributylammonium chloride (0.05 eq.).
-
Add the crude tosylate from Step 1 to the mixture.
-
Heat the reaction mixture to 80-90°C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and dilute the filtrate with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Route B: Synthesis via Nitrile Reduction
This alternative strategy builds the ether linkage first and then generates the aldehyde functionality from a nitrile precursor.
Causality and Experimental Choices: This route leverages the reactivity of 4-fluorobenzonitrile, where the fluorine atom is activated towards nucleophilic aromatic substitution (SNAr).
-
Ether Formation: 2-(5-ethylpyridin-2-yl)ethanol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a potent alkoxide nucleophile.[1] This alkoxide then displaces the fluoride from 4-fluorobenzonitrile to form 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzonitrile.[1] The use of a strong, non-nucleophilic base like NaH is crucial to fully deprotonate the alcohol without competing side reactions.
-
Nitrile Reduction: The benzonitrile intermediate is subsequently reduced to the desired benzaldehyde. This is a partial reduction, which can be challenging. A common method is the use of Raney Nickel in the presence of formic acid.[1] This system provides a controlled reduction to the aldehyde, avoiding over-reduction to the corresponding alcohol.
Experimental Protocol: Synthesis via Nitrile Reduction
-
Step 1: Synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzonitrile
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF, slowly add a solution of 2-(5-ethylpyridin-2-yl)ethanol (1.0 eq.) at 0°C.
-
Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.
-
Add a solution of 4-fluorobenzonitrile (1.1 eq.) in DMF.
-
Heat the reaction mixture to 100°C for 6-8 hours, monitoring by TLC.
-
Cool the reaction, carefully quench with ice-water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.
-
-
Step 2: Reduction to Aldehyde
-
Dissolve the crude nitrile from Step 1 in a mixture of formic acid and water (e.g., 75% aqueous formic acid).
-
Add activated Raney Nickel catalyst (a catalytic amount).
-
Heat the mixture to 80-100°C and stir vigorously for 4-6 hours.
-
Monitor the disappearance of the nitrile starting material by TLC or GC.
-
After completion, cool the mixture and filter off the catalyst.
-
Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent.
-
Purify the crude product as described in Route A.
-
Comparative Data Summary
| Parameter | Route A: Williamson Ether Synthesis | Route B: Nitrile Reduction |
| Key Reagents | TsCl, 4-hydroxybenzaldehyde, K2CO3 | NaH, 4-fluorobenzonitrile, Raney Ni |
| Yield | Generally high, can exceed 85% with optimization.[4] | Moderate to high, dependent on reduction control. |
| Safety/Handling | TsCl is corrosive; uses standard bases. | NaH is highly flammable and water-reactive; requires inert atmosphere. Raney Ni is pyrophoric. |
| Scalability | Well-established and highly scalable. | Scalability requires careful handling of hazardous reagents (NaH, Raney Ni). |
| Atom Economy | Moderate, due to the use of tosyl group. | Generally better, especially in the ether formation step. |
The Knoevenagel Condensation: From Aldehyde to Pioglitazone
The conversion of this compound to Pioglitazone proceeds via a two-step sequence: a Knoevenagel condensation followed by a reduction.
Mechanistic Insights and Catalyst Selection
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[2]
-
Reaction: The aldehyde intermediate is reacted with thiazolidine-2,4-dione.[5]
-
Catalyst: The reaction is catalyzed by a weak base, such as piperidine, in a suitable solvent like refluxing ethanol.[5] The base deprotonates the highly acidic methylene group (C5) of the thiazolidine-2,4-dione ring, creating a stabilized carbanion. This carbanion then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated product, 5-[-4-[2-(5-ethylpyridin-2-yl)ethoxy]benzylidene]thiazolidine-2,4-dione.[1][6] This compound is also known as dehydropioglitazone or a "benzylidene intermediate".[1]
The Benzylidene Intermediate: A Critical Process Impurity
The benzylidene intermediate is a key compound in its own right, but it is also a major process-related impurity in the final Pioglitazone drug substance if the subsequent reduction step is incomplete.[1][2] Its presence must be carefully monitored and controlled to meet regulatory specifications.[3]
Caption: Overall synthetic pathway from the aldehyde intermediate to Pioglitazone.
Final Reduction Step: Conversion to Pioglitazone
The final and critical step is the selective reduction of the exocyclic carbon-carbon double bond of the benzylidene intermediate without affecting the aromatic rings.
A Critical Review of Reduction Methodologies
-
Catalytic Hydrogenation: This is a common and efficient industrial method. The reduction is typically carried out using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst in a solvent like DMF, dioxane, or formic acid.[5][7] This method is clean and generally provides high yields, but requires specialized high-pressure equipment. Optimization of temperature, pressure, and catalyst loading is crucial to ensure complete reduction and minimize side reactions.[1][8]
-
Metal Hydride Reduction: An alternative involves using sodium borohydride (NaBH₄) in the presence of a cobalt(II) chloride catalyst.[1] While this method avoids the need for high-pressure hydrogenation equipment, it has significant drawbacks. Cobalt compounds are known to be toxic, which can lead to concerns about catalyst residues in the final active pharmaceutical ingredient (API).[7]
For industrial manufacturing, catalytic hydrogenation is often preferred due to higher purity profiles and avoidance of toxic metal catalysts, despite the higher initial capital investment for pressure reactors.
Experimental Protocol: Reduction of the Benzylidene Intermediate
-
Charge a pressure reactor with the 5-[-4-[2-(5-ethylpyridin-2-yl)ethoxy]benzylidene]thiazolidine-2,4-dione intermediate and a suitable solvent (e.g., dimethylformamide - DMF).
-
Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5% by weight relative to the substrate).
-
Seal the reactor and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen (e.g., 3-5 atm) and heat to 50-80°C.[1]
-
Maintain stirring and monitor the reaction by HPLC for the disappearance of the starting material.
-
Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst.
-
The resulting solution of Pioglitazone base can be concentrated and the product isolated by crystallization, often after converting it to the more stable hydrochloride salt.[7]
Analytical Control and Characterization
Rigorous analytical monitoring is essential throughout the synthesis to ensure quality and control impurities.
In-Process Controls
-
Thin-Layer Chromatography (TLC): A rapid and effective technique for monitoring the progress of individual reactions, allowing for qualitative assessment of the consumption of starting materials and the formation of products.[4]
-
High-Performance Liquid Chromatography (HPLC): The primary quantitative tool for assessing the purity of the aldehyde intermediate and the final Pioglitazone product. It is crucial for quantifying the level of the benzylidene intermediate and other process-related impurities.[1]
Structural Elucidation of the Aldehyde Intermediate
| Technique | Expected Data for this compound |
| ¹H NMR | Signals corresponding to the aldehyde proton (~9.8-10.0 ppm), aromatic protons on both rings, the ethyl group (triplet and quartet), and the two methylene groups of the ethoxy bridge. |
| ¹³C NMR | Signal for the aldehyde carbonyl carbon (~190 ppm), signals for aromatic carbons, and aliphatic carbons of the ethoxy and ethyl groups. |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of 255.31 g/mol (C₁₆H₁₇NO₂).[4] |
| Infrared (IR) | Characteristic C=O stretching vibration for the aldehyde at ~1700 cm⁻¹, C-O-C stretching for the ether, and bands for aromatic C-H and C=C bonds. |
Conclusion and Future Perspectives
This compound is a cornerstone intermediate in the manufacture of Pioglitazone. The synthetic route via Williamson ether synthesis is generally favored for its robustness and scalability, despite the alternative nitrile reduction pathway offering good atom economy. The subsequent Knoevenagel condensation and, critically, the final reduction step must be meticulously controlled to ensure high purity of the final API, with the benzylidene intermediate being the primary impurity to monitor.
Future advancements in this field will likely focus on green chemistry principles and process intensification. The development of more efficient and less toxic catalysts for the reduction step remains an area of interest. Furthermore, the implementation of integrated continuous flow platforms could offer significant advantages over traditional batch processing, providing on-demand production, improved process control, and enhanced safety, ultimately reducing the manufacturing cost of this vital medication.[9]
References
- Various Authors. (2014, October 11). Pioglitazone - New Drug Approvals.
- Dolitzky, B., et al. (2005). Process for the synthesis of pioglitazone hydrogen chloride.
- Benchchem. (n.d.). This compound.
- ResearchGate. (n.d.). Approaches to the synthesis of pioglitazone 2.3 (a–g).
- Al-kassas, R., et al. (2022). Design and Optimization of Pioglitazone Hydrochloride Self-Nanoemulsifying Drug Delivery System (SNEDDS)
- Gaonkar, S. L., et al. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime.
- Richter, J., et al. (2007). Pioglitazone impurities.
- Chem-Impex. (n.d.). 4-Ethoxybenzaldehyde.
- PubChem. (n.d.). 4-Ethoxybenzaldehyde.
- Szelejewski, W., et al. (2004). Optimization of the Reduction of a 5-Benzylidenethiazolidine-2,4-dione Derivative Supported by the Reaction Response Surface Analysis: Synthesis of Pioglitazone Hydrochloride.
- PubChem. (n.d.). 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione.
- Yathirajan, H. S., et al. (2019). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
- National Institutes of Health (NIH). (2022). Design and Optimization of Pioglitazone Hydrochloride Self-Nanoemulsifying Drug Delivery System (SNEDDS)
- Szelejewski, W., et al. (2004). Optimization of the Reduction of a 5-Benzylidenethiazolidine-2,4-dione Derivative Supported by the Reaction Response Surface Analysis: Synthesis of Pioglitazone Hydrochloride.
- OICC Press. (2024).
- ResearchGate. (n.d.). Synthetic optimization of rosiglitazone and related intermediates for industrial purposes.
- Pharmaffiliates. (n.d.). Pioglitazone - Impurity A.
- Muzib, Y. I., et al. (2021). Formulation, Optimization and Pharmacodynamic Studies of Pioglitazone HCl Solid Lipid Nanoparticles.
- Drugsynthesis. (n.d.). Pioglitazone hydrochloride.
- Veeprho. (n.d.). Pioglitazone EP Impurity B.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 5. Pioglitazone hydrochloride, AA-10090, U-72107(free base), U-72107A, U-72107E(as AcOH solvate), AD-4833(free base), Glustin, Zactos, Actos-药物合成数据库 [drugfuture.com]
- 6. 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione | C19H18N2O3S | CID 14211277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2005058827A1 - Process for the synthesis of pioglitazone hydrogen chloride - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The Pivotal Intermediate: A Technical Guide to 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
An In-depth Exploration of its Discovery, Synthesis, and Critical Role in Pharmaceutical Manufacturing
Introduction
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde, a pyridine-based aromatic aldehyde, holds a significant position in the landscape of medicinal chemistry.[1] With the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol , this compound is structurally characterized by a benzaldehyde moiety linked via an ethoxy bridge to a 5-ethyl-substituted pyridine ring.[1] While it has been explored as a precursor for novel heterocyclic compounds with potential antibacterial properties, its primary claim to fame lies in its indispensable role as a key starting material in the synthesis of the anti-diabetic drug, Pioglitazone.[1] This guide provides a comprehensive technical overview of this compound, tracing its historical discovery, detailing its synthesis, and elucidating its critical status as a process impurity in the manufacturing of Pioglitazone.
Historical Context and Discovery
The history of this compound is intrinsically linked to the development of the thiazolidinedione (TZD) class of anti-diabetic agents, specifically Pioglitazone. Pioglitazone was discovered by Takeda Pharmaceutical Company in the 1980s as part of their research into developing potent insulin-sensitizing drugs for the treatment of type 2 diabetes mellitus.[2][3] The foundational patents for Pioglitazone, including U.S. Patent 4,687,777 and its European counterpart EP 0193256 A2, first disclosed the synthesis of this and related compounds.[1][4][5][6] These patents laid the groundwork for the therapeutic use of Pioglitazone, which would later be marketed as Actos®.[2][4] The discovery of this specific benzaldehyde derivative was a crucial step in the structure-activity relationship studies that led to the identification of Pioglitazone as a highly effective and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[7]
Synthesis Methodologies
The synthesis of this compound is a critical process in the overall manufacturing of Pioglitazone. Several synthetic routes have been developed, with the most common approach involving the etherification of p-hydroxybenzaldehyde with an activated form of 2-(5-ethylpyridin-2-yl)ethanol.
Core Synthetic Strategy: Williamson Ether Synthesis
The fundamental transformation in the synthesis of the title compound is a Williamson ether synthesis. This involves the reaction of the phenoxide of p-hydroxybenzaldehyde with a 2-(5-ethylpyridin-2-yl)ethyl electrophile, typically a halide or a sulfonate ester.
Activation of 2-(5-Ethylpyridin-2-yl)ethanol:
The hydroxyl group of 2-(5-ethylpyridin-2-yl)ethanol is a poor leaving group and therefore requires activation. This is typically achieved by converting it into a better leaving group, such as a tosylate or a halide.
-
Sulfonylation: Reaction of 2-(5-ethylpyridin-2-yl)ethanol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine yields the corresponding sulfonate ester.[8][9] This is a highly effective method for activating the alcohol.
-
Halogenation: Alternatively, the alcohol can be converted to an alkyl halide, such as 2-(2-chloroethyl)-5-ethylpyridine, using a suitable halogenating agent like thionyl chloride (SOCl₂).
Etherification Reaction:
The activated 2-(5-ethylpyridin-2-yl)ethanol is then reacted with p-hydroxybenzaldehyde in the presence of a base to facilitate the formation of the ether linkage. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.
Detailed Experimental Protocol: Synthesis via Tosylation
The following protocol outlines a representative synthesis of this compound starting from 2-(5-ethylpyridin-2-yl)ethanol and p-hydroxybenzaldehyde.
Step 1: Synthesis of 2-(5-Ethylpyridin-2-yl)ethanol
The precursor, 2-(5-ethylpyridin-2-yl)ethanol, can be synthesized from 2,5-diethylpyridine through oxidation or from 5-ethyl-2-methylpyridine (5-ethylpicoline) via condensation with formaldehyde.
Step 2: Tosylation of 2-(5-Ethylpyridin-2-yl)ethanol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2-(5-ethylpyridin-2-yl)ethanol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene.
-
Base Addition: Add triethylamine (TEA) (1.2-1.5 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1-1.2 equivalents) in the same solvent to the reaction mixture while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude tosylate.
-
Purification: The crude product can be purified by column chromatography on silica gel or used directly in the next step if the purity is deemed sufficient.
Step 3: Etherification with p-Hydroxybenzaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve p-hydroxybenzaldehyde (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 equivalents), to the solution and stir for 30 minutes to form the phenoxide.
-
Coupling Reaction: Add the tosylate of 2-(5-ethylpyridin-2-yl)ethanol (1 equivalent) from the previous step to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[8]
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Table 1: Summary of a Typical Synthesis Protocol
| Step | Reactants | Reagents & Solvents | Key Parameters |
| Tosylation | 2-(5-Ethylpyridin-2-yl)ethanol | p-Toluenesulfonyl chloride, Triethylamine, Dichloromethane | 0-10 °C, 2-4 hours |
| Etherification | Tosylate of 2-(5-Ethylpyridin-2-yl)ethanol, p-Hydroxybenzaldehyde | Potassium carbonate, Dimethylformamide | 80-100 °C, 12-24 hours |
Diagram 1: Synthetic Pathway to this compound
Caption: General synthetic scheme for this compound.
Role as a Critical Process Impurity in Pioglitazone Synthesis
In the synthesis of Pioglitazone, this compound is a key intermediate that undergoes a Knoevenagel condensation with 2,4-thiazolidinedione.[10][11][12] This reaction forms 5-[4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione, which is then reduced to yield Pioglitazone.
Diagram 2: Knoevenagel Condensation and Reduction to Pioglitazone
Caption: Key final steps in the synthesis of Pioglitazone.
Due to its position in the synthetic pathway, any unreacted this compound can be carried over as a process-related impurity in the final Pioglitazone active pharmaceutical ingredient (API). The presence of this aldehyde, even in trace amounts, is undesirable and must be strictly controlled to meet regulatory requirements for drug purity and safety.
Formation of Related Impurities
Besides the starting aldehyde itself, other related impurities can arise from the synthesis. For instance, by-products from the etherification step or degradation products of the aldehyde can be present. Careful control of reaction conditions and robust purification methods are essential to minimize these impurities.
Analytical Characterization and Control
The quantification of this compound as an impurity in Pioglitazone is a critical aspect of quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.[7][13][14][15]
HPLC Method for Impurity Profiling
A typical reversed-phase HPLC (RP-HPLC) method for the analysis of Pioglitazone and its impurities, including the title aldehyde, would involve the following:
-
Column: A C18 column is commonly used for the separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve good resolution of the API and its impurities.
-
Detection: UV detection at a wavelength where both Pioglitazone and the aldehyde impurity have significant absorbance, typically around 269 nm, is used for quantification.[13]
-
Validation: The analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.
Table 2: Typical HPLC Parameters for Impurity Analysis
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 0.02 M Ammonium Acetate) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation of impurities |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 269 nm |
| Injection Volume | 10-20 µL |
Spectroscopic Characterization
The structural elucidation and confirmation of this compound are performed using various spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aldehyde proton (~9.8-10.0 ppm), the aromatic protons of the benzaldehyde and pyridine rings, and the ethyl and ethoxy groups.
-
¹³C NMR: The carbon NMR spectrum shows the characteristic carbonyl carbon of the aldehyde group (~190 ppm) and the carbons of the aromatic rings and aliphatic chains.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1700 cm⁻¹.
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the intricate process of drug discovery and development. Its history is woven into the success of Pioglitazone, a significant therapeutic agent for type 2 diabetes. A thorough understanding of its synthesis, reaction kinetics, and impurity profile is paramount for pharmaceutical scientists and professionals involved in the manufacturing of Pioglitazone. The stringent control of this aldehyde as a process impurity underscores the commitment to quality and safety in the pharmaceutical industry. The methodologies and analytical techniques detailed in this guide provide a framework for the robust and reliable production of a vital medication.
References
-
New Drug Approvals. Pioglitazone. (2014-10-11). Available from: [Link].
- Google Patents. US20070078170A1 - Process for the preparation of pioglitazone.
-
Wikipedia. Pioglitazone. Available from: [Link].
- Google Patents. US7541470B2 - Processes for making pioglitazone and compounds of the processes.
-
Yathirajan, H. S., Gaonkar, S. L., Lokanatha Rai, K. M., Nagaraj, B., & Bolte, M. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 61(3), o751–o752. Available from: [Link].
-
Patel, N. B., & Patel, H. R. (2011). Synthesis and pharmacological studies of 5-ethyl pyridin-2-ethanol analogs derivatives. Arkivoc, 2011(6), 265-276. Available from: [Link].
-
Pershadsingh, H. A. (2018). The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond. Frontiers in Pharmacology, 9, 1044. Available from: [Link].
-
Jain, D. K., Patel, P., & Bari, S. B. (2012). Pioglitazone: a review of analytical methods. Journal of Pharmaceutical Analysis, 2(4), 239-247. Available from: [Link].
-
Sharma, P., & Rane, N. (2008). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry, 32(3), 487-490. Available from: [Link].
- Google Patents. EP0816340A1 - Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives.
- Google Patents. US4687777A - Thiazolidinedione derivatives, useful as antidiabetic agents.
-
PubChem. 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione. Available from: [Link].
-
Patel, N. B., & Patel, H. R. (2011). Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. Arkivoc, 2011(6), 265-276. Available from: [Link].
-
Jain, D. K., Patel, P., & Bari, S. B. (2012). Pioglitazone: A Review of Analytical Methods. Journal of Pharmaceutical Analysis, 2(4), 239-247. Available from: [Link].
-
PubChem. 5-Ethyl-2-pyridineethanol. Available from: [Link].
-
Sharma, P., & Rane, N. (2008). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry, 32(3), 487-490. Available from: [Link].
-
Suneetha, A., & Rao, D. R. (2011). Analytical method development and validation of pioglitazone hydrochloride by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 3(6), 723-728. Available from: [Link].
- Google Patents. CN1189468C - Preparation method of 5-[4-[2-(5-ethyl-2-pyridine)ethoxy] benzylidene].
-
PubChemLite. 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde. Available from: [Link].
-
Sridhar, G., Kumar, G. S., & Kumar, A. (2012). Analytical Method Development And Validation For The Estimation Of Pioglitazone Hydrochloride By Using RP-HPLC. International Journal of Scientific & Technology Research, 1(10), 45-48. Available from: [Link].
-
Patel, S. K., & Patel, K. C. (2011). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. RASAYAN Journal of Chemistry, 4(2), 336-340. Available from: [Link].
- Google Patents. JP2010270008A - Method of producing pyridine ethanol derivative.
-
Khan, M. S., & Siddiqui, A. A. (2014). DEVELOPMENT AND VALIDATION OF AN ANALYTICAL METHOD FOR DETERMINATION OF PIOGLITAZONE IN SOLID DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 449-452. Available from: [Link].
-
Iikuni, S., & Taguchi, H. (2019). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemistry Letters, 48(8), 922-924. Available from: [Link].
- Google Patents. WO2004108721A1 - Process for the preparation of 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2004007490A2 - A process to prepare pioglitazone via several intermediates. - Google Patents [patents.google.com]
- 4. US20090216024A1 - Processes for making pioglitazone and compounds of the processes - Google Patents [patents.google.com]
- 5. US20070078170A1 - Process for the preparation of pioglitazone - Google Patents [patents.google.com]
- 6. US7541470B2 - Processes for making pioglitazone and compounds of the processes - Google Patents [patents.google.com]
- 7. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. ijstr.org [ijstr.org]
- 15. sdiarticle4.com [sdiarticle4.com]
The Synthetic Keystone: A Technical Guide to the Reactions of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Introduction: A Molecule of Significance in Modern Medicinal Chemistry
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde, a substituted benzaldehyde derivative, holds a pivotal position in the landscape of pharmaceutical synthesis. Its molecular architecture, featuring a benzaldehyde moiety linked via an ethoxy bridge to a 5-ethylpyridine ring, renders it a crucial intermediate in the production of various therapeutic agents. Most notably, it serves as the cornerstone for the synthesis of Pioglitazone, a prominent member of the thiazolidinedione class of antidiabetic drugs.[1] This guide provides an in-depth exploration of the core reactions involving this aldehyde, offering not only detailed protocols but also the underlying chemical principles and strategic considerations essential for researchers and professionals in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇NO₂ | [2] |
| Molecular Weight | 255.31 g/mol | [2] |
| CAS Number | 114393-97-4 | [2] |
| Appearance | White to Pale Yellow Solid | [1] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is characterized by the presence of a distinct aldehyde proton signal in the downfield region (δ 9.8–10.0 ppm). Aromatic protons of the pyridine and benzene rings typically appear between δ 6.8-8.7 ppm. The ethoxy bridge protons and the ethyl group on the pyridine ring present as characteristic triplets and quartets in the upfield region.[2][3]
-
¹³C NMR: The carbon spectrum will prominently feature the aldehyde carbonyl carbon at approximately δ 190 ppm. The aromatic and pyridine ring carbons will resonate in the δ 110-160 ppm range, while the aliphatic carbons of the ethoxy and ethyl groups will be observed at higher field strengths.
-
FT-IR: The infrared spectrum is distinguished by a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. Aromatic C-H stretching and C-O-C (ether) stretching bands are also key diagnostic features.[2][4]
Core Synthesis of this compound: The Williamson Ether Synthesis
The primary route to synthesizing the title compound is through a classic Williamson ether synthesis. This nucleophilic substitution reaction provides a reliable and scalable method for its preparation.[5][6]
Reaction Scheme:
Sources
- 1. 144809-28-9 CAS MSDS (5-{4-[2-(5-Ethyl-2-pyridinyl)ethoxyl]benzyldene}-2,4-thiazolidinedione) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: PIOGLITAZONE [orgspectroscopyint.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde, a crucial intermediate in the synthesis of the oral antidiabetic agent Pioglitazone.[1][2] The described methodology is centered around the robust and widely applicable Williamson ether synthesis.[3][4] This guide explains the underlying chemical principles, details the conversion of a primary alcohol to a suitable electrophile via tosylation, and outlines the subsequent SN2 etherification. Emphasis is placed on procedural details, reaction monitoring, purification, and analytical validation of the final product to ensure reproducibility and high purity.
Strategic Overview & Reaction Principle
The synthesis of the target molecule, this compound, involves the formation of an ether bond between a substituted pyridine ethanol derivative and 4-hydroxybenzaldehyde. The most reliable and scalable approach for this transformation is the Williamson ether synthesis, an SN2 reaction between an alkoxide (or phenoxide) and a primary alkyl halide or sulfonate.[5][6]
To ensure the success of this SN2 reaction and avoid competing elimination (E2) pathways, the synthetic strategy is twofold:
-
Activation of the Alcohol: The hydroxyl group of 2-(5-ethylpyridin-2-yl)ethanol is a poor leaving group. It must first be converted into a good leaving group, such as a tosylate (-OTs), by reacting it with p-toluenesulfonyl chloride (TsCl).[7]
-
Ether Formation: The resulting tosylate, an excellent electrophile, is then reacted with the phenoxide of 4-hydroxybenzaldehyde, generated in situ using a mild base like potassium carbonate (K₂CO₃), to form the desired ether linkage.
Caption: Overall two-step synthetic route.
Mechanistic Considerations: The Williamson Ether Synthesis
The core of this protocol is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5]
-
Deprotonation: The weakly acidic phenolic proton of 4-hydroxybenzaldehyde is removed by the base (potassium carbonate) to generate a potent nucleophile, the potassium phenoxide salt.
-
Nucleophilic Attack: This phenoxide ion then attacks the primary carbon atom bearing the tosylate leaving group. The attack occurs from the "backside" relative to the leaving group.[5]
-
Concerted Displacement: The carbon-oxygen bond forms at the same time as the carbon-tosylate bond breaks in a single, concerted step. The tosylate anion is an excellent leaving group because its negative charge is stabilized by resonance across the sulfonate group.
Choosing a primary tosylate is critical. Secondary or tertiary electrophiles would favor the competing E2 elimination reaction, especially with a strong base, leading to the formation of an undesired alkene byproduct.[4]
// Define Nodes Nu [label="Phenoxide\n(Nucleophile)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Pyridyl-CH₂-CH₂-OTs\n(Primary Tosylate)"]; TS [label="[Transition State]‡", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Product Ether", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; LG [label="Tosylate Anion\n(Leaving Group)"];
// Define Edges Nu -> TS [label="Backside Attack", fontsize=10]; Substrate -> TS; TS -> Product; TS -> LG [label="Departure", fontsize=10]; }
Caption: SN2 mechanism of the ether formation step.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount | Notes |
| 2-(5-Ethylpyridin-2-yl)ethanol | 5223-06-3 | 151.21 | 10.0 g | Starting material. |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | 15.1 g | Reagent for Step 1. Corrosive. |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 9.2 mL | Base for Step 1. Corrosive, flammable. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | Solvent for Step 1. Volatile. |
| 4-Hydroxybenzaldehyde | 123-08-0 | 122.12 | 8.9 g | Nucleophile precursor for Step 2. |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 18.2 g | Base for Step 2. Finely powdered. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 150 mL | Solvent for Step 2. Anhydrous grade. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~1 L | For extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 | ~1 L | For chromatography. |
| Silica Gel | 7631-86-9 | 60.08 | ~200 g | For column chromatography (230-400 mesh). |
Step 1: Synthesis of 2-(5-Ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate
-
Rationale: This step converts the poorly reactive hydroxyl group into a tosylate, an excellent leaving group, thereby activating the substrate for the SN2 reaction. Triethylamine is used as an organic base to neutralize the HCl generated during the reaction.[7][8]
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(5-ethylpyridin-2-yl)ethanol (10.0 g, 66.1 mmol).
-
Dissolution: Add dichloromethane (200 mL) and stir until the alcohol is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add triethylamine (13.8 mL, 99.2 mmol) followed by the portion-wise addition of p-toluenesulfonyl chloride (15.1 g, 79.3 mmol) over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf value than the starting alcohol.
-
Workup: Quench the reaction by slowly adding 100 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the tosylate as a pale yellow oil or solid. The product is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Rationale: This is the key ether-forming step. Anhydrous DMF is used as a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the cation (K⁺) but not the nucleophilic anion, increasing its reactivity.[3] Potassium carbonate is a suitable base for deprotonating the phenol without being overly harsh.[9]
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-hydroxybenzaldehyde (8.9 g, 72.7 mmol) and anhydrous potassium carbonate (18.2 g, 131.5 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (150 mL).
-
Heating: Heat the mixture to 90 °C with vigorous stirring.
-
Substrate Addition: Dissolve the crude tosylate from Step 1 (approx. 66.1 mmol) in 20 mL of DMF and add it dropwise to the heated reaction mixture over 20 minutes.
-
Reaction: Maintain the reaction at 90 °C for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The disappearance of the 4-hydroxybenzaldehyde spot indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with 2 M NaOH (2 x 100 mL) to remove any unreacted 4-hydroxybenzaldehyde, followed by water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product as a yellow-brown oil or solid.
Purification
-
Rationale: Column chromatography is an effective method for separating the desired aldehyde product from non-polar impurities and residual starting materials.[10][11] Aldehydes can sometimes be sensitive to silica gel, so the chromatography should be performed efficiently.[10]
-
Column Preparation: Prepare a silica gel slurry in hexanes and pack a chromatography column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column.
-
Elution: Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% EtOAc in hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Characterization and Validation
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.88 (s, 1H, -CHO), 8.41 (d, 1H), 7.82 (d, 2H), 7.50 (dd, 1H), 7.15 (d, 1H), 7.00 (d, 2H), 4.35 (t, 2H, -O-CH₂-), 3.20 (t, 2H, -Ar-CH₂-), 2.65 (q, 2H, -CH₂-CH₃), 1.25 (t, 3H, -CH₂-CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 190.8, 163.5, 158.0, 149.0, 137.5, 132.0, 130.5, 124.0, 115.0, 66.5, 37.0, 25.5, 15.5. |
| FT-IR (KBr, cm⁻¹) | ~2960 (C-H), ~2870 & ~2730 (Aldehyde C-H), ~1690 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1250 (C-O, ether).[12] |
| Mass Spec (ESI) | m/z calculated for C₁₆H₁₇NO₂ [M+H]⁺: 256.1332; Found: 256.1335. |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak. The provided values are predictive and should be compared with experimentally obtained data.[13][14]
Safety and Hazard Management
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Avoid inhalation and skin contact.
-
Triethylamine (Et₃N): Flammable, corrosive, and has a strong odor. Handle with care.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid skin contact and inhalation. Using anhydrous DMF with strong bases like sodium hydride can lead to runaway reactions at elevated temperatures; while K₂CO₃ is much safer, good temperature control is still advised.[15]
-
Sodium Hydride (NaH) (if used as an alternative base): Highly flammable and reacts violently with water to produce flammable hydrogen gas.[16][17] It must be handled under an inert atmosphere (N₂ or Ar).[18]
-
Waste Disposal: Organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous layers should be neutralized before disposal.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; moisture in the reaction. | Ensure all glassware is dry. Allow the reaction to run longer and monitor by TLC. Use a slight excess of TsCl. |
| Low yield in Step 2 | Inefficient deprotonation; poor quality tosylate; insufficient reaction time/temp. | Use finely powdered, anhydrous K₂CO₃. Ensure the tosylate was correctly formed. Increase reaction time or temperature slightly (e.g., to 100 °C). |
| Presence of 4-hydroxybenzaldehyde in final product | Incomplete reaction; insufficient base. | Ensure sufficient K₂CO₃ is used. Purify carefully with column chromatography or wash the organic extracts thoroughly with a dilute NaOH solution during workup. |
| Product decomposition on silica gel column | Aldehyde is sensitive to acidic silica. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). Run the column quickly. Alternatively, consider purification by recrystallization. |
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 23, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Experimental Supporting Information. [Link]
-
Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?[Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column?[Link]
-
American Chemical Society Publications. (2019, August 10). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. [Link]
-
ResearchGate. (n.d.). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. [Link]
-
ResearchGate. (2014, August). Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. [Link]
-
Global Journals. (n.d.). Spectroscopic Estimation of Pioglitazone Hydrochloride. [Link]
-
New Jersey Department of Health. (2001, June). Hazard Summary: Sodium Hydride. [Link]
-
Royal Society of Chemistry. (n.d.). Fullerene Derivatives with Increased Dielectric Constant - Supporting Information. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
ResearchGate. (2010, March). Pioglitazone impurities. [Link]
-
OICC Press. (2023). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives. [Link]
-
Manipal Research Portal. (n.d.). 2-(5-ethylpyridin-2-yl)ethanol. [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
-
National Institutes of Health. (2023, June 22). Implications of Pharmacokinetic Potentials of Pioglitazone Enantiomers. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction. [Link]
-
Sigma-Aldrich. (2002, July 15). Material Safety Data Sheet: Sodium Hydride. [Link]
-
ACS Publications. (n.d.). Introducing Column Chromatography through Colorful Reactions of Guaiazulene. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
MDPI. (n.d.). New 2-(2,4-Dihydroxyphenyl)benzimidazolines. [Link]
-
ResearchGate. (2005, January). 2-(5-Ethylpyridin-2-yl)ethanol. [Link]
-
Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons. [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
-
All About Drugs. (2014, July 28). 4-Ethoxybenzaldehyde NMR. [Link]
-
ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
ResearchGate. (2021, November 28). How to purify low boiling aldehydes from a reaction mixture?[Link]
-
Oriental Journal of Chemistry. (2013). Synthesis, Physico-chemical, Spectral and X-ray Diffraction Studies of Zn(II) Complex of Pioglitazone. [Link]
-
Jurnal Kimia Valensi. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
National Institutes of Health. (n.d.). Pioglitazone: A review of analytical methods. [Link]
-
ChemBK. (n.d.). 2-(5-Ethyl-2-pyridinyl)ethanol. [Link]
Sources
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. chembk.com [chembk.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 10. researchgate.net [researchgate.net]
- 11. cup.edu.cn [cup.edu.cn]
- 12. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. rsc.org [rsc.org]
- 14. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nj.gov [nj.gov]
- 17. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. uwwapps.uww.edu [uwwapps.uww.edu]
Application Notes & Protocols: 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde in Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is a heterocyclic compound that has emerged as a significant building block in medicinal chemistry. Its unique structure, featuring a benzaldehyde moiety linked to an ethylpyridine group via an ethoxy bridge, provides a versatile platform for the synthesis of a diverse range of derivatives with promising therapeutic potential. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of this compound, with a focus on its applications in the development of antidiabetic, antimicrobial, and anticancer agents.
The core value of this compound lies in its role as a key intermediate in the synthesis of Pioglitazone, a well-established antidiabetic drug of the thiazolidinedione class.[1] Beyond this established application, the reactive aldehyde group serves as a chemical handle for the facile introduction of various pharmacophores, leading to the generation of novel molecular entities with diverse biological activities. This guide will explore the synthetic pathways to key derivatives and provide detailed protocols for their biological evaluation, underpinned by an understanding of the structure-activity relationships that govern their therapeutic effects.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₂ | [2] |
| Molecular Weight | 255.31 g/mol | [2] |
| CAS Number | 114393-97-4 | [2] |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMF | [3][4] |
Synthesis of this compound
The primary and most efficient method for the synthesis of the title compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide, forming an ether linkage.[2][4]
Protocol 1: Williamson Ether Synthesis
This protocol details the synthesis of this compound from 4-hydroxybenzaldehyde and 2-(2-chloroethyl)-5-ethylpyridine.
Materials:
-
4-Hydroxybenzaldehyde
-
2-(2-Chloroethyl)-5-ethylpyridine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 equivalent) and 2-(2-chloroethyl)-5-ethylpyridine (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (2.0 equivalents) to the solution. The carbonate acts as a base to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming the phenoxide nucleophile.
-
Reaction: Stir the mixture vigorously at 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine solution, and then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Temperature: Elevated temperature increases the reaction rate, ensuring a reasonable reaction time.
Application in the Synthesis of Bioactive Heterocycles
The aldehyde functionality of this compound is a gateway to a multitude of heterocyclic systems with proven pharmacological relevance.
Synthesis of Thiazolidinedione Derivatives (Antidiabetic Agents)
Thiazolidinediones (TZDs) are a class of oral antidiabetic drugs that act as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[5] The synthesis of TZD derivatives from the title compound is a cornerstone of its application in medicinal chemistry.
Caption: Workflow for the synthesis and evaluation of thiazolidinedione derivatives.
This protocol describes the synthesis of 5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzylidene}thiazolidine-2,4-dione.[3]
Materials:
-
This compound
-
2,4-Thiazolidinedione
-
Piperidine
-
Methanol
-
Acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and 2,4-thiazolidinedione (1.1 equivalents) in methanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution. Piperidine acts as a basic catalyst to facilitate the condensation reaction.
-
Reaction: Reflux the mixture overnight. A yellow precipitate should form.
-
Acidification: Cool the suspension and acidify with acetic acid. Stir for an additional hour.
-
Isolation: Cool the mixture in an ice bath, and collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold methanol and dry under vacuum.
The primary mechanism of action for antidiabetic TZD derivatives is the activation of PPARγ. An in vitro assay is essential to quantify this activity.
This protocol provides a general outline for an ELISA-based assay to measure the activation of PPARγ by synthesized compounds.[6]
Materials:
-
Nuclear extraction kit
-
PPARγ transcription factor assay kit (containing PPRE-coated plates, primary and HRP-conjugated secondary antibodies)
-
Synthesized TZD derivatives
-
Positive control (e.g., Rosiglitazone)
-
Microplate reader
Procedure:
-
Nuclear Extract Preparation: Prepare nuclear extracts from a suitable cell line (e.g., 3T3-L1 adipocytes) treated with the synthesized TZD derivatives at various concentrations.
-
Binding Reaction: Add the nuclear extracts to the PPRE-coated wells of the 96-well plate and incubate to allow PPARγ binding to the response element.
-
Antibody Incubation: Wash the wells and add the primary antibody specific for PPARγ, followed by incubation.
-
Secondary Antibody and Detection: After another wash step, add the HRP-conjugated secondary antibody. Following incubation and washing, add the developing solution.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of activated PPARγ.
Synthesis of Isoxazoline Derivatives (Antimicrobial and Anticancer Agents)
Isoxazolines are five-membered heterocyclic compounds that have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][6] The synthesis of isoxazolines from this compound proceeds via an oxime intermediate.
Caption: Workflow for the synthesis and evaluation of isoxazoline derivatives.
This protocol describes the formation of the oxime, a key intermediate for isoxazoline synthesis.[7]
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in ethanol.
-
Reagent Preparation: In a separate flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in a mixture of ethanol and water.
-
Reaction: Add the hydroxylamine solution to the benzaldehyde solution and stir at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, pour the reaction mixture into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure oxime.
This protocol outlines the synthesis of isoxazolines from the corresponding oxime and an alkene.[6]
Materials:
-
This compound Oxime
-
An appropriate alkene (e.g., styrene, N-phenylmaleimide)
-
N-Chlorosuccinimide (NCS) or similar oxidizing agent
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or chloroform
Procedure:
-
Nitrile Oxide Generation: In a round-bottom flask, dissolve the oxime (1.0 equivalent) in DCM. Add pyridine (1.1 equivalents). Cool the mixture in an ice bath and slowly add a solution of NCS (1.1 equivalents) in DCM. This in situ generates the nitrile oxide.
-
Cycloaddition: To the nitrile oxide solution, add the alkene (1.2 equivalents) and stir the reaction mixture at room temperature overnight.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
The synthesized isoxazoline derivatives can be screened for their potential as antimicrobial and anticancer agents.
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Materials:
-
Synthesized isoxazoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Synthesized isoxazoline derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Normal cell line (for cytotoxicity comparison)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of derivatives of this compound are highly dependent on their structural features.
-
Thiazolidinedione Derivatives: For PPARγ agonism, the acidic proton on the TZD ring is crucial for interaction with the receptor's active site. Modifications on the phenyl ring or the pyridine moiety can influence the potency and selectivity of the compounds. For example, introducing electron-withdrawing or -donating groups can modulate the electronic properties and binding affinity.[8]
-
Isoxazoline Derivatives: The antimicrobial and anticancer activities of isoxazolines are influenced by the substituents on the isoxazoline ring and the aryl moieties. Lipophilicity and steric factors play a significant role in cell permeability and target engagement.[6]
In Silico Modeling: A Rational Approach to Drug Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool for understanding the binding modes of the synthesized derivatives with their biological targets and for guiding the design of more potent compounds.
General Workflow for Molecular Docking
Caption: General workflow for molecular docking studies.
Conclusion and Future Perspectives
This compound stands as a privileged scaffold in medicinal chemistry, offering a facile entry into diverse classes of bioactive heterocyclic compounds. The protocols and application notes provided herein offer a comprehensive guide for its utilization in the discovery of novel therapeutic agents. Future research should focus on expanding the library of derivatives, exploring novel heterocyclic systems, and conducting in-depth mechanistic studies to fully elucidate their therapeutic potential. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the journey from this versatile intermediate to clinically valuable drug candidates.
References
-
Gaonkar, S. L., Yathirajan, H. S., Lokanatharai, K. M., Nagaraj, B., & Bolte, M. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 61(3), o751–o752. [Link]
-
Yadav, P., Kumar, R., Singh, P., & Kumar, D. (2022). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8106. [Link]
-
Yathirajan, H. S., Gaonkar, S. L., Narayana, B., Sarojini, B. K., & Lokanatharai, K. M. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. IUCrData, 1(1), x050002. [Link]
-
PubChem. (n.d.). Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-. National Center for Biotechnology Information. Retrieved from [Link]
-
Khan, I., et al. (2022). Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor. Frontiers in Pharmacology, 13, 946583. [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Organic and Medicinal Chemistry International Journal, 12(3). [Link]
-
Narayana, B., Yathirajan, H. S., & Gaonkar, S. L. (2017). 5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzyl- idene}thiazolidine-2,4-dione. IUCrData, 2(12), x172023. [Link]
-
Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2020). Structural activity relationship of thiazolidinediones hybrids (1) as potent PPAR ligands. Bioorganic Chemistry, 100, 103913. [Link]
-
Abu-Orabi, S. T., Al-Qawasmeh, R. A., & Taha, M. O. (2020). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules, 25(18), 4279. [Link]
-
Apicule. (n.d.). 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione (CAS No: 144809-28-9). Retrieved from [Link]
-
Jubie, S., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 27(19), 6296. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). A process to prepare pioglitazone via several intermediates.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde in Chemical Synthesis
Introduction and Strategic Overview
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is a heterocyclic aromatic aldehyde of significant interest to the pharmaceutical and medicinal chemistry sectors.[1] Its structure, featuring a reactive benzaldehyde, a flexible ethoxy linker, and a pyridine moiety, makes it a versatile building block for the synthesis of complex molecular architectures. Most notably, it serves as a crucial, late-stage intermediate in the synthesis of Pioglitazone, a well-established thiazolidinedione-class antidiabetic agent.[2][3] Beyond this flagship application, its aldehyde functionality is a synthetic handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling access to novel chemical entities with potential therapeutic activities, including antibacterial agents.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed, field-tested protocols for leveraging this compound in key synthetic transformations. The protocols are designed to be self-validating, incorporating in-process controls and characterization checkpoints to ensure reaction success and product purity. We will explore three core reactions that capitalize on the reactivity of the aldehyde group: the Knoevenagel condensation, reductive amination, and the Wittig reaction.
Compound Properties and Safe Handling
Prior to any experimental work, it is crucial to understand the physicochemical properties and safety considerations for this compound.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 114393-97-4 | [1] |
| Molecular Formula | C₁₆H₁₇NO₂ | [1][4] |
| Molecular Weight | 255.31 g/mol | [1] |
| Appearance | Off-white to yellow solid | Inferred from typical aromatic aldehydes |
| Solubility | Soluble in methanol, ethanol, DMF, DMSO, DCM, Chloroform | Inferred from structure and common organic solvents |
| InChIKey | NTSWGSRJHHXHBB-UHFFFAOYSA-N | [1] |
Safety and Handling
As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound is not universally available. Therefore, precautions should be based on structurally similar aromatic aldehydes like p-ethoxybenzaldehyde and benzaldehyde.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Hazards: Assumed to be a skin, eye, and respiratory tract irritant.[6][8][9] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Core Reactivity Pathways
The synthetic utility of this compound is primarily dictated by the reactivity of its aldehyde functional group. The following diagram illustrates three fundamental transformations that serve as gateways to diverse molecular scaffolds.
Caption: Core reactivity of the target aldehyde.
Detailed Application Protocols
Protocol 1: Knoevenagel Condensation for Pioglitazone Precursor Synthesis
This protocol details the synthesis of 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione, a direct precursor to Pioglitazone.[10][11][12][13] The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration.[14][15][16] Here, the weak base piperidine acts as a catalyst to deprotonate the active methylene compound, 2,4-thiazolidinedione.
Experimental Workflow: Knoevenagel Condensation
Caption: Step-by-step workflow for the Knoevenagel condensation.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 255.31 | 2.55 g | 10.0 |
| 2,4-Thiazolidinedione | 117.15 | 1.17 g | 10.0 |
| Piperidine | 85.15 | 0.43 g (0.5 mL) | 5.0 |
| Ethanol (Absolute) | - | 50 mL | - |
Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.55 g, 10.0 mmol) and 2,4-thiazolidinedione (1.17 g, 10.0 mmol).
-
Reagent Addition: Add 50 mL of absolute ethanol, followed by piperidine (0.5 mL, 5.0 mmol).
-
Reaction: Stir the mixture and heat to reflux (approx. 80-85°C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The starting aldehyde should be consumed, and a new, less polar product spot should appear.
-
Work-up: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A yellow precipitate will form.
-
Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with two portions of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Drying: Dry the bright yellow solid under vacuum to a constant weight. Expected yield: 3.0-3.4 g (85-95%).
-
Characterization: Confirm the structure of 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione by ¹H NMR, Mass Spectrometry, and melting point analysis.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, converting a carbonyl into an amine via an intermediate imine.[17] This one-pot procedure is highly efficient and avoids the over-alkylation issues common with direct alkylation of amines.[18][19] We use sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate.[20]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 255.31 | 511 mg | 2.0 |
| Benzylamine | 107.15 | 214 mg (0.22 mL) | 2.0 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 636 mg | 3.0 |
| Dichloromethane (DCM) | - | 20 mL | - |
| Acetic Acid (Glacial) | 60.05 | ~2 drops | Catalytic |
Procedure
-
Setup: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve this compound (511 mg, 2.0 mmol) in 20 mL of dichloromethane (DCM).
-
Imine Formation: Add benzylamine (0.22 mL, 2.0 mmol) to the solution, followed by two drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (636 mg, 3.0 mmol) to the reaction mixture in one portion. Caution: Gas evolution (hydrogen) may occur. Ensure the setup is not sealed.
-
Reaction: Stir the reaction at room temperature overnight (12-16 hours).
-
Monitoring: Check for the disappearance of the intermediate imine by TLC (1:1 Ethyl Acetate/Hexanes).
-
Work-up: Carefully quench the reaction by slowly adding 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of the resulting secondary amine product by ¹H NMR and Mass Spectrometry.
Protocol 3: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a Nobel Prize-winning method for converting aldehydes and ketones into alkenes.[21][22] The reaction involves a phosphonium ylide, which acts as a carbon nucleophile.[23] This protocol uses a stabilized ylide, which is generally easier to handle and typically favors the formation of the (E)-alkene.[24]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 255.31 | 511 mg | 2.0 |
| Methyl (triphenylphosphoranylidene)acetate | 334.34 | 736 mg | 2.2 |
| Toluene | - | 20 mL | - |
Procedure
-
Setup: Add this compound (511 mg, 2.0 mmol) and methyl (triphenylphosphoranylidene)acetate (736 mg, 2.2 mmol) to a 50 mL round-bottom flask with a stir bar and reflux condenser.
-
Reaction: Add 20 mL of toluene and heat the mixture to reflux (approx. 110°C) for 3-5 hours. The stabilized ylide is often a solid that will dissolve as the reaction proceeds.
-
Monitoring: Follow the consumption of the aldehyde by TLC (2:8 Ethyl Acetate/Hexanes). The product, an α,β-unsaturated ester, will be less polar than the starting aldehyde.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the toluene.
-
Purification: The residue will contain the desired alkene product and triphenylphosphine oxide as a byproduct. Redissolve the residue in a minimal amount of DCM and purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). The triphenylphosphine oxide is quite polar and will elute later.
-
Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified alkene.
-
Characterization: Analyze the product by ¹H NMR to confirm the structure and determine the stereochemistry (E/Z ratio) by examining the coupling constants of the vinylic protons. Analyze by Mass Spectrometry to confirm the molecular weight.
References
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
ResearchGate. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
New Journal of Chemistry. (n.d.). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. [Link]
-
PubChem. (n.d.). Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
PubChem. (n.d.). 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
ResearchGate. (2005). electronic reprint 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. [Link]
-
SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. [Link]
-
PubChem. (n.d.). 5-((4-(2-(5-Ethyl-2-pyridinyl)ethoxy)phenyl)methyl)-5-hydroxy-2,4-thiazolidinedione. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. [Link]
-
YouTube. (2018). Wittig Reaction Mechanism. [Link]
-
ResearchGate. (2012). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. [Link]
-
Organic Reactions. (n.d.). Reductive Amination - Common Conditions. [Link]
-
New Drug Approvals. (2014). Pioglitazone. [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
Metasci. (n.d.). Safety Data Sheet 4-Ethoxybenzaldehyde. [Link]
-
Apicule. (n.d.). 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione (CAS No: 144809-28-9) API Intermediate Manufacturers. [Link]
-
Slideshare. (n.d.). Knoevenagel reaction. [Link]
- Google Patents. (n.d.).
-
LookChem. (n.d.). 112529-15-4. [Link]
-
PubChem. (n.d.). Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-, hydrochloride (1:1). [Link]
Sources
- 1. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. US20070078170A1 - Process for the preparation of pioglitazone - Google Patents [patents.google.com]
- 4. Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- | C16H17NO2 | CID 9881522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]-methylene]-2,4-thiazolidinedione(Pioglitazone Impurity) [lgcstandards.com]
- 11. 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione | C19H18N2O3S | CID 14211277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. apicule.com [apicule.com]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. Knoevenagel reaction | PPTX [slideshare.net]
- 16. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 20. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Wittig reaction - Wikipedia [en.wikipedia.org]
- 23. Wittig Reaction [organic-chemistry.org]
- 24. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Introduction and Physicochemical Overview
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde (Molecular Formula: C₁₆H₁₇NO₂, Molecular Weight: 255.31 g/mol ) is a complex organic molecule featuring a benzaldehyde moiety linked via an ethoxy bridge to a 5-ethyl-substituted pyridine ring.[1] Its role as a synthetic intermediate in the development of novel biologically active heterocycles necessitates rigorous analytical control to ensure identity, purity, and quality.[2] The presence of multiple functional groups—aldehyde, ether, and a substituted pyridine ring—requires a multi-faceted analytical approach to fully characterize the molecule and its potential impurity profile.
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
| CAS Number | 114393-97-4 | Benchchem[1] |
| Molecular Formula | C₁₆H₁₇NO₂ | Benchchem[1] |
| Molecular Weight | 255.31 g/mol | Benchchem[1] |
| Structure | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | Benchchem[1] |
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are the cornerstone for determining the purity of active pharmaceutical ingredients (APIs) and intermediates. They excel at separating the main component from synthesis-related impurities, degradants, and by-products.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of Method: Reverse-Phase HPLC (RP-HPLC) is the premier technique for the purity analysis of moderately polar to non-polar organic molecules. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The molecule possesses strong chromophores (the benzaldehyde and pyridine rings), making it ideally suited for detection by UV spectrophotometry.[3][4]
Experimental Protocol: RP-HPLC for Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (this mixture serves as the diluent).
-
Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.[5] The final concentration is approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
Table 2: HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobic retention for the aromatic rings. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a modifier to improve peak shape and provides protons for potential MS coupling. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength. |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B | A gradient is essential to elute potential impurities with a wide range of polarities and to ensure the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response. |
| Detection Wavelength | 275 nm | This wavelength is chosen to maximize the absorbance of the benzaldehyde chromophore, providing high sensitivity. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Figure 1: HPLC-UV analysis workflow for purity assessment.
Method Validation Strategy (ICH Q2(R1) Framework)
To ensure an analytical method is suitable for its intended purpose, a validation study must be conducted.[6] The objective of validation is to demonstrate that the procedure is reliable, reproducible, and accurate for the analysis of the target compound.[7]
Table 3: Validation Parameters for the HPLC Purity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference by impurities or degradants. | Peak purity analysis (via DAD) should pass. Resolution between the main peak and adjacent impurities > 2.0. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0% for 6 replicate injections). Intermediate Precision (RSD ≤ 2.0% across different days/analysts). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results when altering flow rate (±10%), column temp (±5°C), or mobile phase composition (±2%). |
Confirmatory and Structural Analysis
While chromatography provides quantitative data on purity, spectroscopic techniques are required for unambiguous identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Method: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. The expected spectrum for this molecule will show distinct signals for the ethyl group, the pyridine and benzene rings, the ethoxy bridge, and the aldehyde proton.[8][9]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard experiments like DEPT-135, COSY, and HSQC can be used for more detailed assignments.
Table 4: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted δ (ppm) | Multiplicity | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet (s) | Highly deshielded proton characteristic of aldehydes. |
| Aromatic (Benzene) | 7.0 - 7.9 | Doublets (d) | Protons on the benzaldehyde ring, showing ortho and meta coupling. |
| Aromatic (Pyridine) | 7.2 - 8.5 | Various | Protons on the pyridine ring, with characteristic shifts influenced by the nitrogen atom.[10] |
| Ethoxy (-OCH₂-) | ~4.4 | Triplet (t) | Methylene group adjacent to the benzene oxygen. |
| Ethoxy (-CH₂-Py) | ~3.2 | Triplet (t) | Methylene group adjacent to the pyridine ring. |
| Ethyl (-CH₂-) | ~2.8 | Quartet (q) | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| Ethyl (-CH₃) | ~1.3 | Triplet (t) | Methyl protons of the ethyl group, split by the adjacent methylene group. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Method: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It serves as a rapid and reliable fingerprinting technique for identity confirmation.[11]
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory or by creating a KBr pellet.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Table 5: Key Expected FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050 | C-H Stretch | Aromatic (Pyridine & Benzene) |
| 2970-2850 | C-H Stretch | Aliphatic (Ethyl & Ethoxy) |
| ~2820 & ~2720 | C-H Stretch | Aldehyde (Fermi doublet)[12] |
| ~1705 | C=O Stretch | Aromatic Aldehyde[12][13] |
| 1600-1450 | C=C Stretch | Aromatic Rings |
| ~1250 | C-O Stretch | Aryl-Alkyl Ether |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Method: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[14] It is particularly useful for identifying volatile and semi-volatile impurities and confirming the molecular weight of the main component. For aldehydes, derivatization can sometimes be employed to improve thermal stability and chromatographic behavior, though direct injection is often feasible.[15]
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
GC-MS Conditions:
Table 6: GC-MS Method Parameters
| Parameter | Recommended Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Oven Program | Start at 100°C, hold 2 min, ramp to 300°C at 15°C/min, hold 5 min |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 450 amu |
-
Data Analysis:
-
Total Ion Chromatogram (TIC): Identify the main peak and any impurity peaks.
-
Mass Spectrum: Confirm the molecular ion peak (M⁺) at m/z = 255. Analyze the fragmentation pattern to confirm the structure. Key expected fragments would include those corresponding to the ethylpyridine moiety and the ethoxybenzaldehyde portion of the molecule.
-
Integrated Analytical Strategy
A robust quality control strategy does not rely on a single technique. Instead, it integrates multiple orthogonal methods to build a complete profile of the chemical entity.
Figure 2: Integrated workflow for the quality control of the target compound.
This integrated approach ensures that the material not only meets purity specifications (via HPLC and GC-MS) but that its fundamental chemical identity is unequivocally confirmed (via NMR, FTIR, and MS). This provides the highest level of confidence for its use in subsequent research and development stages.
References
-
Jalaja, S., et al. (2018). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. Available at: [Link]
-
Gaonkar, S. L., et al. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
ResearchGate. FT-IR Spectrum of Benzaldehyde. Available at: [Link]
-
Fariña, L., et al. (2007). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Available at: [Link]
-
Li, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone. RSC Advances. Available at: [Link]
-
Kawakami, S., & Harada, K. (1995). Analysis of Aldehydes in Water by Head Space-GC/MS. ResearchGate. Available at: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. Available at: [Link]
-
Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
U.S. Environmental Protection Agency. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
Li, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. Available at: [Link]
-
Baharuddin, M. R., et al. (2011). Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). Molecules. Available at: [Link]
-
Chen, Z., et al. (2022). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]
-
Jumina, J., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry. Available at: [Link]
-
Pharma Beginners. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
-
UNI ScholarWorks. Adsorption and Reaction of Benzaldehyde on Porous Glass Studied by FTIR and TPD. Available at: [Link]
-
Chen, Y.-C., & Chen, B.-H. (2019). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Molecules. Available at: [Link]
-
Picazo, O., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. Available at: [Link]
-
Sjöström, E., & Rådeström, R. (1982). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry. Available at: [Link]
-
Wang, Y., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Scientific Reports. Available at: [Link]
-
ResearchGate. HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Available at: [Link]
-
Wiley. Pyridine Spectra. SpectraBase. Available at: [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
Scribd. ICH Q2(R1) Validation of Analytical Procedures - Text and Methodology. Available at: [Link]
-
Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques. Available at: [Link]
Sources
- 1. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde: A Versatile Synthetic Precursor for Drug Discovery
Introduction: Unlocking Therapeutic Potential through Chemical Synthesis
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is a substituted aromatic aldehyde that has emerged as a significant building block in medicinal chemistry. Its unique molecular architecture, featuring a benzaldehyde moiety linked to an ethyl-substituted pyridine ring via an ethoxy bridge, provides a versatile platform for the synthesis of a diverse range of heterocyclic compounds with pronounced biological activities. While not typically employed as a direct pharmacological probe, its true value lies in its role as a key intermediate for constructing more complex molecules with therapeutic potential.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this compound as a starting material for the synthesis of bioactive compounds. We will delve into detailed protocols for the preparation of thiazolidinediones, isoxazolines, and chalcones, and discuss their applications in targeting metabolic diseases and infectious agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇NO₂ | [1] |
| Molecular Weight | 255.31 g/mol | [1] |
| CAS Number | 114393-97-4 | [1] |
| Appearance | Solid | [2] |
| SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | [1] |
| InChIKey | NTSWGSRJHHXHBB-UHFFFAOYSA-N | [1] |
Synthetic Applications and Protocols
The aldehyde functional group of this compound is the primary site for chemical modification, allowing for the construction of various heterocyclic scaffolds.
Synthesis of Thiazolidinedione Derivatives: Targeting PPARγ for Metabolic Diseases
Thiazolidinediones (TZDs) are a class of compounds known to act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[3] The anti-diabetic drug pioglitazone is a prominent example of a TZD, and this compound is a crucial intermediate in its synthesis.[4][5][6]
Ligand activation of PPARγ leads to the regulation of gene expression involved in insulin signaling, adipogenesis, and inflammation.[7] By synthesizing TZD derivatives from this compound, researchers can explore novel PPARγ modulators for the potential treatment of type 2 diabetes and other metabolic disorders.[3][8]
Caption: Synthesis of a TZD derivative and its activation of the PPARγ signaling pathway.
This protocol is adapted from a known procedure for the synthesis of a pioglitazone intermediate.[2]
Materials:
-
This compound
-
2,4-Thiazolidinedione
-
Piperidine (catalyst)
-
Methanol
-
Acetic acid
Procedure:
-
Dissolve this compound (1.0 eq) and 2,4-thiazolidinedione (1.1 eq) in methanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with acetic acid.
-
Stir for an additional hour, then cool in an ice bath to precipitate the product.
-
Filter the solid, wash with cold methanol, and dry under vacuum to yield the desired thiazolidinedione derivative.
Synthesis of Isoxazoline Derivatives: Scaffolds for Antimicrobial Agents
Isoxazolines are five-membered heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial properties.[9] this compound can be converted to its corresponding oxime, which is a key precursor for the synthesis of isoxazolines via 1,3-dipolar cycloaddition reactions.[10][11]
The synthesis involves a two-step process: the formation of the aldoxime followed by a cycloaddition reaction with an alkene.
Caption: General workflow for the synthesis of isoxazoline derivatives.
This is a standard procedure for the formation of an aldoxime.[12]
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM)
-
Aqueous HCl
Procedure:
-
Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (2.0 eq) in DCM.
-
Add pyridine (4.0 eq) to the stirring mixture.
-
Stir the reaction at room temperature for 20-24 hours, monitoring by TLC.
-
Upon completion, add aqueous HCl to the reaction mixture.
-
Extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the oxime.
This is a general protocol for the synthesis of isoxazolines from an aldoxime.[10]
Materials:
-
This compound oxime
-
An appropriate alkene
-
Oxidizing agent (e.g., Oxone, tert-Butyl hypoiodite)
-
Solvent (e.g., Methanol/Water mixture)
Procedure:
-
Dissolve the this compound oxime (1.0 eq) and the alkene (1.2 eq) in the chosen solvent system.
-
Add the oxidizing agent portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the desired isoxazoline derivative.
Synthesis of Chalcone Derivatives: Exploring Antibacterial Activity
Chalcones, or α,β-unsaturated ketones, are another class of compounds that can be synthesized from this compound and are known to exhibit a wide range of biological activities, including antibacterial effects.[13][14][15] The synthesis is typically achieved through a Claisen-Schmidt condensation.
This is a general and widely used method for chalcone synthesis.
Materials:
-
This compound
-
A suitable acetophenone derivative
-
Base (e.g., NaOH or KOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) and the acetophenone derivative (1.0 eq) in ethanol.
-
Slowly add an aqueous solution of the base to the reaction mixture while stirring at room temperature.
-
Continue stirring until a precipitate forms or the reaction is complete as indicated by TLC.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Biological Evaluation of Synthesized Derivatives
Once synthesized, the derivatives of this compound should be subjected to biological assays to determine their activity.
| Derivative Class | Primary Biological Target/Activity | Recommended Assays |
| Thiazolidinediones | PPARγ Agonism | Luciferase reporter assays, Adipocyte differentiation assays, Glucose uptake assays |
| Isoxazolines | Antimicrobial | Minimum Inhibitory Concentration (MIC) assays, Minimum Bactericidal Concentration (MBC) assays against a panel of bacteria and fungi |
| Chalcones | Antibacterial | Disc diffusion assays, Broth microdilution assays to determine MIC |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize novel thiazolidinediones, isoxazolines, and chalcones. Subsequent biological evaluation of these derivatives can lead to the identification of new lead compounds for the treatment of metabolic diseases and bacterial infections. The true utility of this benzaldehyde lies in its ability to be chemically transformed into molecules that can modulate key biological pathways, making it an indispensable tool for medicinal chemists and pharmacologists.
References
- Bhanja, C., et al. (2012). Rational Synthesis Design of a Potent Anti-Diabetic Therapeutic 'Pioglitazone' Using Retrosynthetic Analysis. Journal of Chemical and Pharmaceutical Research, 4(9), 4323-4333.
- Han, L., et al. (2014). A convenient one-pot, three-step procedure for the synthesis of isoxazolines starting from aldehydes. Synthesis, 46(04), 503-509.
-
PubChem. (n.d.). Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-. Retrieved from [Link]
- Devasthale, P. V., et al. (2005). Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities. Journal of medicinal chemistry, 48(6), 2248–2250.
- Balakumaran, M., et al. (2018). 5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzyl- idene}thiazolidine-2,4-dione.
- Tomma, J. H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of New Chalcones Derived from New Aldehyde; 4-[5-(4`tolyl)-1,3,4-thiadiazole-2-yl] benzaldehyde. Ibn Al-Haitham Journal for Pure and Applied Sciences, 30(3).
- Yathirajan, H. S., et al. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 61(3), o751-o752.
- Chittaranjan Bhanja et al. (2012). Rational Synthesis Design of a Potent Anti-Diabetic Therapeutic 'Pioglitazone' Using Retrosynthetic Analysis. Journal of Chemical and Pharmaceutical Research, 4(9), 4323-4333.
- Liu, Y., et al. (2024). PPARγ activation ameliorates PM2.5-induced renal tubular injury by inhibiting ferroptosis and epithelial–mesenchymal transition. Ecotoxicology and Environmental Safety, 277, 116485.
-
apicule. (n.d.). 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione. Retrieved from [Link]
- Electrochemical Synthesis of Isoxazolines: Method and Mechanism. (2022). ChemRxiv.
- Pioglitazone. (2014). New Drug Approvals.
- Kuenze, G., et al. (2023). Structural basis of the activation of PPARγ by the plasticizer metabolites MEHP and MINCH.
- Kalaiselvi, E., et al. (2022). CHALCONE: SYNTHESIS, CHRACTERIZATION AND ANTIMICROBIAL ACTIVITY. YMER, 21(9).
- Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian journal of pharmaceutical research : IJPR, 16(1), 223–232.
- A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. (1989). Journal of the Faculty of Pharmacy of Ankara University, 19(1).
- Pioglitazone hydrochloride. (n.d.).
- Tran, T. D., et al. (2012). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules (Basel, Switzerland), 17(6), 6683–6700.
- Khan, I., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in chemistry, 10, 919363.
- Wang, J., et al. (2024). DT-13 Mediates Ligand-Dependent Activation of PPARγ Response Elements In Vitro. International journal of molecular sciences, 25(12), 6527.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). Some Drugs and Herbal Products. IARC monographs on the evaluation of carcinogenic risks to humans, No. 108.
- Typical procedure for the synthesis of aldoximes for aldehydes. (2013). The Royal Society of Chemistry.
- Shetty, C. R., et al. (2021). Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde.
- Sharma, M., et al. (2021). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Current drug targets, 22(12), 1403–1430.
-
GSRS. (n.d.). 4-(2-(5-ETHYL-2-PYRIDINYL)ETHOXY)BENZALDEHYDE. Retrieved from [Link]
- Novel process for the synthesis of pioglitazone and its salts thereof. (2008).
- Zhang, Z., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules (Basel, Switzerland), 27(19), 6248.
Sources
- 1. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. apicule.com [apicule.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. DT-13 Mediates Ligand-Dependent Activation of PPARγ Response Elements In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARγ activation ameliorates PM2.5-induced renal tubular injury by inhibiting ferroptosis and epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Isoxazoline synthesis [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. rsc.org [rsc.org]
- 13. scispace.com [scispace.com]
- 14. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journaljpri.com [journaljpri.com]
Application Notes & Protocols: The Strategic Utility of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde in Modern Heterocyclic Synthesis
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde stands out as a pivotal intermediate, valued for its unique structural components that serve as a launchpad for the synthesis of complex heterocyclic compounds. This molecule elegantly combines a benzaldehyde moiety, a reactive "handle" for numerous synthetic transformations, with a 5-ethylpyridine ring connected via a stable ethoxy linker. The pyridine component often enhances the pharmacological profile of the final molecule by modulating solubility, metabolic stability, and target engagement through hydrogen bonding or π-π stacking interactions.
Its most prominent role is as a key precursor in the industrial synthesis of Pioglitazone, a member of the thiazolidinedione (TZD) class of antidiabetic drugs.[1] Beyond this well-established application, its aldehyde functionality makes it a versatile substrate for a variety of condensation and cycloaddition reactions, opening pathways to diverse heterocyclic systems with potential therapeutic applications, including antimicrobial and anticancer agents.[2][3][4]
This document provides researchers, scientists, and drug development professionals with an in-depth guide to leveraging this aldehyde in key synthetic applications. We will move beyond simple procedural lists to explain the underlying chemical logic, offering field-proven insights into protocol design and execution.
Physicochemical Data & Handling
A clear understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | BenchChem[2] |
| CAS Number | 114393-97-4 | BenchChem[2] |
| Molecular Formula | C₁₆H₁₇NO₂ | BenchChem[2] |
| Molecular Weight | 255.31 g/mol | BenchChem[2] |
| Appearance | Crystalline solid (typical) | General Knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General Lab Safety |
Core Application I: Synthesis of Thiazolidinedione (TZD) Derivatives via Knoevenagel Condensation
The synthesis of the TZD pharmacophore is arguably the most significant application of this compound. This pathway is central to producing "glitazone" drugs, which function as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[5]
Scientific Rationale & Mechanistic Insight
The core reaction is a Knoevenagel condensation , a classic carbon-carbon bond-forming reaction. It involves the reaction of an aldehyde or ketone with an active methylene compound—in this case, 2,4-thiazolidinedione. The protons on the C5 methylene group of 2,4-thiazolidinedione are particularly acidic (pKa ≈ 10-11) due to the electron-withdrawing effect of the two adjacent carbonyl groups.
This acidity allows for easy deprotonation by a weak base, such as piperidine or pyridine, to form a resonance-stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde. A subsequent dehydration step, typically driven by azeotropic removal of water using a Dean-Stark apparatus, yields the thermodynamically stable α,β-unsaturated product, a benzylidene-2,4-thiazolidinedione.[6][7] This intermediate, 5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzylidene}thiazolidine-2,4-dione, is the direct precursor to Pioglitazone, which is formed by the subsequent reduction of the exocyclic double bond.[1][8]
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for the synthesis of the benzylidene-TZD intermediate.
Detailed Protocol: Synthesis of 5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzylidene}thiazolidine-2,4-dione
This protocol is adapted from established methodologies for Knoevenagel condensation.[6][9]
-
Materials:
-
This compound (1.0 eq)
-
2,4-Thiazolidinedione (1.0-1.1 eq)
-
Piperidine (0.1 eq) or Pyridine
-
Toluene (approx. 10 mL per gram of aldehyde)
-
Ethanol (for washing)
-
-
Apparatus:
-
Round-bottom flask equipped with a magnetic stirrer
-
Dean-Stark apparatus and condenser
-
Heating mantle with temperature control
-
Buchner funnel and filtration apparatus
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 2,4-thiazolidinedione (1.1 eq), and toluene.
-
Assemble the Dean-Stark apparatus and condenser.
-
Add a catalytic amount of piperidine (approx. 0.1 eq) to the stirred suspension.
-
Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product will typically precipitate as a solid.
-
Filter the crude product using a Buchner funnel.
-
Wash the filter cake sequentially with small portions of cold toluene and then cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the resulting solid under vacuum to yield 5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzylidene}thiazolidine-2,4-dione as a crystalline solid.
-
| Parameter | Typical Value | Rationale |
| Solvent | Toluene | Forms an azeotrope with water, facilitating its removal via the Dean-Stark trap, driving the equilibrium towards the product. |
| Catalyst | Piperidine | A mild organic base effective at deprotonating the active methylene group of the TZD without causing side reactions. |
| Temperature | Reflux (~111 °C) | Provides sufficient thermal energy for the reaction and allows for efficient azeotropic distillation of water. |
| Typical Yield | >85% | The reaction is generally high-yielding due to the favorable thermodynamics of forming the conjugated system. |
Core Application II: Synthesis of Isoxazoline and Isoxazole Heterocycles
This aldehyde is also a valuable precursor for five-membered nitrogen- and oxygen-containing heterocycles like isoxazolines and isoxazoles.[3] These scaffolds are present in numerous bioactive compounds and are often explored for their antimicrobial properties.[3]
Scientific Rationale & Mechanistic Insight
The synthetic strategy involves a two-step process:
-
Oxime Formation: The aldehyde is first converted to its corresponding aldoxime, 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, by reaction with hydroxylamine hydrochloride.[10] This step transforms the aldehyde into a functional group capable of further elaboration.
-
1,3-Dipolar Cycloaddition: The aldoxime is the key precursor to a nitrile oxide , a highly reactive 1,3-dipole. The nitrile oxide is typically generated in situ by oxidation of the aldoxime (e.g., using sodium hypochlorite). This transient species then readily undergoes a [3+2] cycloaddition reaction with an alkene (a dipolarophile) to form a 3,5-disubstituted isoxazoline ring. If an alkyne is used as the dipolarophile, the corresponding isoxazole is formed. This powerful reaction allows for the rapid construction of the heterocyclic core with good regiochemical control.[3]
Experimental Pathway: From Aldehyde to Isoxazoline
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpb.com [ijrpb.com]
- 7. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione | C19H18N2O3S | CID 14211277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. iucrdata.iucr.org [iucrdata.iucr.org]
- 10. researchgate.net [researchgate.net]
Application Note: Deuterium-Labeled 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde as a Versatile Tracer for Metabolic and Pharmacokinetic Studies
Abstract
The use of stable isotope-labeled compounds is a cornerstone of modern drug discovery and development, providing unparalleled insights into a drug candidate's metabolic fate.[1] This application note provides a comprehensive guide to the synthesis, characterization, and application of deuterium-labeled 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde (D-4,2,5-EPB), a pharmacologically relevant scaffold.[2][3] By strategically incorporating deuterium into the ethoxy bridge, this tracer serves as an invaluable tool for in vitro metabolic stability assays and in vivo pharmacokinetic (PK) studies, enabling precise quantification and metabolite identification without introducing significant kinetic isotope effects at potential metabolic sites.[4] We present detailed, field-tested protocols for researchers, scientists, and drug development professionals to leverage this tracer in their research programs.
Introduction: The Rationale for Deuterium Labeling in Tracer Studies
In the journey of a drug from discovery to clinical application, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. Tracer studies, which track the movement and transformation of a molecule within a biological system, are fundamental to acquiring this knowledge. While radioactive isotopes like ¹⁴C have historically been used, stable (non-radioactive) isotopes such as deuterium (²H or D) offer a safer and equally powerful alternative.[5]
Deuterium labeling provides two primary advantages:
-
Metabolic Switching: Replacing a hydrogen atom with a deuterium atom at a known site of metabolism can slow down the bond-cleavage reaction due to the Kinetic Isotope Effect (KIE).[4][6] This strategy can be used to improve a drug's metabolic profile.[7]
-
Stable Isotope Tracer: When deuterium is placed at a metabolically stable position, it acts as a molecular tag. The labeled compound is chemically and biologically equivalent to the parent drug but can be distinguished by its mass using mass spectrometry (MS).[8] This allows researchers to track the parent compound and its metabolites with high precision, even in complex biological matrices.[1][9]
The target molecule, this compound, is a key intermediate in the synthesis of various biologically active compounds, including potential antimicrobial and anti-diabesity agents.[2][3][10] This makes its deuterated analogue an excellent tool for investigating the metabolic pathways of this important chemical scaffold. This guide focuses on its use as a stable isotope tracer, with deuterium incorporated into the ethoxy linker.
Synthesis and Characterization of Deuterium-Labeled Tracer (D-4,2,5-EPB)
The synthesis of the tracer must be robust and yield a product with high isotopic purity. The primary method for characterization and purity assessment is high-resolution mass spectrometry (HRMS), which can differentiate between isotopologues.[11]
Synthetic Strategy: Williamson Ether Synthesis
The most direct route to D-4,2,5-EPB is a Williamson ether synthesis, reacting the commercially available 4-hydroxybenzaldehyde with a deuterated 2-(2-haloethyl)-5-ethylpyridine. The key is the synthesis of the deuterated halo-precursor. Here, we propose labeling the ethoxy bridge with four deuterium atoms (d4), a position not typically susceptible to metabolism, thus preserving the label throughout biological processing.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 4. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. metsol.com [metsol.com]
- 9. moravek.com [moravek.com]
- 10. Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Molecular docking studies with 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde derivatives.
An Application Guide to In Silico Analysis: Molecular Docking of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde Derivatives
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies on this compound derivatives. This class of compounds, featuring both pyridine and benzaldehyde moieties, represents a promising scaffold in medicinal chemistry, with known derivatives exhibiting potential as antibacterial agents and enzyme inhibitors.[1][2] Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to its protein target.[3] This guide is designed for researchers in drug discovery and computational biology, offering a robust workflow from target selection and preparation to docking execution and results interpretation, ensuring both scientific rigor and practical applicability.
Foundational Principles: The "Why" of Molecular Docking
Molecular docking aims to model the interaction between a ligand and a protein at the atomic level. The primary goal is to predict the preferred binding mode(s) and the corresponding binding affinity. This process is governed by two key components:
-
Search Algorithm: Explores the conformational space of the ligand within the protein's binding site, generating a wide variety of potential binding poses.
-
Scoring Function: Evaluates each generated pose and assigns a score, typically in units of energy (kcal/mol), to estimate the binding affinity.[4] A lower, more negative score generally indicates a more favorable binding interaction.[5][6]
By simulating this molecular recognition process, researchers can prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline.
Target Selection: Identifying a Biologically Relevant Protein
The choice of a protein target is critical for a meaningful docking study. The this compound scaffold contains a pyridine ring, a privileged structure in medicinal chemistry frequently found in kinase inhibitors.[7][8] Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[7]
For this protocol, we will select FMS-like tyrosine kinase 3 (FLT3) as our target protein. FLT3 is a receptor tyrosine kinase, and mutations in this protein are common in Acute Myeloid Leukemia (AML), making it a significant therapeutic target.[9] We will use the crystal structure of FLT3 in complex with the inhibitor Gilteritinib, available from the Protein Data Bank (PDB).
-
Selected Target: FMS-like tyrosine kinase 3 (FLT3)
-
PDB ID: 6JQR
This structure provides a high-resolution map of the ATP-binding site, which is our docking target region. The presence of a co-crystallized inhibitor is invaluable for validating our docking protocol.
The Docking Workflow: A Visual Overview
The entire molecular docking process can be visualized as a sequential workflow, from initial setup to final analysis.
Detailed Protocol: Receptor (Protein) Preparation
The goal of receptor preparation is to clean the PDB file and prepare it for docking by adding necessary atoms and assigning charges. This protocol uses AutoDock Tools (ADT).
Rationale: Raw PDB files often contain non-essential molecules (like water) and lack hydrogen atoms, which are crucial for calculating interactions. Assigning atomic charges is necessary for the scoring function to compute electrostatic interactions.[10]
Methodology:
-
Obtain 3D Structure:
-
Start with the SMILES string for this compound: CCc1cc(ncc1)CCOC2=CC=C(C=C2)C=O.
-
Use a tool like Open Babel to convert the SMILES to a 3D structure (.mol2 or .pdb format) and perform an initial energy minimization.
-
-
Load into ADT: Open the 3D ligand file in AutoDock Tools (Ligand > Input > Open).
-
Set Up Ligand:
-
ADT will automatically add hydrogens and compute Gasteiger charges.
-
Define the rotatable bonds (Ligand > Torsion Tree > Detect Root). You can then choose which bonds to allow to rotate (Ligand > Torsion Tree > Choose Torsions). By default, ADT makes sensible choices for acyclic bonds.
-
-
Save File: Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).
Protocol: Grid Generation and Docking Execution
6.1. Defining the Search Space (Grid Box)
Rationale: The grid box defines the three-dimensional space where the docking software will attempt to place the ligand. [11]Its size and location are critical. A box that is too small may miss the true binding pocket, while one that is too large will needlessly increase computation time. A common and effective strategy is to center the grid on a known ligand's position from a crystal structure. [12] Methodology:
-
In ADT, ensure both the prepared receptor (protein.pdbqt) and the original PDB file with the native ligand (6JQR) are loaded.
-
Center the grid on the native ligand: Grid > Grid Box. A box will appear. Adjust the dimensions (e.g., 60 x 60 x 60 points with 0.375 Å spacing) to ensure it fully encompasses the binding site.
-
Note the center coordinates (x, y, z) and size (x, y, z) from the Grid Options panel.
-
You do not need to save the grid itself when using AutoDock Vina, as it calculates grids internally. You only need the coordinates and dimensions. 6.2. Running AutoDock Vina
Rationale: AutoDock Vina uses a configuration file to specify the input files and docking parameters. The exhaustiveness parameter controls the computational effort; higher values increase the thoroughness of the search for the lowest-energy binding mode.
Methodology:
-
Create a text file named conf.txt with the following content, replacing the coordinates and dimensions with your values from the previous step:
-
Execute the docking run from the command line: vina --config conf.txt --log results.log
Analysis and Interpretation of Results
7.1. Binding Affinity and Pose Visualization
The primary output is a PDBQT file (results.pdbqt) containing multiple binding modes (typically 9) ranked by their calculated binding affinity.
-
Binding Affinity (Score): Open the .log file to see a table of binding affinities for each mode. The value is in kcal/mol. The top-ranked pose is the one with the most negative value.
-
Pose Visualization: Load the receptor (protein.pdbqt) and the results file (results.pdbqt) into a visualization software like PyMOL or Discovery Studio Visualizer. You can then analyze the interactions between the top-ranked pose and the protein's active site residues.
-
Key Interactions to Analyze:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often drive the initial binding event.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
7.2. Data Presentation
Summarize the docking results for a series of derivatives in a clear, tabular format.
| Compound ID | Derivative Structure | Docking Score (kcal/mol) | Key Interacting Residues |
| LEAD-01 | R = H (Parent) | -8.5 | Cys694, Leu616, Asp835 |
| LEAD-02 | R = 4-OH | -9.2 | Cys694, Leu616, Asp835 (H-bond) |
| LEAD-03 | R = 4-Cl | -8.9 | Cys694, Leu616, Val624 |
| Control | Gilteritinib (Native) | -11.8 | Cys694, Leu616, Asp835, Phe836 |
Table 1: Hypothetical docking results for this compound derivatives against the FLT3 kinase domain. Lower scores indicate stronger predicted binding affinity.
Protocol Validation: Ensuring Trustworthiness
Rationale: A crucial step to ensure your docking protocol is reliable is to perform "re-docking." [13]This involves docking the co-crystallized ligand (that was removed during preparation) back into the protein's binding site. If the protocol is well-configured, the top-ranked docked pose should be very similar to the original crystallographic pose. [14] Methodology:
-
Prepare the native ligand (Gilteritinib from 6JQR) using the same ligand preparation protocol.
-
Dock this native ligand into the prepared FLT3 receptor using the identical grid box and docking parameters.
-
Compare the top-ranked docked pose with the original crystal structure pose. The similarity is quantified by the Root Mean Square Deviation (RMSD) .
-
Success Criterion: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode. [15]
References
-
SwissDock. (n.d.). SIB Swiss Institute of Bioinformatics. Retrieved from [Link]
-
Protein-ligand docking. (2019). Galaxy Training Network. Retrieved from [Link]
-
Session 4: Introduction to in silico docking. (n.d.). Retrieved from [Link]
-
Gaonkar, S. L., Yathirajan, H. S., Lokanatharai, K. M., Nagaraj, B., & Bolte, M. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 61(3), o751–o752. Retrieved from [Link]
-
Muralidharan, N., Sakthivel, R., & Velmurugan, D. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]
-
Shakoor, S., & Ayaz, M. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]
-
How to validate the molecular docking results? (2022). ResearchGate. Retrieved from [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. Retrieved from [Link]
-
Kamal, N., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. Retrieved from [Link]
-
Liu, J., et al. (2007). 3D-QSAR and Molecular Docking Studies of Benzaldehyde Thiosemicarbazone, Benzaldehyde, Benzoic Acid, and Their Derivatives as Phenoloxidase Inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
AutoDock. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
Reddy, A. S., & Pati, S. P. (2016). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Retrieved from [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved from [Link]
-
Special Issue : Protein–Ligand Interactions: Target Identification and Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
-
Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved from [Link]
-
Shah, H., & Chaudhari, J. (2021). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Retrieved from [Link]
-
How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. Retrieved from [Link]
-
Kumar, R., et al. (2026). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. Progress in Chemical and Biochemical Research. Retrieved from [Link]
-
Liu, Y., et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Docking Result Analysis and Validation with Discovery Studio. (2023). YouTube. Retrieved from [Link]
-
Zheldakov, A. M., et al. (2022). Synthesis of 11-aminoalkoxy substituted benzophenanthridine derivatives as tyrosyl-DNA phosphodiesterase 1 inhibitors and their anticancer activity. PMC - NIH. Retrieved from [Link]
-
Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Retrieved from [Link]
-
Nikolova, M., et al. (2023). New 2-(2,4-Dihydroxyphenyl)benzimidazolines. MDPI. Retrieved from [Link]
-
Kumar, A., et al. (2022). Synthesis, In silico Molecular Docking Studies and antimicrobial evaluation of Some New Anthracene Derivatives Tagged with Aryli. Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]
-
Morgan, A. S., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 3. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 4. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 9. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study [mdpi.com]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Welcome to the dedicated technical support guide for the synthesis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde (CAS: 114393-97-4). This molecule is a crucial intermediate in the development of novel heterocyclic compounds with significant biological activities, including potential antibacterial and anti-cancer applications.[1][2][3] This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during its synthesis, thereby improving yield, purity, and reproducibility.
The primary synthetic route involves a two-step process: first, the activation of the hydroxyl group of 5-ethyl-2-pyridineethanol, followed by a Williamson ether synthesis with 4-hydroxybenzaldehyde. This guide provides in-depth troubleshooting, FAQs, and validated protocols to ensure a successful outcome.
Synthetic Pathway Overview
The synthesis is typically achieved via the nucleophilic substitution reaction between an activated form of 5-ethyl-2-pyridineethanol and the phenoxide of 4-hydroxybenzaldehyde. The most reliable approach involves converting the alcohol into a tosylate, which is an excellent leaving group for the subsequent Sₙ2 reaction.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Question 1: My yield in the Williamson ether synthesis step is very low, or I'm recovering mostly starting materials. What's going wrong?
Answer: Low conversion is a frequent issue stemming from several potential root causes. A systematic approach is required to diagnose the problem.
-
Cause A: Inefficient Activation of 5-ethyl-2-pyridineethanol (Step 1)
-
Expertise & Experience: The hydroxyl group of an alcohol is a poor leaving group. It must be converted into a more reactive species, such as a tosylate or a halide. If this "activation" step is incomplete, the subsequent ether synthesis will fail. Tosylates are often superior as they are crystalline, stable solids that are easily purified, leading to higher quality material for the next step.[1] Yields for the tosylation step should ideally exceed 85%.[1]
-
Troubleshooting Action:
-
Monitor Step 1 Closely: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting alcohol. The tosylate product will be less polar.
-
Ensure Anhydrous Conditions: Water can react with tosyl chloride. Use dry solvents (like methylene dichloride) and reagents.
-
Purify the Intermediate: Do not proceed to the ether synthesis with crude material. Purify the 2-(5-ethylpyridin-2-yl)ethyl tosylate, for instance by vacuum distillation, to remove unreacted alcohol and excess reagents.[1]
-
-
-
Cause B: Ineffective Deprotonation of 4-hydroxybenzaldehyde
-
Expertise & Experience: The Williamson ether synthesis requires the formation of a phenoxide nucleophile by deprotonating the hydroxyl group of 4-hydroxybenzaldehyde.[4] The choice and handling of the base are critical.
-
Troubleshooting Action:
-
Base Selection: While weaker bases like potassium carbonate (K₂CO₃) are common and easier to handle, stronger bases like sodium hydride (NaH) can significantly increase the reaction rate by ensuring complete and irreversible deprotonation. However, NaH is highly reactive and requires strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: Use a slight excess of the base (1.1 to 1.5 equivalents) to ensure full deprotonation.
-
Solvent Choice: Use a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents solvate the cation (K⁺ or Na⁺) but not the phenoxide anion, creating a highly reactive "naked" nucleophile that accelerates the Sₙ2 reaction.[5]
-
-
Sources
- 1. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Welcome to the dedicated technical support guide for the purification of crude 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde (CAS: 114393-97-4). This critical intermediate, a precursor in the synthesis of the anti-diabetic drug Pioglitazone and other biologically active heterocycles, often presents unique purification challenges.[1][2] This document provides in-depth, field-proven troubleshooting advice and detailed protocols designed for researchers, chemists, and process development professionals to overcome common obstacles and achieve high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the purification of this compound.
Q1: My isolated crude product is a dark yellow or brown oil/solid. What causes this discoloration and how can I fix it?
A1: Discoloration is a common issue, typically arising from two main sources:
-
Oxidation of the Aldehyde: Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid (4-(2-(5-ethylpyridin-2-yl)ethoxy)benzoic acid). This process can be accelerated by heat and residual basic or acidic catalysts from the synthesis step.
-
Residual Impurities: Lingering colored impurities from the starting materials or side reactions during the Williamson ether synthesis are a frequent cause.[3] For instance, unreacted 4-hydroxybenzaldehyde under basic conditions can form colored phenoxide species.
Troubleshooting & Solutions:
-
Activated Carbon (Charcoal) Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent (e.g., isopropanol) and add a small amount (1-2% w/w) of activated charcoal. Reflux for 15-30 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal. This is highly effective at adsorbing colored, high-molecular-weight impurities.
-
Bisulfite Adduct Formation: For persistent color and aldehyde-related impurities, a bisulfite wash is a highly specific and effective method. This reversible reaction forms a water-soluble adduct with the aldehyde, allowing organic impurities to be washed away. The pure aldehyde is then regenerated by basification.[4][5][6] (See Protocol 3 for the detailed procedure).
-
Minimize Air Exposure: During work-up and purification, consider using a nitrogen or argon atmosphere, especially when heating the product for extended periods.
Q2: I'm experiencing low yield after purification. What are the most common causes of product loss?
A2: Significant product loss can often be traced to the work-up and purification steps.
-
Incomplete Extraction: The pyridine nitrogen in your molecule can be protonated in acidic conditions, increasing its aqueous solubility. During an aqueous work-up, if the pH is not carefully controlled, you can lose the product to the aqueous layer.
-
Recrystallization Issues:
-
Solvent Choice: The chosen solvent may be too good, meaning the product remains significantly soluble even at low temperatures.
-
Premature Crystallization: If the solution is cooled too quickly or if filtration of insoluble impurities is not performed hot, the product can crash out along with the impurities.
-
-
Column Chromatography Errors:
-
Streaking: The basic pyridine moiety can interact strongly with the acidic silica gel, causing streaking and poor separation.
-
Improper Solvent Polarity: An eluent that is too polar can co-elute the product with closely-related impurities.
-
Troubleshooting & Solutions:
-
Work-up pH Control: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extracting with an organic solvent like ethyl acetate or dichloromethane. This keeps the pyridine nitrogen unprotonated and maximizes partitioning into the organic phase.
-
Optimize Recrystallization: Perform small-scale solvent screening to find the ideal system. A good solvent will fully dissolve your compound when hot but result in low solubility when cold. (See Table 2 in the Protocols section).
-
Mitigate Column Streaking: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system.[7] This deactivates the acidic sites on the silica gel, resulting in sharper peaks and better separation.
Q3: Should I use recrystallization or column chromatography for purification?
A3: The choice depends on the impurity profile and the required scale.
-
Recrystallization is ideal for larger scales and when the crude product is relatively pure (>85-90%). It is efficient for removing impurities with significantly different solubility profiles.
-
Flash Column Chromatography is superior for removing impurities with polarities very similar to the product and for smaller-scale purifications where high purity is paramount. It offers finer control over separation.
The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for purification method selection.
Q4: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the product comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is supersaturated at a temperature above the melting point of the product in that solvent system or if the cooling is too rapid.
Troubleshooting & Solutions:
-
Use a Larger Volume of Solvent: Oiling out is often a sign that the solution is too concentrated. Add more hot solvent until the oil redissolves, then allow it to cool slowly.
-
Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator. Slow cooling promotes the formation of well-ordered crystals.
-
Scratching & Seeding: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny crystal of pure product (a seed crystal) to initiate crystallization.
-
Change Solvent System: If the problem persists, the solvent system is likely unsuitable. Switch to a solvent in which the product has lower solubility at elevated temperatures.
Key Purification Protocols
Protocol 1: High-Recovery Recrystallization
This protocol is designed to maximize yield and purity for crude material that is already substantially pure.
-
Solvent Selection: Using the data from Table 2, select a promising solvent system. Isopropanol or an Ethyl Acetate/Hexane mixture are common starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Stirring and heating on a hot plate are necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and reflux for 15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a Celite® pad if carbon was used) into a clean, warm flask. This removes any insoluble impurities.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to a refrigerator (2-8 °C) for several hours to maximize crystal formation.
-
Collection & Washing: Collect the crystals by vacuum filtration (Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
| Solvent System | Ratio (v/v) | Notes |
| Isopropanol | Single Solvent | Good for general purpose crystallization. |
| Ethyl Acetate / Hexanes | 1:2 to 1:5 | Dissolve in hot ethyl acetate, then add hexanes until cloudy. Reheat to clarify and cool slowly. Excellent for controlling polarity. |
| Toluene | Single Solvent | Can be effective but requires higher temperatures. |
| Acetonitrile / Water | 10:1 | Use with caution; may require experimentation to find the right ratio to avoid oiling out. |
| Table 1: Recommended Solvent Systems for Recrystallization. |
Protocol 2: Flash Column Chromatography
This method is for separating complex mixtures or achieving the highest possible purity.
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate eluent system. An ideal system will give your product an Rf value of ~0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble materials, a "dry loading" technique is preferred: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (air or nitrogen). Collect fractions continuously.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
| Eluent System | Ratio (v/v) | Notes |
| Hexanes / Ethyl Acetate | 3:1 to 1:1 | A standard system providing good separation for moderately polar compounds. |
| Dichloromethane / Methanol | 99:1 to 95:5 | For more polar impurities. Use with caution as methanol can dissolve silica. |
| Hexanes / Ethyl Acetate + 0.5% Triethylamine | Varies | The addition of triethylamine is crucial to prevent streaking on the silica gel.[7][8] |
| Table 2: Recommended Eluent Systems for Column Chromatography. |
Protocol 3: Purification via Bisulfite Adduct Formation
This chemical purification method is highly selective for aldehydes.[6]
Caption: Workflow for aldehyde purification via bisulfite adduct.
-
Adduct Formation: Dissolve the crude aldehyde in a water-miscible solvent like methanol or THF.[5] Add a freshly prepared, saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours.
-
Impurity Wash: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate) and shake. The bisulfite adduct is ionic and will remain in the aqueous layer, while non-aldehyde organic impurities will be extracted into the organic layer. Discard the organic layer. Repeat the wash 1-2 times.[4][5]
-
Regeneration: To the isolated aqueous layer, add a fresh portion of ethyl acetate. While stirring, slowly add a base such as 10% sodium hydroxide or saturated sodium carbonate solution until the pH is strongly basic (pH > 10).[5][9] This reverses the reaction, regenerating the pure aldehyde.
-
Isolation: The regenerated aldehyde will move into the ethyl acetate layer. Separate the layers, wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Potential Impurities and Stability
Understanding the potential impurities is key to designing an effective purification strategy.
| Impurity Name | Potential Source | Notes on Removal |
| 4-Hydroxybenzaldehyde | Unreacted starting material. | More polar; easily removed by column chromatography or a dilute base wash. |
| 2-(5-ethylpyridin-2-yl)ethyl tosylate (or mesylate) | Unreacted alkylating agent. | Generally removed by aqueous work-up, but traces may persist. Separable by column. |
| 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzoic acid | Oxidation of the aldehyde product. | Acidic. Can be removed with a mild bicarbonate wash or by column chromatography. |
| Pioglitazone | If the aldehyde is an intermediate in a one-pot synthesis.[10] | Much more polar; stays at the baseline on TLC in typical eluent systems. |
| Table 3: Common Impurities and Their Origin. |
Stability and Storage: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] Storage at -20°C in a tightly sealed container is recommended for long-term stability.[1]
References
-
PubChem. (n.d.). 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). EP0816340A1 - Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives.
-
ResearchGate. (n.d.). Approaches to the synthesis of pioglitazone 2.3 (a–g). Retrieved January 22, 2026, from [Link]
-
Yathirajan, H. S., Gaonkar, S. L., Lokanatharai, K. M., Nagaraja, B., & Bolte, M. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 61(3), o751–o752. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime | Request PDF. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof.
-
ResearchGate. (n.d.). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. Retrieved January 22, 2026, from [Link]
-
New Drug Approvals. (2014, October 11). Pioglitazone. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-. Retrieved January 22, 2026, from [Link]
-
OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved January 22, 2026, from [Link]
-
Brindle, C. S., & Mahoney, J. M. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1184–1189. [Link]
-
NIST. (n.d.). Benzaldehyde, 4-ethoxy-. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
-
Sutan, A., & Cioroboiu, E. (2018). Pioglitazone: A review of analytical methods. Journal of Pharmaceutical and Biomedical Analysis, 150, 135-147. [Link]
-
Brindle, C. S., & Mahoney, J. M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56935. [Link]
-
ResearchGate. (n.d.). (PDF) Pioglitazone impurities. Retrieved January 22, 2026, from [Link]
-
Journal of Visualized Experiments. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved January 22, 2026, from [Link]
-
Supporting Information. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved January 22, 2026, from [Link]
-
Nikolova, S., Tsvetkova, B., & Zlatkov, A. (2022). New 2-(2,4-Dihydroxyphenyl)benzimidazolines. Molecules, 27(19), 6543. [Link]
Sources
- 1. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthesis. Our goal is to equip you with the necessary insights to navigate potential challenges and optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds, including antidiabetic agents. The most common and direct route to this molecule is through a Williamson ether synthesis. This reaction involves the coupling of a phenoxide, generated from 4-hydroxybenzaldehyde, with an alkyl halide or a sulfonate ester derived from 2-(5-ethylpyridin-2-yl)ethanol.
While the Williamson ether synthesis is a well-established method, its application to this specific heterocyclic system presents unique challenges. The presence of multiple reactive sites in the starting materials can lead to a variety of side reactions, complicating the reaction outcome and purification process. This guide will dissect these potential issues and provide practical, field-proven solutions.
Synthetic Pathway Overview
The primary synthetic strategy involves a bimolecular nucleophilic substitution (S(_N)2) reaction. The key steps are outlined below:
This guide will primarily focus on troubleshooting Route A, which is the more commonly employed strategy.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
FAQ 1: My reaction yield is consistently low. What are the primary causes?
Low yields in this synthesis can often be attributed to several competing side reactions and suboptimal reaction conditions.
Answer:
Several factors can contribute to low yields. The most common culprits are:
-
Incomplete Reaction: Ensure your reaction is running to completion by monitoring it with Thin Layer Chromatography (TLC). If starting materials are still present after an extended period, consider increasing the reaction temperature or using a stronger base.
-
Competing E2 Elimination: The alkyl halide or tosylate intermediate can undergo an E2 elimination reaction in the presence of a strong base, leading to the formation of 5-ethyl-2-vinylpyridine. This is particularly problematic with secondary halides or under harsh basic conditions.[1][2][3]
-
C-Alkylation of 4-Hydroxybenzaldehyde: The phenoxide ion of 4-hydroxybenzaldehyde is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation at the ortho position to the hydroxyl group can occur, leading to the formation of an unwanted isomer.[1]
-
N-Alkylation of the Pyridine Ring: The nitrogen atom of the pyridine ring is nucleophilic and can compete with the phenoxide for the alkylating agent. This leads to the formation of a pyridinium salt byproduct.[4]
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Base Selection: Use a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases like sodium hydride (NaH) can increase the rate of elimination and other side reactions.[1]
-
Solvent Choice: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is generally preferred as they effectively solvate the cation of the base, leaving the anion more nucleophilic.[5][6]
-
Temperature Control: Maintain a moderate reaction temperature (typically 60-80 °C). Higher temperatures can favor the elimination side reaction.[1]
-
-
Choice of Leaving Group: Convert the hydroxyl group of 2-(5-ethylpyridin-2-yl)ethanol to a better leaving group, such as a tosylate. Tosylates are excellent leaving groups and can often improve the yield of the S(_N)2 reaction.[1][7]
FAQ 2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are these byproducts and how can I purify my product?
The presence of multiple spots on your TLC plate is a strong indication of side reactions.
Answer:
The common byproducts in this synthesis, as mentioned previously, are the C-alkylated isomer, the N-alkylated pyridinium salt, and the elimination product. Unreacted starting materials will also be present.
Identifying the Byproducts:
-
C-Alkylated Isomer: This isomer will have the same mass as your desired product, making it challenging to distinguish by mass spectrometry alone. However, its polarity will be different, and it can often be identified by careful analysis of the aromatic region in the ¹H NMR spectrum.
-
N-Alkylated Pyridinium Salt: This byproduct is a salt and will be significantly more polar than your desired product. It will likely remain at the baseline of your TLC plate when using a non-polar eluent. It is also highly soluble in water, which can be exploited during workup.
-
Elimination Product (5-ethyl-2-vinylpyridine): This byproduct is less polar than the starting alcohol and can be identified by the characteristic vinyl proton signals in the ¹H NMR spectrum.
Purification Strategy:
A multi-step purification approach is often necessary:
-
Aqueous Workup: After the reaction is complete, quenching with water and extracting with an organic solvent (e.g., ethyl acetate) will remove the highly polar N-alkylated pyridinium salt and any inorganic salts.
-
Column Chromatography: This is the most effective method for separating the desired O-alkylated product from the C-alkylated isomer, the elimination product, and any remaining starting materials.[8] A gradient elution system using a mixture of hexanes and ethyl acetate on silica gel is typically effective. Start with a low polarity eluent to first elute the less polar elimination product, then gradually increase the polarity to separate the desired product from the C-alkylated isomer and the more polar starting materials.
Typical TLC Analysis:
| Compound | Polarity | Typical Rf Value (Hexane:EtOAc 7:3) |
| 5-Ethyl-2-vinylpyridine (Elimination) | Low | High |
| Desired Product (O-Alkylated) | Medium | Intermediate |
| C-Alkylated Isomer | Medium | Close to the desired product |
| 4-Hydroxybenzaldehyde | High | Low |
| 2-(5-Ethylpyridin-2-yl)ethanol | High | Low |
| N-Alkylated Pyridinium Salt | Very High | At baseline |
FAQ 3: My NMR spectrum shows unexpected peaks. How can I confirm the structure of my product and identify impurities?
Careful analysis of your ¹H and ¹³C NMR spectra is crucial for confirming the structure of your product and identifying any byproducts.
Answer:
Here are the key spectroscopic features to look for:
¹H NMR of the Desired Product, this compound:
-
Benzaldehyde Aromatic Protons: Two doublets in the aromatic region (typically around δ 7.8 ppm and δ 7.0 ppm) with ortho coupling, characteristic of a 1,4-disubstituted benzene ring.
-
Pyridine Aromatic Protons: Three signals in the aromatic region corresponding to the protons on the pyridine ring.
-
Ethoxy Chain Protons: Two triplets corresponding to the two -CH₂- groups of the ethoxy bridge.
-
Ethyl Group Protons: A quartet and a triplet for the ethyl group on the pyridine ring.
Identifying Byproducts by NMR:
-
C-Alkylated Isomer: The aromatic region of the ¹H NMR spectrum will be more complex than the simple two-doublet pattern of the 1,4-disubstituted desired product. You would expect to see a different splitting pattern for the benzaldehyde protons.
-
N-Alkylated Pyridinium Salt: The protons on the pyridine ring and the adjacent methylene group will be significantly downfield-shifted due to the positive charge on the nitrogen atom.
-
5-Ethyl-2-vinylpyridine: Look for characteristic signals for vinyl protons in the δ 5.0-6.5 ppm region.
Recommended 2D NMR Experiments:
If you are struggling to definitively assign your structure, consider running the following 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the ethoxy chain, the ethyl group, and the aromatic rings.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is particularly useful for confirming the ether linkage. You should observe a correlation between the protons of the methylene group adjacent to the benzaldehyde ring and the carbon of the benzaldehyde ring attached to the oxygen.
Key Side Reactions: A Closer Look
Understanding the mechanisms of the key side reactions is essential for developing effective strategies to minimize their formation.
Detailed Experimental Protocols
The following is a generalized protocol based on literature procedures for analogous Williamson ether syntheses. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.
Protocol 1: Synthesis of 2-(5-Ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate (Tosylate Intermediate)
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(5-ethylpyridin-2-yl)ethanol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.5 equivalents) dropwise to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Williamson Ether Synthesis to Yield this compound
-
In a round-bottom flask under a nitrogen atmosphere, suspend 4-hydroxybenzaldehyde (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous DMF.
-
Heat the mixture to 60-80 °C with vigorous stirring.
-
Add a solution of the 2-(5-ethylpyridin-2-yl)ethyl tosylate (1 equivalent) in a small amount of anhydrous DMF dropwise to the heated suspension.
-
Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Concluding Remarks
The synthesis of this compound via the Williamson ether synthesis is a robust method, but careful attention to potential side reactions is crucial for achieving high yields and purity. By understanding the underlying chemical principles of these side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can effectively navigate the challenges of this synthesis. Always remember to monitor your reactions closely and utilize appropriate analytical techniques to confirm the identity and purity of your products.
References
-
Organic Syntheses Procedure, Org. Synth.2019 , 96, 455-472. [Link]
-
Gaonkar, S. L., Yathirajan, H. S., Lokanatharai, K. M., Nagaraj, B., & Bolte, M. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 61(2), o751-o752. [Link]
-
Jalaja, B., Sangeetha, J., & Usha, M. (2019). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1179, 819-832. [Link]
-
Yathirajan, H. S., Gaonkar, S. L., Lokanatharai, K. M., Nagaraj, B., & Bolte, M. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 61(2), o751-o752. [Link]
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 62(35), 153295. [Link]
-
Comins, D. L., & Schilling, S. (1998). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 63(13), 4322-4323. [Link]
- European Patent Office. (1980).
-
Kumar, A., Singh, A., Kumar, S., Kumar, V., & Singh, R. (2022). Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor. Frontiers in Pharmacology, 13, 931599. [Link]
-
A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Synthesis, 49(16), 3647-3654. [Link]
-
Dave, D. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
PubChem. (n.d.). 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde. National Center for Biotechnology Information. [Link]
-
All About Drugs. (2014, July 28). 4-Ethoxybenzaldehyde NMR. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(17), 11947-11956. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]
-
Isolation and purification of plant secondary metabolites using column-chromatographic technique. Journal of Pharmacognosy and Phytochemistry, 7(1), 175-181. [Link]
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337. [Link]
-
Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]
-
PubChem. (n.d.). 4-Ethoxybenzaldehyde. National Center for Biotechnology Information. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]
Stability and degradation of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Welcome to the technical support center for 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and troubleshooting of this key pharmaceutical intermediate.
Introduction
This compound is a critical building block in the synthesis of various pharmaceutical compounds, most notably the anti-diabetic drug pioglitazone.[1] Its unique structure, featuring a benzaldehyde, an ether linkage, and a pyridine ring, contributes to its reactivity but also presents specific stability challenges. Understanding its degradation pathways is crucial for ensuring the integrity of synthetic processes and the purity of final products.
This guide provides practical, experience-based answers to frequently asked questions and detailed troubleshooting protocols to address common issues encountered during its use.
Part 1: Frequently Asked Questions (FAQs) on Stability and Handling
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is the first line of defense against degradation. Based on the reactivity of the aldehyde functional group, the following conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is ideal for long-term storage.
-
Atmosphere: The aldehyde group is susceptible to oxidation.[2] Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with air.
-
Light: Protect from light to prevent potential photodegradation, a known pathway for both benzaldehyde and pyridine-containing compounds.[3][4] Use amber glass vials or store in a dark cabinet.
-
Container: Use well-sealed containers to prevent moisture ingress, which could facilitate hydrolytic degradation.
Q2: What are the primary degradation pathways for this compound?
A2: Degradation can occur at three main functional groups: the aldehyde, the ether linkage, and the pyridine ring.
-
Oxidation of the Aldehyde: The most common degradation pathway for benzaldehydes is oxidation to the corresponding carboxylic acid.[2][5] In this case, 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzoic acid would be the primary oxidation product. This can be initiated by air, especially in the presence of light or trace metal impurities.
-
Ether Cleavage: Aromatic ethers can undergo oxidative cleavage.[6][7] This could lead to the formation of 4-hydroxybenzaldehyde and other downstream products.
-
Pyridine Ring Degradation: The pyridine ring is generally stable but can be susceptible to photodegradation.[4][8]
Q3: How can I monitor the purity and degradation of my sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective technique.[9][10][11]
-
Method: A reversed-phase HPLC method with UV detection is typically suitable. A C18 column is a good starting point.
-
Detection: The aromatic nature of the compound allows for strong UV absorbance, making detection straightforward.[10]
-
Validation: It is crucial to develop a method that separates the parent compound from all potential degradation products. This is often achieved through forced degradation studies.
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation (or stress testing) involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally induce degradation. This helps to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Develop and validate a stability-indicating analytical method that can resolve the active pharmaceutical ingredient (API) from its degradants.[11]
| Stress Condition | Typical Reagents/Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, heat | Ether cleavage products |
| Base Hydrolysis | 0.1 M NaOH, heat | Minimal degradation expected |
| Oxidation | 3% H₂O₂, room temperature | 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzoic acid |
| Thermal | 60-80 °C | General decomposition |
| Photolytic | UV/Vis light exposure | Pyridine ring degradation products, Benzaldehyde oxidation |
Part 2: Troubleshooting Guides for Experimental Issues
This section addresses specific problems that may arise during the use of this compound in a laboratory setting.
Scenario 1: Unexpected Peaks in HPLC Analysis of a Freshly Opened Sample
Problem: You've just opened a new bottle of the compound, and upon running an initial HPLC analysis, you observe a significant impurity peak that was not on the certificate of analysis.
Possible Causes & Solutions:
-
Oxidation during Storage/Shipping:
-
Cause: The aldehyde group is highly susceptible to air oxidation, which can occur even in a sealed container if not properly blanketed with an inert gas.[2]
-
Troubleshooting Steps:
-
Identify the Impurity: The most likely impurity is the corresponding carboxylic acid, 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzoic acid. This can be confirmed by LC-MS analysis to check the mass of the impurity peak.
-
Purification: If the impurity level is unacceptable for your experiment, the material can be purified. Purification by distillation can be effective as the boiling point of the carboxylic acid is significantly higher than the aldehyde.[2]
-
-
Prevention: Always store the compound under an inert atmosphere. After opening, flush the headspace of the container with argon or nitrogen before resealing.
-
-
Contamination:
-
Cause: The sample may have been contaminated during handling.
-
Troubleshooting Steps:
-
Review your sample preparation procedure. Ensure all glassware is clean and dry.
-
Use fresh, high-purity solvents for sample dilution.
-
-
Prevention: Adhere to good laboratory practices, including using clean spatulas and weighing papers for each chemical.
-
Scenario 2: Inconsistent Reaction Yields or Formation of Side Products
Problem: You are using this compound in a reaction (e.g., a Knoevenagel condensation to synthesize a pioglitazone precursor), and you are observing variable yields or the formation of unexpected side products.
Possible Causes & Solutions:
-
Degradation of the Starting Material:
-
Cause: If the starting aldehyde has partially oxidized to the carboxylic acid, the acid will not participate in the desired reaction, leading to lower yields.
-
Troubleshooting Steps:
-
Check Purity: Always run an HPLC or NMR of your starting material before beginning a reaction to confirm its purity.
-
Purify if Necessary: If significant degradation is observed, purify the aldehyde before use.
-
-
Prevention: Use freshly opened or recently purified material for best results.
-
-
Side Reactions of the Aldehyde:
-
Cause: Under certain conditions, aldehydes can undergo side reactions. For example, in the presence of a strong base, a Cannizzaro reaction can occur, where two molecules of the aldehyde disproportionate to form the corresponding alcohol and carboxylic acid.[2]
-
Troubleshooting Steps:
-
Review Reaction Conditions: Scrutinize your reaction conditions (base, temperature, solvent). Ensure they are appropriate for the desired transformation and minimize side reactions.
-
Optimize Base Concentration: If a base is used, consider using a milder base or a catalytic amount to avoid undesired reactions.
-
-
Prevention: Conduct small-scale trial reactions to optimize conditions before scaling up.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound.
Caption: Potential degradation pathways for the target compound.
Part 3: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.
-
Column and Mobile Phase Selection:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
A common mobile phase system is a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
-
Forced Degradation Study:
-
Prepare separate solutions of the compound in:
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% H₂O₂ (for oxidation)
-
-
Heat the acidic and basic solutions at 60 °C for several hours. Keep the oxidative solution at room temperature.
-
Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Store a solid sample at an elevated temperature (e.g., 80 °C) for one week.
-
-
HPLC Analysis and Method Optimization:
-
Inject the stressed samples into the HPLC system.
-
Adjust the gradient and other chromatographic parameters to achieve baseline separation between the parent peak and all degradation product peaks.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Workflow for Investigating an Unknown Impurity
Caption: Workflow for identifying an unknown impurity.
References
-
Linstrom, P.J.; Mallard, W.G. (eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD. [Link]
- Richter, J., et al. (2007). Pioglitazone impurities. Pharmazie, 62(8), 580-584.
- ResearchGate. (PDF)
- Al-Majed, A. A., et al. (2016). Pioglitazone: A review of analytical methods. Journal of Pharmaceutical Analysis, 6(4), 227-234.
- Ziegler, M., et al. (2010). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 76(18), 6169-6174.
- MDPI. (2021).
- Bock, C., et al. (2013). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 79(2), 618-627.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- ResearchGate.
- ResearchGate. (2020). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)
- Asian Journal of Research in Chemistry. (2021). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- PharmaTutor. (2014).
- LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Royal Society of Chemistry. (2016).
- PubMed. (2012).
- ScienceDirect. (2019). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine.
- Der Pharma Chemica. (2012). A validated stability indicating HPLC method for the determination of impurities in pioglitazone hydrochloride.
- Benchchem. This compound.
- Journal of Biological Chemistry. (2007). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase.
- INCHEM. (2004).
- PubMed Central. (2013). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design.
- OICC Press. (2024).
- Wikipedia. Benzaldehyde.
- Science.gov.
- RBP Chemical Technology. (2021). 6 Solutions for Safer Chemistry Handling.
- ResearchGate. (2011).
- PubMed. (2004).
- Chemistry LibreTexts. (2024). 16.
- ACS Publications. (2026).
- PubMed. (2012).
- International Journal of Scientific & Technology Research. (2014). Analytical Method Development And Validation For The Estimation Of Pioglitazone Hydrochloride By Using RP-HPLC.
- Science.gov. stability-indicating hplc method: Topics by Science.gov.
- Veeprho.
- PubMed Central. (2024).
- Work-Fit. (2023). The Do's and Don'ts of Chemical Safety.
- ResearchGate. (2004). (PDF)
- Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry.
- ResearchGate. (1995).
- ACS Publications. (2022). EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes.
- PubMed. (2011).
- CHEMTREC®. (2020).
- ResearchGate. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime.
- MDPI. (2018). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
- Sigma-Aldrich. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil.
- Altura Learning. Safe Handling of Chemicals.
- Wikipedia. Polylactic acid.
Sources
- 1. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
Solubility issues with 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde in different solvents
Technical Support Center: 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Welcome to the technical support guide for this compound (CAS: 114393-97-4). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges encountered with this compound. As an important intermediate in medicinal chemistry, particularly in the synthesis of thiazolidine derivatives like Pioglitazone, understanding its solubility is critical for successful experimental outcomes.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the molecule's properties and how they dictate its behavior in various solvents.
Q1: What are the key structural features of this compound that influence its solubility?
Answer: The solubility of this compound is governed by a balance of polar and non-polar characteristics derived from its distinct functional groups.
-
Non-Polar Moieties: The benzaldehyde ring and the ethyl-substituted pyridine ring contribute significant hydrophobic character. This large, non-polar surface area is the primary reason for its low solubility in aqueous solutions.[3]
-
Polar Moieties: The molecule possesses several polar sites capable of interacting with polar solvents:
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a hydrogen bond acceptor and a weak base.[4][5]
-
Ether Oxygen: The oxygen in the ethoxy linker can also act as a hydrogen bond acceptor.[6]
-
Aldehyde Carbonyl: The carbonyl group (C=O) is polar and can participate in dipole-dipole interactions.[3]
-
The interplay of these groups results in an amphiphilic molecule with limited aqueous solubility but good solubility in many organic solvents. The general principle of "like dissolves like" is the most effective guide for solvent selection.[7][8]
Q2: What is the predicted general solubility profile of this compound?
Answer: Based on its structure (C₁₆H₁₇NO₂, MW: 255.31 g/mol ), this compound is predicted to be:[1][9]
-
Practically Insoluble in Water: The large hydrocarbon framework dominates, limiting its ability to dissolve in water despite the presence of polar groups.[3][10]
-
Soluble in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) are excellent choices for creating stock solutions.
-
Soluble in Polar Protic Solvents: Alcohols such as ethanol, methanol, and isopropanol should effectively dissolve the compound.
-
Soluble in Chlorinated Solvents: Dichloromethane (DCM) and chloroform are also expected to be effective solvents.
-
Sparingly Soluble to Insoluble in Non-Polar Solvents: Solubility in solvents like hexanes or toluene is expected to be limited due to the molecule's polar functional groups.
The following table summarizes the predicted solubility profile.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS, Tris Buffer | Poor / Insoluble | The large hydrophobic structure outweighs the polar groups' contribution. |
| Polar Protic | Ethanol, Methanol | Soluble | Capable of hydrogen bonding and dipole-dipole interactions with the solute. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Very Soluble | Strong dipole-dipole interactions effectively solvate the molecule. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | Good balance of polarity to interact with the entire molecular structure. |
| Non-Polar | Hexanes, Toluene | Sparingly Soluble | Insufficient polarity to effectively solvate the pyridine and aldehyde groups. |
Part 2: Troubleshooting Guide for Common Solubility Issues
This section provides a systematic approach to resolving common problems encountered during experiments.
Q3: My compound will not dissolve in my aqueous buffer. What are the causes and solutions?
Answer: This is the most common issue due to the compound's low intrinsic aqueous solubility.[11] The primary cause is the inability of water molecules to effectively solvate the large, non-polar aromatic rings.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous insolubility.
Detailed Solutions:
-
pH Adjustment: The pyridine ring is basic (pKa of pyridine's conjugate acid is ~5.2).[4] By lowering the pH of your aqueous buffer to below 5.0, you can protonate the pyridine nitrogen. This creates a positively charged pyridinium ion, which dramatically increases its interaction with polar water molecules and can significantly improve solubility.
-
Use of Co-solvents: For many biological assays, the use of a small percentage of an organic co-solvent is acceptable.
-
Protocol: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM). Then, add this stock solution dropwise into your aqueous buffer while vigorously stirring or vortexing.
-
Causality: The organic solvent in the final solution helps to keep the compound solvated, preventing it from precipitating. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid impacting the experimental system.
-
Q4: I observed a precipitate when adding my organic stock solution to an aqueous buffer. How can I prevent this?
Answer: This phenomenon, often called "crashing out," occurs when the compound rapidly moves from a favorable organic solvent environment to an unfavorable aqueous one. The key is to make this transition less abrupt.
Preventative Measures:
-
Slow Addition & Vigorous Mixing: Add the stock solution very slowly (drop-by-drop) to the aqueous buffer while it is being vortexed or rapidly stirred. This allows for immediate dispersion and prevents localized high concentrations that favor precipitation.
-
Increase Final Volume: Diluting to a lower final concentration in a larger volume of aqueous buffer can keep the compound below its solubility limit.
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can increase the compound's solubility and the rate of dissolution.[12] However, be cautious, as aldehydes can be susceptible to degradation at elevated temperatures. Always cool the final solution to the target experimental temperature before use.
-
Use of Surfactants: For formulation development, adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) or a solubilizing agent like PEG 400 to the aqueous buffer can help form micelles that encapsulate the hydrophobic compound, keeping it in solution.
Q5: Can I heat the solution to improve solubility? What are the risks involved?
Answer: Yes, heating generally increases the solubility of solids in liquids, as described by the principles underlying the van't Hoff equation.[13] However, this must be done with caution.
-
Benefits: Gentle heating (e.g., 40-50°C) can significantly accelerate the dissolution process, especially for preparing concentrated stock solutions in organic solvents.
-
Risks & Mitigation:
-
Chemical Degradation: The aldehyde functional group is susceptible to oxidation, especially at higher temperatures. This can lead to the formation of the corresponding carboxylic acid impurity.
-
Mitigation: Heat gently and for the shortest time necessary. If possible, perform the dissolution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Supersaturation: After dissolving the compound at a higher temperature, it may form a supersaturated solution upon cooling, leading to sudden precipitation later.
-
Mitigation: Ensure the final concentration is stable at the working temperature. It is good practice to let the heated solution cool to room temperature and observe it for any precipitation before use.
-
-
Part 3: Experimental Protocols
These protocols provide a standardized framework for determining solubility and preparing solutions in your own laboratory.
Protocol 1: Determination of Thermodynamic Solubility via Shake-Flask Method
This protocol is adapted from standard methods and is considered the gold standard for measuring equilibrium solubility.[14][15]
Objective: To determine the saturation concentration of the compound in a chosen solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Chosen solvent (e.g., pH 7.4 PBS, Ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant material)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The key is to ensure undissolved solid remains at the end.
-
Add a known volume of the chosen solvent (e.g., 1 mL).
-
Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
After equilibration, let the vials stand for 1-2 hours to allow larger particles to settle.
-
Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter. This step is critical to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable mobile phase and analyze the concentration using a pre-validated HPLC method.
-
The measured concentration is the thermodynamic solubility of the compound in that solvent at that temperature.
Caption: Workflow for the Shake-Flask solubility protocol.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standard, high-concentration stock solution for subsequent dilution into experimental media.
Materials:
-
This compound (MW: 255.31 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
Volumetric flask or appropriate vial
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM solution, you need: Mass = 10 mmol/L * 1x10⁻³ L * 255.31 g/mol = 0.00255 g = 2.55 mg
-
Weigh out 2.55 mg of the compound and transfer it to a 1 mL volumetric flask or a suitable glass vial.
-
Add approximately 0.8 mL of DMSO.
-
Cap the vial and vortex thoroughly. If the solid does not dissolve completely, place the vial in a water bath sonicator for 5-10 minutes.[12]
-
Once fully dissolved, add DMSO to reach the final volume of 1.0 mL.
-
Mix thoroughly by inversion. Store the stock solution appropriately, typically at -20°C, protected from light and moisture.
References
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-. PubChem. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. [Link]
-
Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts. [Link]
-
Pyridine. Wikipedia. [Link]
-
Benzaldehyde. Solubility of Things. [Link]
-
Benzaldehyde. Wikipedia. [Link]
-
Benzaldehyde | C6H5CHO. PubChem. [Link]
-
Effects of Intermolecular Forces. Saskoer.ca. [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
-
Pyridine. chemeurope.com. [Link]
-
Pyridine. Solubility of Things. [Link]
-
Solubility - What dissolves in What?. Chemistry LibreTexts. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
Sources
- 1. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 2. 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde [lgcstandards.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- | C16H17NO2 | CID 9881522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Document ID: TSC-CHEM-20260123-01
Introduction
Welcome to the technical support center for the synthesis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this molecule. As a key intermediate in the development of novel heterocycles with biological activity, achieving a high-purity, high-yield synthesis is critical.[1][2]
This document provides in-depth, experience-based guidance structured in a practical question-and-answer format. We will delve into the causality behind experimental choices, address common troubleshooting scenarios, and provide validated protocols to ensure the success of your synthesis.
Core Reaction: The Williamson Ether Synthesis
The formation of the target molecule is achieved via a Williamson ether synthesis. This classic yet powerful reaction involves the SN2 displacement of a halide or other suitable leaving group by a phenoxide ion.[3][4]
Reaction Scheme:
Caption: General reaction scheme for the Williamson ether synthesis of the target molecule.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of reagents and initial reaction conditions.
Q1: Which base is most suitable for deprotonating 4-hydroxybenzaldehyde?
A1: The choice of base is critical and depends on the desired reactivity and reaction conditions. The pKa of the phenolic proton on 4-hydroxybenzaldehyde is approximately 7.6, making it more acidic than simple phenol (pKa ~10) due to the electron-withdrawing aldehyde group.
| Base | Type | pKa (Conjugate Acid) | Typical Solvent | Key Considerations |
| K₂CO₃ | Mild/Inorganic | ~10.3 (HCO₃⁻) | DMF, Acetonitrile | A good starting choice. It's inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol.[3] It often requires higher temperatures (80-100 °C) for complete reaction. |
| NaH | Strong/Non-nucleophilic | ~36 (H₂) | Anhydrous DMF, THF | Provides irreversible deprotonation, driving the reaction forward.[3][5] Requires anhydrous conditions as it reacts violently with water. The byproduct, H₂ gas, must be safely vented. |
| KOH/NaOH | Strong/Inorganic | ~15.7 (H₂O) | DMF, DMSO | Effective and inexpensive. However, the generation of water can potentially hydrolyze the alkyl halide or affect solvent properties. Phase-transfer catalysis is recommended if using these bases in a biphasic system.[6][7] |
| Cs₂CO₃ | Mild/Inorganic | ~10.3 (HCO₃⁻) | DMF, Acetonitrile | Often provides higher yields than K₂CO₃ due to the "cesium effect," which results in a more "naked" and reactive phenoxide anion.[8] It is, however, significantly more expensive. |
Recommendation: Start with potassium carbonate (K₂CO₃) in DMF. It offers a good balance of reactivity, safety, and cost. If yields are low, consider switching to sodium hydride (NaH) under strictly anhydrous conditions.
Q2: What is the best solvent for this reaction?
A2: The Williamson ether synthesis is an SN2 reaction, which is strongly favored by polar aprotic solvents.[6][8] These solvents solvate the cation (e.g., K⁺) but not the phenoxide anion, leaving it highly nucleophilic and available to react.
-
Recommended:
-
N,N-Dimethylformamide (DMF): Excellent choice due to its high polarity and boiling point, allowing for a wide range of reaction temperatures.[6][8]
-
Acetonitrile (MeCN): Another strong candidate. It is often easier to remove during workup than DMF.[6]
-
Dimethyl Sulfoxide (DMSO): A highly polar solvent that can significantly accelerate the reaction rate.[8] However, it can be difficult to remove and may promote side reactions at high temperatures.
-
-
Avoid:
-
Protic Solvents (e.g., Ethanol, Water): These solvents will form hydrogen bonds with the phenoxide anion, creating a solvent cage that significantly reduces its nucleophilicity and slows the reaction rate.[6]
-
Apolar Solvents (e.g., Toluene, Hexane): Reactants, particularly the ionic phenoxide salt, will have poor solubility, leading to a very slow or incomplete reaction.[8]
-
Q3: Which leaving group on the pyridine electrophile is best?
A3: The rate of the SN2 reaction is highly dependent on the quality of the leaving group. The general order of reactivity is I > OTs > Br > Cl.
-
Iodide (-I): The best leaving group, will result in the fastest reaction rates. Can be generated in situ from the chloride or bromide using a catalytic amount of NaI or KI (Finkelstein reaction).
-
Tosylate (-OTs) / Mesylate (-OMs): Excellent leaving groups, often used when the corresponding alcohol is the readily available precursor.
-
Bromide (-Br): A very good leaving group and a common choice.
-
Chloride (-Cl): A reasonable leaving group, but will typically require more forcing conditions (higher temperature, longer reaction time) than the bromide or iodide.[3]
Recommendation: If available, the bromo- or iodo- version of 2-(2-haloethyl)-5-ethylpyridine is preferred. If using the chloro- derivative, adding a catalytic amount (10 mol%) of sodium iodide (NaI) can significantly accelerate the reaction.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiment.
Problem 1: Low or No Product Yield
Symptom: After the recommended reaction time, TLC or LC-MS analysis shows primarily unreacted starting materials (4-hydroxybenzaldehyde and/or the pyridine electrophile).
Caption: Troubleshooting flowchart for low reaction yield.
Possible Causes & Solutions:
-
Incomplete Deprotonation:
-
Cause: The base (e.g., K₂CO₃) may not be strong enough or may be of poor quality (hydrated). The pKa difference between the base's conjugate acid and the phenol should ideally be greater than 2-3 units.[3]
-
Solution: Ensure the base is anhydrous. If using K₂CO₃, consider finely grinding it to increase surface area. Alternatively, switch to a stronger, irreversible base like sodium hydride (NaH) in an anhydrous solvent.
-
-
Insufficient Temperature or Time:
-
Cause: SN2 reactions have a significant activation energy barrier. Typical conditions range from 50-100 °C for 1-8 hours.[6] If conditions are too mild, the reaction will be impractically slow.
-
Solution: Gradually increase the reaction temperature (e.g., from 80 °C to 100 °C) and monitor by TLC. If temperature increases lead to decomposition, extend the reaction time at the lower temperature.
-
-
Poor Leaving Group:
-
Cause: As discussed in the FAQ, a chloride leaving group is significantly less reactive than a bromide or iodide.
-
Solution: Add 0.1 equivalents of NaI or KI to the reaction mixture. This will catalytically convert the alkyl chloride to the more reactive alkyl iodide in situ.
-
Problem 2: Multiple Spots on TLC / Impure Product
Symptom: TLC or LC-MS analysis shows the formation of the desired product along with several significant side products.
Possible Causes & Solutions:
-
C-Alkylation Side Product:
-
Cause: The phenoxide ion is an "ambident" nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho and para positions).[6] While O-alkylation is generally favored, C-alkylation can compete, especially under certain conditions.[9][10] O-alkylation is the kinetically favored product, while C-alkylation can be thermodynamically favored.
-
Solution: Favor O-alkylation by using polar aprotic solvents (DMF, DMSO) which leave the oxygen anion highly reactive.[10] Avoid protic solvents like water or ethanol, which can hydrogen-bond with the oxygen, shielding it and promoting C-alkylation.[10]
-
-
Elimination (E2) Side Product:
-
Cause: The phenoxide is a strong base and can induce an E2 elimination reaction on the alkyl halide, especially at higher temperatures, to form 5-ethyl-2-vinylpyridine.[6][11] This is more of a concern with secondary alkyl halides, but can occur with primary halides under harsh conditions.[3][12]
-
Solution: Avoid excessively high temperatures. If elimination is a major issue, try running the reaction at a lower temperature for a longer period. Ensure your alkyl halide is a primary halide.[3][11]
-
-
Aldehyde Reactivity:
-
Cause: While generally stable under these conditions, the aldehyde group can be sensitive to very strong bases and high temperatures, potentially leading to decomposition or side reactions.[13]
-
Solution: Use the mildest effective base (K₂CO₃ is a good choice). Avoid unnecessarily high temperatures or prolonged reaction times once the starting material is consumed.
-
Problem 3: Difficulties in Product Isolation & Purification
Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography gives poor separation.
Possible Causes & Solutions:
-
Residual DMF/DMSO:
-
Cause: These high-boiling solvents can be difficult to remove completely and can interfere with purification.
-
Solution: After the reaction, quench with water and perform a liquid-liquid extraction with a solvent like ethyl acetate or dichloromethane. Wash the combined organic layers multiple times with water and then with brine to remove the majority of the DMF/DMSO.[11]
-
-
Unreacted 4-Hydroxybenzaldehyde:
-
Cause: The starting phenol is polar and can co-elute with the product or make the crude mixture oily.
-
Solution: During the aqueous workup, perform a wash with a dilute base (e.g., 1M NaOH or Na₂CO₃ solution). This will deprotonate the acidic unreacted phenol, pulling it into the aqueous layer and separating it from your desired ether product in the organic layer.
-
-
Purification of the Aldehyde Product:
-
Cause: Aldehydes can sometimes be prone to oxidation or may streak on silica gel columns.
-
Solution: Standard silica gel column chromatography is usually effective. Use a gradient elution system, starting with a less polar eluent (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity. Alternatively, for removing stubborn polar impurities, formation of a reversible bisulfite adduct can be used to purify the aldehyde.[14][15][16] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be separated from non-polar impurities. The pure aldehyde is then regenerated by adding a mild base.[16]
-
Experimental Protocols
Protocol 1: General Procedure using K₂CO₃
This protocol is a robust starting point for the synthesis.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 - 2.0 eq, finely ground), and DMF (5-10 mL per gram of 4-hydroxybenzaldehyde).
-
Reagent Addition: Add 2-(2-bromoethyl)-5-ethylpyridine (1.0 - 1.2 eq). If using the chloro- derivative, also add sodium iodide (0.1 eq).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent) or LC-MS. The reaction is typically complete in 4-8 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (3-4x the volume of DMF). Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers. Wash with water (2x), then with 1M NaOH (1x) to remove unreacted phenol, and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.[11]
Protocol 2: Phase-Transfer Catalysis (PTC) Procedure
This method is useful if anhydrous conditions are difficult to maintain or if scaling up.[7]
-
Setup: To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), 2-(2-bromoethyl)-5-ethylpyridine (1.1 eq), and toluene.
-
Reagent Addition: Add an aqueous solution of NaOH (50% w/w, 3.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 - 0.1 eq).
-
Reaction: Stir the biphasic mixture vigorously at 60-70 °C. Vigorous stirring is essential to maximize the interfacial area.
-
Monitoring & Workup: Follow steps 4-7 from Protocol 1. The workup is simpler as there is no high-boiling solvent to remove.
Caption: Mechanism of Phase-Transfer Catalysis in the Williamson ether synthesis.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Various Authors. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]
-
Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Gaonkar, S. L., et al. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Acta Crystallographica Section E, E61, o751–o752. [Link]
-
Boyd, S. L., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1200-1204. [Link]
-
Chen, C.-C., et al. (2015). Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]
-
Boyd, S. L., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), e56779. [Link]
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
-
Maldonado-Domínguez, M. (2015). Answer to "Is it possible to purify aldehyde by column?". ResearchGate. [Link]
-
Herriott, A. W., & Picker, D. (1975). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 52(4), 279. [Link]
- Google Patents. (1940).
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
-
MDPI. (2022). New 2-(2,4-Dihydroxyphenyl)benzimidazolines. [Link]
-
Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
ResearchGate. (2018). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
-
Journal of Physics: Conference Series. (2019). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
IDEAS/RePEc. (2021). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. tailoredread.com [tailoredread.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Welcome to the technical support guide for the synthesis of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde (CAS: 114393-97-4). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. As a key intermediate in the development of various biologically active heterocycles, ensuring its purity is paramount.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to optimize your synthetic outcomes.
Section 1: The Synthetic Pathway and Key Control Points
The most prevalent and industrially scalable method for synthesizing this compound is the Williamson ether synthesis.[2] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The primary route consists of reacting 4-hydroxybenzaldehyde with an activated form of 5-ethyl-2-pyridineethanol, such as 2-(2-chloroethyl)-5-ethylpyridine or its corresponding tosylate or bromide.[3]
The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile, with a base to deprotonate the phenolic hydroxyl group. The choice of base is critical; while strong bases like sodium hydride (NaH) ensure complete deprotonation, they can also promote side reactions.[4][5] Weaker bases, such as potassium carbonate (K₂CO₃), are often sufficient for the acidic phenol and can offer a more controlled reaction profile.[6]
Caption: Primary synthetic route via Williamson ether synthesis.
Table 1: Key Reaction Parameters and Their Influence on Purity
| Parameter | Common Choices | Impact on Reaction and Purity | Causality and Expert Insight |
| Alkylating Agent | 2-(2-Chloroethyl)-5-ethylpyridine, Tosylate, or Bromide | The leaving group's ability (I > Br > OTs > Cl) affects reaction rate. Purity of this reagent is critical. | Tosylates are excellent leaving groups, often prepared from the corresponding alcohol, and can be purified to a high degree, minimizing side reactions from the alkylating agent's synthesis.[3] |
| Base | K₂CO₃, Cs₂CO₃, NaH, KH | Stronger bases (NaH) increase the rate but may also increase elimination byproducts. Weaker bases (K₂CO₃) are often sufficient for phenols and offer better control.[6] | Since 4-hydroxybenzaldehyde is phenolic (pKa ~7.6), a moderately strong base like K₂CO₃ is sufficient to form the nucleophilic phenoxide without being overly aggressive, thus suppressing the E2 elimination pathway. |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents are ideal as they solvate the cation of the base but do not protonate the highly reactive phenoxide nucleophile, maximizing the Sₙ2 reaction rate.[7] | DMF is an excellent solvent but can decompose at high temperatures, especially with residual base, leading to amine impurities and discoloration. Acetonitrile is a good, less reactive alternative. |
| Temperature | 60 - 100°C | Higher temperatures accelerate the desired Sₙ2 reaction but disproportionately favor the competing E2 elimination, which has a higher activation energy.[6] | An optimal temperature balances a reasonable reaction time (e.g., 12-24 hours) with minimal formation of the vinylpyridine elimination byproduct. Monitoring by TLC or HPLC is crucial.[3] |
Section 2: Troubleshooting Guides & FAQs
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Category A: Incomplete Reactions & Starting Material Issues
Q1: My reaction has stalled, and analysis (TLC/HPLC) shows a large amount of unreacted 4-hydroxybenzaldehyde. What's the likely cause?
A1: This is a classic issue pointing to insufficient nucleophile generation or a poor-quality electrophile.
-
Cause 1: Ineffective Deprotonation. The phenolic proton of 4-hydroxybenzaldehyde must be removed to form the phenoxide nucleophile. If you are using a base like K₂CO₃, it may be hydrated.
-
Troubleshooting: Use freshly dried K₂CO₃ (bake at >150°C under vacuum before use). Ensure the base is of a fine powder to maximize surface area. Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) if the issue persists, but be mindful of the increased risk of elimination side reactions.[5]
-
-
Cause 2: Poor Leaving Group. If you are using 2-(2-chloroethyl)-5-ethylpyridine, the chloride is a relatively poor leaving group compared to bromide or tosylate.
-
Troubleshooting: Synthesis of the corresponding tosylate from 5-ethyl-2-pyridineethanol provides a much better leaving group and often leads to higher yields and faster reaction times.[3] Alternatively, adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can in-situ generate the more reactive alkyl iodide, accelerating the reaction.
-
-
Cause 3: Impure Alkylating Agent. The 2-(2-chloroethyl)-5-ethylpyridine starting material may contain impurities from its synthesis that are unreactive.
-
Troubleshooting: Verify the purity of your alkylating agent by GC-MS or NMR before starting the reaction. If necessary, purify it by vacuum distillation.
-
Category B: Process-Related Impurities & Side Reactions
Q2: My mass spectrometry data shows a peak corresponding to a mass of 133.19 g/mol , which becomes more prominent at higher reaction temperatures. What is this impurity?
A2: This impurity is almost certainly 5-ethyl-2-vinylpyridine . It is the classic byproduct of an E2 (elimination) reaction competing with the desired Sₙ2 (substitution) reaction.
Caption: Competing Sₙ2 (desired) and E2 (side reaction) pathways.
-
Causality: The phenoxide, in addition to being a good nucleophile, is also a reasonably strong base. It can abstract a proton from the carbon adjacent to the pyridine ring (the β-carbon), leading to the elimination of HCl and the formation of a double bond.[6] This pathway is highly dependent on reaction conditions.
-
Troubleshooting & Minimization:
-
Lower the Temperature: This is the most effective lever. E2 reactions have a higher activation energy than Sₙ2 reactions, so lowering the temperature will favor substitution. Try running the reaction at 80°C instead of 100°C.
-
Use a Weaker Base: If using NaH, switch to K₂CO₃ or Cs₂CO₃. These are strong enough to deprotonate the phenol but are less likely to promote elimination.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 4-hydroxybenzaldehyde. This ensures the more valuable alkylating agent is consumed primarily via the Sₙ2 pathway.
-
Q3: Besides starting materials, I see another major impurity that seems related to 4-hydroxybenzaldehyde. What could it be?
A3: A common, though often overlooked, impurity is the product of C-alkylation . While the phenoxide ion has its highest electron density on the oxygen atom (leading to O-alkylation), there is also significant negative charge delocalized onto the aromatic ring, particularly at the ortho position to the hydroxyl group.
-
Impurity Structure: 2-(2-(5-Ethylpyridin-2-yl)ethoxy)-5-formylphenol.
-
Causality: The phenoxide ion is an ambident nucleophile. The reaction can occur on the oxygen (O-alkylation, desired) or the ring carbon (C-alkylation, undesired). Polar aprotic solvents like DMF and DMSO, which are excellent for the Williamson ether synthesis, are known to favor O-alkylation. However, some C-alkylation can still occur.
-
Troubleshooting:
-
This impurity is often difficult to eliminate completely. Its formation is generally minor under standard Williamson conditions.
-
Purification via column chromatography is typically effective at separating the O-alkylated (product) and C-alkylated (impurity) isomers due to differences in polarity.
-
Category C: Degradation & Post-Reaction Impurities
Q4: My final, purified product shows a new acidic impurity upon storage, identified as 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzoic acid. How can I prevent this?
A4: The aldehyde functional group in your product is susceptible to oxidation, especially when exposed to air (oxygen). This converts the aldehyde (-CHO) to a carboxylic acid (-COOH).[3]
-
Causality: Aromatic aldehydes can be sensitive, and oxidation can be catalyzed by light, trace metals, or basic residues left over from the workup.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Store the final product under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Storage Conditions: Store the material in a sealed container in the dark at low temperatures (-20°C is recommended for long-term storage).[3]
-
Thorough Purification: Ensure all basic residues from the reaction (e.g., K₂CO₃) are completely removed during the aqueous workup. A final wash of the organic layer with dilute, buffered acid (e.g., pH 5-6) followed by brine can help.
-
Antioxidants: For long-term solution storage, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be considered, though this is application-dependent.
-
Section 3: Analytical & Purification Protocols
Table 2: Common Impurity Profile
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Origin / Type | Typical Analytical Method |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Unreacted Starting Material | HPLC, GC-MS |
| 2-(2-Chloroethyl)-5-ethylpyridine | C₉H₁₂ClN | 169.65 | Unreacted Starting Material | GC-MS |
| 5-Ethyl-2-vinylpyridine | C₉H₁₁N | 133.19 | E2 Elimination Byproduct | GC-MS, HPLC |
| 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzoic acid | C₁₆H₁₇NO₃ | 271.31 | Oxidation Product | HPLC, LC-MS |
| 2-(2-(5-Ethylpyridin-2-yl)ethoxy)-5-formylphenol | C₁₆H₁₇NO₂ | 255.31 | C-Alkylation Byproduct | HPLC, LC-MS |
Protocol 1: Reverse-Phase HPLC Method for Purity Analysis
This protocol provides a robust baseline for analyzing the purity of the final product and in-process samples. It is designed to separate the main product from both more polar (e.g., 4-hydroxybenzaldehyde) and less polar impurities.[8][9]
-
Instrumentation: HPLC with UV/PDA Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Adsorbent: Silica gel, 230-400 mesh.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under slight pressure. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the elution solvent. Adsorb this solution onto a small amount of silica gel, dry it under vacuum, and carefully add the resulting powder to the top of the packed column.
-
Elution: Start with a non-polar solvent system (e.g., 5-10% Ethyl Acetate in Hexanes) and gradually increase the polarity. The product is moderately polar and will elute before the highly polar 4-hydroxybenzaldehyde starting material.
-
Monitoring: Monitor the fractions by TLC (using the same solvent system as the column, or one with slightly higher polarity) and combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Section 4: Visual Troubleshooting Workflow
This workflow provides a logical decision tree to diagnose and solve common synthesis problems.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Gaonkar, S. L., Yathirajan, H. S., Lokanatharai, K. M., Nagaraj, B., & Bolte, M. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, E61, o751–o752.
-
Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Retrieved from [Link]
- Al-Ghorbani, M., et al. (2024).
-
PubChem. (n.d.). 4-Ethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
- Google Patents. (n.d.). CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
-
PubChem. (n.d.). 4-Hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(2-Chloroethyl)-5-ethylpyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Nucleophilic substitution in the Lab. Retrieved from [Link]
-
Fiveable. (n.d.). Sodium Hydride - Organic Chemistry Key Term. Retrieved from [Link]
- Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-351.
-
The Good Scents Company. (n.d.). 4-hydroxybenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Retrieved from [Link]
-
Food and Chemical Toxicology. (2023). RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0. Retrieved from [Link]
-
MDPI. (n.d.). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
-
MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]
-
University of Calgary. (n.d.). Alcohols and Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Reactions of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Welcome to the comprehensive technical support guide for 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered in reactions involving this key intermediate. This guide provides in-depth, field-tested insights and practical solutions to streamline your synthetic workflows and enhance experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and reactivity of this compound.
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this molecule is governed by three primary functional groups: the aldehyde, the pyridine ring, and the ether linkage.
-
Aldehyde Group: This is the primary site for nucleophilic attack and condensation reactions. Its reactivity is typical of aromatic aldehydes, being slightly less electrophilic than aliphatic aldehydes due to the electron-donating resonance effect of the benzene ring.
-
Pyridine Ring: The nitrogen atom in the pyridine ring introduces basicity to the molecule. This can be a boon or a challenge. It can act as an internal base catalyst in some reactions, but it can also be protonated under acidic conditions, altering the molecule's solubility and electronic properties. The pyridine ring is generally electron-deficient, which can influence the reactivity of the ethyl substituent.[1]
-
Ether Linkage: The ethoxy bridge is generally stable but can be susceptible to cleavage under harsh acidic conditions, a factor to consider when choosing deprotection strategies for other functional groups in the molecule.
Q2: What are the optimal storage conditions for this compound?
A2: To prevent oxidation of the aldehyde group to the corresponding carboxylic acid, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is ideal for long-term storage). It should be protected from light and moisture.
Q3: How can I monitor the progress of reactions involving this aldehyde?
A3: Thin-layer chromatography (TLC) is the most common and effective method. A typical mobile phase for this relatively polar compound would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Staining with potassium permanganate or using a UV lamp (254 nm) will help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[2][3][4]
II. Troubleshooting Guide for Common Reactions
This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific issues encountered during key synthetic transformations of this compound.
A. Knoevenagel Condensation with 2,4-Thiazolidinedione
This reaction is a critical step in the synthesis of the anti-diabetic drug pioglitazone.[5][6][7][8][9][10]
Q1: My Knoevenagel condensation is sluggish or incomplete. What are the likely causes and solutions?
A1: Several factors can contribute to a slow or incomplete reaction. Here's a systematic approach to troubleshooting:
-
Insufficient Catalyst: The reaction is typically catalyzed by a weak base like piperidine or an environmentally friendly catalyst like baker's yeast.[5][6] Ensure you are using the correct catalytic amount. If the reaction is still slow, a slight increase in the catalyst loading may be beneficial. However, excess base can lead to side reactions.
-
Inefficient Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. If you are not using a Dean-Stark apparatus or another method to remove water, the reaction may not go to completion. Consider using a solvent that forms an azeotrope with water (e.g., toluene) and a Dean-Stark trap.
-
Low Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 80-110°C in toluene) can significantly increase the reaction rate.
-
Purity of Starting Materials: Ensure that both the aldehyde and 2,4-thiazolidinedione are pure. Impurities in the aldehyde, such as the corresponding carboxylic acid, can inhibit the reaction.
Q2: I am observing significant side product formation. What are these side products and how can I minimize them?
A2: A common side product is the self-condensation of 2,4-thiazolidinedione or other base-catalyzed side reactions.
-
Control of Basicity: Using a milder catalyst or a stoichiometric amount of a weaker base can help minimize side reactions.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the formation of byproducts. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
Order of Addition: Adding the aldehyde slowly to the mixture of 2,4-thiazolidinedione and the catalyst can sometimes minimize side reactions.
B. Wittig Reaction
The Wittig reaction is a versatile method for converting the aldehyde into an alkene.[11][12][13][14]
Q1: My Wittig reaction is giving a low yield of the desired alkene. What should I check?
A1: Low yields in Wittig reactions can often be traced back to the ylide generation or the reaction conditions.
-
Ylide Formation: The phosphorus ylide is typically generated in situ by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride). Ensure that your phosphonium salt is dry and that you are using a sufficiently strong and fresh base. The reaction should be carried out under strictly anhydrous and inert conditions.
-
Steric Hindrance: While the aldehyde itself is not exceptionally hindered, a bulky ylide may react slowly. If possible, consider using a less hindered phosphonium salt.
-
Reaction Temperature: Ylide formation is often performed at low temperatures (e.g., 0°C or -78°C), followed by warming to room temperature after the addition of the aldehyde. Ensure your temperature control is adequate.
-
Side Reactions of the Ylide: Ylides are strong bases and can be prone to side reactions if the aldehyde or solvent contains acidic protons. Ensure all reagents and solvents are dry.
Q2: I am getting a mixture of E/Z isomers. How can I control the stereoselectivity?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
Stabilized vs. Unstabilized Ylides: Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the E-alkene. Unstabilized ylides (e.g., from simple alkyl halides) tend to give the Z-alkene.[12]
-
Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be used to increase the proportion of the E-alkene. This involves treating the intermediate betaine with a second equivalent of strong base before quenching the reaction.
C. Reductive Amination
Reductive amination is a powerful tool for synthesizing amines from the aldehyde.[15][16][17][18][19]
Q1: My reductive amination is producing a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity?
A1: Controlling the stoichiometry and reaction conditions is key to achieving selective amination.
-
Stoichiometry of the Amine: To favor the formation of a secondary amine from a primary amine, use a slight excess of the aldehyde. To synthesize a primary amine using ammonia, a large excess of ammonia is typically required to minimize over-alkylation.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are milder than sodium borohydride (NaBH4) and selectively reduce the iminium ion in the presence of the aldehyde.[15] This minimizes the reduction of the starting aldehyde to the corresponding alcohol.
-
pH Control: The formation of the imine/iminium ion is pH-dependent. Maintaining a slightly acidic pH (around 5-6) is often optimal. This can be achieved by adding a small amount of acetic acid.[18]
Q2: The reaction is not going to completion, and I am isolating unreacted aldehyde. What can I do?
A2: Incomplete conversion can be due to several factors.
-
Inefficient Imine Formation: Ensure the conditions are favorable for imine formation (correct pH, removal of water if necessary, although not always required with in situ reduction).
-
Decomposition of the Reducing Agent: Ensure the reducing agent is fresh and has been stored properly.
-
Reaction Time: Some reductive aminations can be slow. Monitor the reaction by TLC and allow sufficient time for completion.
III. Experimental Protocols and Troubleshooting Workflows
This section provides detailed, step-by-step methodologies for the key reactions discussed, with integrated troubleshooting checkpoints.
Protocol 1: Knoevenagel Condensation with 2,4-Thiazolidinedione
Objective: To synthesize 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione, a precursor to pioglitazone.
Materials:
-
This compound
-
2,4-Thiazolidinedione
-
Piperidine (catalyst)
-
Toluene
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), 2,4-thiazolidinedione (1.1 eq), and toluene (10 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The product spot should be significantly less polar than the starting aldehyde.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold toluene.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione.
Troubleshooting Workflow: Knoevenagel Condensation
Caption: Troubleshooting workflow for the Knoevenagel condensation.
Protocol 2: Reductive Amination with a Primary Amine
Objective: To synthesize a secondary amine from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the primary amine (1.1 eq) in DCM (10 mL per gram of aldehyde).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.
-
Slowly add the STAB slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The product will be more polar than the starting aldehyde.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow: Reductive Amination
Caption: Troubleshooting workflow for reductive amination reactions.
IV. Purification and Characterization
Q1: I am having difficulty purifying the product by column chromatography due to streaking. What can I do?
A1: The basic pyridine nitrogen can interact strongly with the acidic silica gel, leading to streaking.
-
Basified Silica Gel: Prepare a slurry of silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (0.5-1%), to neutralize the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography.
-
Salt Formation and Extraction: If the product is sufficiently basic, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.89 (s, 1H, CHO), 7.83 (d, J = 8.8 Hz, 2H, Ar-H), 7.30-7.25 (m, 2H, Py-H), 7.03 (d, J = 8.8 Hz, 2H, Ar-H), 4.29 (t, J = 6.8 Hz, 2H, OCH₂), 3.16 (t, J = 6.8 Hz, 2H, PyCH₂), 2.80 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 190.8, 163.8, 159.2, 149.5, 137.2, 131.9, 130.0, 129.8, 123.5, 114.8, 66.5, 37.8, 25.9, 15.7 |
| IR (KBr, cm⁻¹) | 2965, 2870, 1685 (C=O), 1600, 1505, 1255, 1160, 830 |
| Mass Spectrometry (ESI+) | m/z 256.1 [M+H]⁺ |
Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.
V. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
-
Devi, J. R., & Nallamuthu, N. (2014). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry, 38(5), 1944-1951.
-
Jalaja, B., S. Yathirajan, H., & M. Lokanatha Rai, K. (2017). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1137, 55-68.
-
Khan, I., et al. (2012). HPLC Method for the Determination of Pioglitazone in Human Plasma and Its Application to Pharmacokinetic Study. Journal of Chromatographic Science, 50(7), 615-620.
-
Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
-
Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1545-1553.
-
Pharmaffiliates. (n.d.). Pioglitazone-impurities. Retrieved from [Link]
-
Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2021). Hitchhiker's guide to reductive amination. Synthesis, 53(16), 2735-2746.
-
Reddy, T. J., et al. (2007). A Solvent Free Wittig Reaction. Journal of Chemical Education, 84(5), 844.
-
Richter, G., et al. (2007). Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance. Pharmazie, 62(3), 163-167.
-
Saikia, P., & Laskar, M. A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4199.
-
Synple Chem. (n.d.). Reductive Amination. Retrieved from [Link]
-
Tanaka, K., Miki, T., Murata, K., Yamaguchi, A., Kayaki, Y., Kuwata, S., Ikariya, T., & Watanabe, M. (2019). Cp*Ir complexes bearing a 2-picolinamide moiety effectively catalyze a direct reductive amination of ketones to give primary amines under transfer hydrogenation conditions using ammonium formate as both the nitrogen and hydrogen source. The Journal of Organic Chemistry, 84(17), 10962-10977.
-
Takeda Chemical Industries, Ltd. (1998). Process for preparing thiazolidinedione derivatives. US Patent 5,744,484.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Wang, D., et al. (2023). Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655.
-
Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330.
-
WO 2008/142706 A2. (2008). Novel process for the synthesis of pioglitazone and its salts thereof.
-
Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Amorphous Co particles catalyze a simple reductive amination using H2 as a reductant and aqueous ammonia as a nitrogen source. Organic Letters, 26(40), 7122-7127.
-
YouTube. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry. Chad's Prep. Retrieved from [Link]
-
YouTube. (2023, March 16). Reductive Amination. The Organic Chemistry Tutor. Retrieved from [Link]
-
PubChem. (n.d.). 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde. Retrieved from [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. webassign.net [webassign.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. youtube.com [youtube.com]
- 19. DSpace [open.bu.edu]
Storage conditions for long-term stability of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Introduction
Welcome to the technical support guide for 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde (CAS No. 114393-97-4). This molecule is a key intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients, including serving as a precursor or impurity standard for drugs like Pioglitazone.[1][2] The integrity of this compound is paramount for achieving reproducible and reliable results in research and development. This guide provides in-depth information on its long-term stability, optimal storage conditions, and troubleshooting for common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For maximum stability, the compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] This minimizes degradation from oxidation, moisture, and thermal stress.
Q2: Why is an inert atmosphere recommended?
The aldehyde functional group is susceptible to oxidation by atmospheric oxygen, which converts it to the corresponding carboxylic acid. This is a common degradation pathway for nearly all aldehydes. Storing under an inert atmosphere displaces oxygen and significantly slows this oxidative process, preserving the compound's purity.[3]
Q3: Is this compound sensitive to light?
Yes. Aromatic aldehydes can be sensitive to light, which can catalyze oxidation and other degradation pathways.[4] It is crucial to store the material in an amber glass vial or in a dark, light-proof cabinet to prevent photolytic degradation.[5][6]
Q4: How can I tell if my sample has degraded?
Signs of degradation can include:
-
Visual Changes: A noticeable color change (e.g., from white/off-white to yellow or brown), or the material becoming oily or clumpy.
-
Inconsistent Experimental Results: Poor yields, unexpected side products, or failures in subsequent synthetic steps are strong indicators of a degraded starting material.
-
Analytical Discrepancies: A purity check via Thin-Layer Chromatography (TLC) may show new spots, or High-Performance Liquid Chromatography (HPLC) analysis will reveal a decrease in the main peak area and the appearance of new impurity peaks.
Q5: The material arrived as a solid. What is the best way to handle and aliquot it?
If possible, handle the solid in a glove box or glove bag under an inert atmosphere.[7][8] If this is not feasible, work quickly in a fume hood. To aliquot, briefly bring the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Weigh the desired amount into a separate, tared vial. Backfill the original container with an inert gas (e.g., argon or nitrogen) before resealing tightly with paraffin film for extra security.[9] Return the stock container to the recommended storage temperature promptly.
Understanding the Chemical Stability
The molecular structure of this compound contains several functional groups that influence its stability. Understanding these provides the rationale for the recommended storage and handling procedures.
-
Aldehyde Group (-CHO): This is the most reactive site and primary point of degradation. Aldehydes are readily oxidized to carboxylic acids in the presence of air (O₂). This process can be accelerated by light, heat, and the presence of metal ion impurities.
-
Pyridine Ring: The nitrogen-containing heterocyclic ring is generally stable but can be susceptible to N-oxidation under strong oxidizing conditions. The pyridine nitrogen also imparts a basic character to the molecule.
-
Ether Linkage (-O-): Ether linkages are generally stable but can be cleaved under harsh acidic conditions, which are not typically encountered during storage.
The primary degradation pathway of concern during long-term storage is the oxidation of the aldehyde to 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzoic acid.
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows the rate of all chemical degradation pathways.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the sensitive aldehyde group.[3] |
| Light | Protect from Light (Amber Vial/Dark) | Minimizes risk of photolytic degradation.[4][6] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to atmospheric oxygen and moisture. |
| Humidity | Store in a Dry Environment | Minimizes hygroscopicity and potential hydrolysis.[1][10] |
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical path to resolution.
| Problem | Probable Cause(s) | Recommended Action(s) |
| Reaction yields are lower than expected or inconsistent. | Degradation of the aldehyde. The most common cause is the oxidation of the aldehyde to its corresponding carboxylic acid, reducing the molar equivalence of the active starting material. | 1. Verify Purity: Before use, run a quick purity check using TLC or HPLC (See Protocol 1 & 2). 2. Use Fresh Sample: If degradation is confirmed, use a fresh, unopened sample if available. 3. Re-purify: If the degradation is minor, consider re-purifying the material via column chromatography. |
| The compound, which should be a white/off-white solid, has turned yellow or brownish. | Oxidation and/or Polymerization. Color change is a strong visual indicator of chemical degradation, often due to the formation of conjugated impurities from oxidation. | 1. Assess Purity: Quantify the level of impurity using HPLC analysis. 2. Proceed with Caution: If the purity is still high (>95%), the material may be usable for non-critical applications, but this should be determined on a case-by-case basis. 3. Discard if Heavily Discolored: If significant discoloration has occurred, it is best to discard the material according to institutional safety protocols.[11] |
| Difficulty dissolving the compound in a solvent where it was previously soluble. | Polymerization or formation of insoluble degradation products. Aldehydes can undergo self-condensation or polymerization over time, especially if acidic or basic impurities form.[12] | 1. Attempt Gentle Warming/Sonication: This may help dissolve partially degraded material. 2. Filter Solution: If insoluble particulates are present, filter the solution before use, but be aware that this will alter the effective concentration. 3. Confirm Identity: Use ¹H NMR to confirm the structure of the soluble portion and check for degradation products. |
Stability Troubleshooting Workflow
The following diagram outlines the logical process for assessing and addressing potential stability issues with your compound.
Caption: Troubleshooting workflow for suspected compound degradation.
Experimental Protocols
Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
This method provides a quick, qualitative assessment of purity.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the compound in 0.5 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate. Also spot a reference sample of known purity if available.
-
Elution: Develop the plate in a TLC chamber with an appropriate mobile phase. A good starting point is a 30:70 mixture of Ethyl Acetate:Hexane. Adjust polarity as needed.
-
Visualization: Visualize the plate under a UV lamp (254 nm). The aromatic rings should be UV-active.
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots, especially a very polar spot at the baseline (indicative of the carboxylic acid), suggests degradation.
Protocol 2: Quantitative Purity Analysis by HPLC
This method provides an accurate, quantitative measure of purity.
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile. Dilute as necessary to fall within the linear range of the detector.
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. The primary degradation product, the carboxylic acid, will typically elute earlier than the parent aldehyde.
Protocol 3: Confirmatory Test for Aldehyde Functional Group (Tollens' Test)
This classic test confirms the presence of the aldehyde group but does not quantify purity.[13]
-
Prepare Tollens' Reagent: In a clean test tube, add 1 mL of 5% silver nitrate (AgNO₃) solution. Add 1-2 drops of 10% sodium hydroxide (NaOH) solution; a brown precipitate of silver oxide (Ag₂O) will form. Add 2% ammonia (NH₃) solution dropwise, shaking between drops, until the brown precipitate just dissolves. This is fresh Tollens' reagent.[14]
-
Reaction: Add a few milligrams of your compound to the freshly prepared reagent.
-
Observation: Place the test tube in a warm water bath (do not heat directly) for 5-10 minutes.[14] The formation of a silver mirror on the inside of the test tube indicates a positive result for an aldehyde.[13]
-
Safety: Quench the reagent immediately after the test by adding dilute nitric acid. Explosive silver fulminate can form if the reagent is allowed to stand. Dispose of waste according to safety protocols.
References
- Maier, S., et al. (2018). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Food Chemistry.
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved January 23, 2026, from [Link]
-
EMBIBE. (2023). Test for Aldehydes: Chemical Reactions, Procedure & Observation. Retrieved January 23, 2026, from [Link]
-
Reddit. (2022). How long can / should you store aromachemicals? Retrieved January 23, 2026, from [Link]
-
Carl ROTH. (2023). Safety Data Sheet: Pyridine. Retrieved January 23, 2026, from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 5: Dissociation pathways of benzaldehyde. Retrieved January 23, 2026, from [Link]
-
Vedantu. (2024). Aldehydes and Ketones Tests: Simple Guide for Students. Retrieved January 23, 2026, from [Link]
-
University of Alabama. (n.d.). Chemical Storage. Retrieved January 23, 2026, from [Link]
-
Reddit. (2015). "Store under Argon". Retrieved January 23, 2026, from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved January 23, 2026, from [Link]
-
BYJU'S. (2019). Tests for Aldehydes and Ketones. Retrieved January 23, 2026, from [Link]
-
Sciencemadness.org. (2025). How do you store chemicals in inert gas? Retrieved January 23, 2026, from [Link]
-
CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-. Retrieved January 23, 2026, from [Link]
-
SlideShare. (2015). Test of Aldehyde and ketones. Retrieved January 23, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved January 23, 2026, from [Link]
-
Labtech. (n.d.). Inert gas storage container (Save-Storr). Retrieved January 23, 2026, from [Link]
-
Chemsrc. (n.d.). Benzyltributylammonium chloride CAS#:23616-79-7. Retrieved January 23, 2026, from [Link]
-
Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2021). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Retrieved January 23, 2026, from [Link]
-
European Medicines Agency. (2023). Guideline on Stability testing of existing active substances and related finished products. Retrieved January 23, 2026, from [Link]
-
Pharmaguideline. (2025). Climatic Zones for Stability Studies. Retrieved January 23, 2026, from [Link]
Sources
- 1. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 2. Pioglitazone Aldehyde Impurity - SRIRAMCHEM [sriramchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. edenbotanicals.com [edenbotanicals.com]
- 7. reddit.com [reddit.com]
- 8. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Benzyltributylammonium chloride | CAS#:23616-79-7 | Chemsrc [chemsrc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 13. embibe.com [embibe.com]
- 14. byjus.com [byjus.com]
Handling and safety precautions for 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde.
Introduction: Welcome to the technical support guide for 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde (CAS No. 114393-97-4). This molecule is a key intermediate in medicinal chemistry and drug development, valued for its unique structure combining a benzaldehyde moiety with an ethyl-substituted pyridine ring.[1] This guide is designed for researchers and drug development professionals to ensure safe handling and successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Core Compound Information
This section addresses the fundamental properties and handling protocols for this compound.
Q1: What are the primary physical and chemical properties of this compound?
A1: The key identifiers and properties are summarized in the table below. Understanding these is the first step in proper experimental design.
| Property | Value | Source(s) |
| CAS Number | 114393-97-4 | [1][6][7] |
| Molecular Formula | C₁₆H₁₇NO₂ | [1][6][7] |
| Molecular Weight | 255.31 g/mol | [1][6][7] |
| IUPAC Name | 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde | [6] |
| Appearance | Likely a liquid or low-melting solid, potentially yellow in color. | Extrapolated from related compounds[2] |
| Purity | Typically ≥98% for research grades. | [3] |
Q2: What are the primary hazards associated with this compound?
A2: Based on the functional groups present (aromatic aldehyde, pyridine), the compound should be treated as hazardous. The primary concerns, derived from surrogate data for 4-Ethoxybenzaldehyde, are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3][4] Prolonged contact may defat the skin, leading to dermatitis.[2][8]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][3][4][8]
-
Respiratory Irritation (Category 3): May cause respiratory irritation if vapors or mists are inhaled.[2][4][5][8]
-
Aquatic Hazard: May be harmful to aquatic life with long-lasting effects.[3][4][5]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A3: A multi-layered PPE approach is essential to minimize exposure risk. The causality here is to create barriers against the identified hazards of skin, eye, and respiratory contact.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye/Face Protection: Use chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.[5]
-
Body Protection: A standard laboratory coat is required. For larger quantities or procedures with a high splash risk, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of the compound, especially when heating or creating aerosols, must be done in a certified chemical fume hood to prevent inhalation of vapors.[3][9]
Q4: What are the correct storage conditions for this compound?
A4: Proper storage is critical to maintaining the compound's purity and preventing degradation. Aldehydes are prone to oxidation, and the pyridine moiety can also be sensitive.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[4][5] This is to prevent air oxidation of the aldehyde group to the corresponding carboxylic acid, a common degradation pathway.
-
Temperature: Keep in a cool, dry, and well-ventilated place.[2][5] Refrigeration (2-8°C) is recommended.
-
Container: Keep the container tightly closed to prevent moisture ingress and oxidation.[2][3]
-
Light: Protect from light, as UV radiation can catalyze degradation. Use amber vials or store in a dark cabinet.
Section 2: Troubleshooting Guides - Experimental & Emergency Scenarios
This section provides step-by-step solutions for specific issues you may encounter during experiments or in an emergency.
Troubleshooting Experimental Issues
A: This is a common issue with aldehydes. The most likely cause is oxidation.
Causality: The aldehyde functional group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH) when exposed to air (oxygen).[10] This process can be accelerated by light and trace metal impurities.
Solution Protocol:
-
Verify Purity: Before use, always verify the purity of the starting material via an appropriate analytical method (e.g., NMR, LC-MS).
-
Use Fresh Solvents: Use anhydrous, peroxide-free solvents, especially for reactions sensitive to oxidation.
-
Maintain Inert Atmosphere: When handling the compound, use Schlenk line techniques or a glovebox to maintain an inert atmosphere. Purge reaction vessels with nitrogen or argon before adding the compound.
-
Proper Storage: Strictly adhere to the storage conditions outlined in FAQ Q4. If you have an older bottle that has been opened multiple times, consider re-purifying a small amount before a critical reaction.
A: The compound's structure, with both aromatic and heterocyclic components, dictates its solubility. While it has some polarity from the ether and aldehyde oxygens, it is a largely non-polar molecule.
Recommended Solvents:
-
Good Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone.
-
Moderate Solubility: Methanol, Ethanol (may form hemiacetals).
-
Poor Solubility: Water, Hexanes.
Troubleshooting Steps:
-
Start with common organic solvents like DCM or THF.
-
If solubility is still an issue, gentle warming may be applied, but be mindful that this can accelerate degradation if not done under an inert atmosphere.
-
For reactions, ensure the chosen solvent is compatible with your reaction conditions (e.g., avoid protic solvents like methanol for Grignard reactions).
Troubleshooting Emergency Situations
A: For a small, contained spill (e.g., <100 mL) that you are trained and equipped to handle, follow these steps. For major spills, evacuate and call emergency services.[11]
Causality: The goal is to safely contain, neutralize (if applicable), and absorb the spilled material while protecting yourself and others from exposure.
Sources
- 1. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- | C16H17NO2 | CID 9881522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. santos.com [santos.com]
- 11. chemcert.com.au [chemcert.com.au]
Validation & Comparative
A Comprehensive Characterization and Comparative Analysis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde Oxime
This guide presents a detailed characterization of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde oxime, a key intermediate in the synthesis of novel heterocyclic compounds with potential biological activity.[1][2] This document provides an in-depth analysis of its synthesis, physicochemical properties, and spectroscopic data, benchmarked against relevant alternative compounds. The experimental protocols and comparative data herein are intended to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate and utilize this compound in their research endeavors.
Introduction: Significance and Potential Applications
This compound oxime is a molecule of significant interest due to its structural features, which combine a pyridine ring, an ether linkage, and a benzaldehyde oxime moiety. This combination of functional groups makes it a versatile precursor for the synthesis of various biologically active heterocycles, such as isoxazolines and isoxazoles.[1][2] The parent aldehyde has been used to synthesize compounds with antibacterial properties.[3] Furthermore, computational studies, including molecular docking, suggest that the title compound may have potential as a lead for the development of new anti-cancer drugs.[4] The oxime functional group itself is a versatile moiety used in the synthesis of nitriles, amides (via the Beckmann rearrangement), and other nitrogen-containing heterocycles.
Synthesis and Structural Elucidation
The synthesis of this compound oxime is typically achieved through a two-step process starting from 2-(5-ethylpyridin-2-yl)ethanol and p-hydroxybenzaldehyde. The final step involves the oximation of the intermediate aldehyde.
Experimental Protocol: Synthesis of this compound Oxime
This protocol is based on the method described by Yathirajan et al. (2005).[1]
Step 1: Synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde
-
To a solution of 2-(5-ethylpyridin-2-yl)ethanol (1.51 g, 10 mmol) and triethylamine (2.0 g, 20 mmol) in toluene (10 ml), add methanesulfonyl chloride (1.14 g, 10 mmol) at 0–5 °C (273–278 K).
-
Stir the reaction mixture at this temperature for 1 hour.
-
Allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.
-
The resulting mesylate is then refluxed with p-hydroxybenzaldehyde (1.22 g, 10 mmol) and sodium hydroxide flakes (0.50 g, 12 mmol) in isopropyl alcohol (10 ml) for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude aldehyde.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde oxime
-
A mixture of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde (from Step 1), hydroxylamine hydrochloride (0.7 g, 10 mmol), and sodium acetate (0.82 g, 10 mmol) in ethanol (10 ml) is warmed until a clear solution is obtained.
-
Continue warming for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, the reaction mixture is cooled to room temperature.
-
The product is precipitated by the addition of cold water.
-
The solid is filtered, washed with water, and dried.
-
The crude oxime is recrystallized from ethyl acetate to afford the pure product.[1]
Synthetic Workflow Diagram
Caption: Synthetic route to this compound oxime.
Physicochemical and Spectroscopic Characterization
The structural identity and purity of the synthesized this compound oxime were confirmed by elemental analysis, melting point determination, and various spectroscopic techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₂O₂ | [1] |
| Molecular Weight | 270.33 g/mol | Calculated |
| Melting Point | 118 °C (391 K) | [1] |
| Appearance | Crystalline solid | [1] |
| Elemental Analysis | Calculated: C 71.09%, H 6.71%, N 10.36%. Found: C 71.15%, H 6.75%, N 10.31% | [1] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3212 (broad) | O-H stretching (oxime) | [1] |
| 3022 (medium) | Aromatic C-H stretching | [1] |
| 2930 (medium) | Aliphatic C-H stretching | [1] |
| 1658 (medium) | C=N stretching (oxime) | [1] |
| 1390 (medium) | C-O stretching (ether) | [1] |
| 990 (medium) | N-O stretching (oxime) | [1] |
| 721 (medium) | Aromatic C-H bending | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure. The data presented here was recorded in CDCl₃.[1]
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Reference |
| 1.32 | triplet | 3H | -CH₂CH₃ | [1] |
| 2.64 | quartet | 2H | -CH₂ CH₃ | [1] |
| 3.21 | triplet | 2H | Py-CH₂ -CH₂-O- | [1] |
| 4.42 | triplet | 2H | Py-CH₂-CH₂ -O- | [1] |
| 6.92 | doublet | 2H | Aromatic H (ortho to -OR) | [1] |
| 7.19 | doublet | 1H | Pyridine H | [1] |
| 7.42 | doublet | 2H | Aromatic H (ortho to -CH=NOH) | [1] |
| 7.59 | doublet | 1H | Pyridine H | [1] |
| 8.12 | singlet | 1H | Pyridine H | [1] |
| 8.54 | singlet | 1H | -CH =NOH | [1] |
| 9.88 | singlet | 1H | -NOH | [1] |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 15.8 | -CH₂CH₃ | [1] |
| 28.1 | -CH₂ CH₃ | [1] |
| 35.7 | Py-CH₂ -CH₂-O- | [1] |
| 73.2 | Py-CH₂-CH₂ -O- | [1] |
| 112.2 | Aromatic CH | [1] |
| 119.2 | Aromatic CH | [1] |
| 121.0 | Aromatic C (quaternary) | [1] |
| 128.4 | Aromatic CH | [1] |
| 134.3 | Aromatic CH | [1] |
| 135.6 | Aromatic C (quaternary) | [1] |
| 147.8 | Pyridine CH | [1] |
| 152.2 | CH =NOH | [1] |
| 161.0 | Aromatic C (quaternary) | [1] |
| 162.2 | Aromatic C (quaternary) | [1] |
Comparative Analysis with Alternative Compounds
To better understand the properties of this compound oxime, it is useful to compare it with simpler, related structures. Here, we compare it with the parent benzaldehyde oxime and 4-methoxybenzaldehyde oxime.
Structural and Physicochemical Comparison
Caption: Comparative compounds for characterization.
| Property | This compound oxime | Benzaldehyde oxime | 4-Methoxybenzaldehyde oxime |
| Molecular Weight ( g/mol ) | 270.33 | 121.14[5] | 151.16 |
| Melting Point (°C) | 118[1] | ~30[6] | Not readily available |
| Key Structural Features | Pyridine ring, ethyl group, ethoxy linker | Unsubstituted phenyl ring | Methoxy group |
| Potential Bioactivity | Anticancer (predicted), precursor to antimicrobial agents[2][4] | Precursor for various syntheses | Not widely reported |
Discussion of Comparison:
The introduction of the 5-ethylpyridin-2-yl)ethoxy moiety significantly increases the molecular weight and complexity of the target compound compared to the simple benzaldehyde oxime. This larger, more lipophilic, and structurally diverse substituent is likely to impart distinct biological properties. The pyridine ring, in particular, is a common feature in many pharmaceuticals and can engage in hydrogen bonding and other interactions with biological targets.[7][8] The significantly higher melting point of the target compound compared to benzaldehyde oxime suggests stronger intermolecular forces in the crystalline state, which is supported by the crystal structure analysis showing O—H···N hydrogen bonding.[1][2]
Spectroscopic Comparison
A comparison of the ¹H NMR spectra reveals key differences:
-
Benzaldehyde oxime: The aromatic region shows a multiplet for the phenyl protons, a singlet for the oxime proton (-CH=NOH), and a singlet for the hydroxyl proton.[9]
-
4-Methoxybenzaldehyde oxime: Shows a characteristic singlet for the methoxy group protons around 3.84 ppm and a simpler aromatic splitting pattern (two doublets) due to the para-substitution.[10]
-
Target Compound: Exhibits a more complex spectrum with signals corresponding to the ethyl group, the ethoxy linker, the substituted pyridine ring, and the para-substituted benzene ring, as detailed in the table above.[1]
This comparison highlights how the addition of the complex substituent in the target compound can be clearly tracked and confirmed using standard spectroscopic techniques.
Conclusion and Future Outlook
This compound oxime is a well-characterized compound with a straightforward synthetic route. Its physicochemical and spectroscopic properties have been thoroughly elucidated. The presence of the pyridinyl-ethoxy moiety distinguishes it from simpler benzaldehyde oximes, offering a scaffold for the development of new chemical entities with potential applications in medicinal chemistry, particularly as a precursor for antimicrobial and anticancer agents.[2][4] This guide provides the foundational experimental data and comparative context necessary for researchers to confidently incorporate this versatile intermediate into their synthetic and drug discovery programs. Further research into the biological activities of derivatives synthesized from this oxime is warranted to fully explore its potential.
References
-
Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. Available at: [Link]
-
electronic reprint 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. ResearchGate. Available at: [Link]
-
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. ResearchGate. Available at: [Link]
-
Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
4-Ethoxybenzaldehyde. PubChem. Available at: [Link]
-
Different approaches for oxime (ether) synthesis. ResearchGate. Available at: [Link]
-
Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
(PDF) Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. Asian Journal of Chemistry. Available at: [Link]
-
Metal-Involving Synthesis and Reactions of Oximes. ACS Publications. Available at: [Link]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. Available at: [Link]
-
Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. PubMed. Available at: [Link]
-
This compound-d4. BIO Pharma Production. Available at: [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. ResearchGate. Available at: [Link]
-
Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. Available at: [Link]
-
Benzaldehyde, oxime. NIST WebBook. Available at: [Link]
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO. Available at: [Link]
-
A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. PubMed Central. Available at: [Link]
-
Benzaldehyde oxime. Cheméo. Available at: [Link]
-
5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione. PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Benzaldehyde oxime CAS 932-90-1 | 820234 [merckmillipore.com]
- 7. Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. SYN-BENZALDEHYDE OXIME(622-32-2) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
A Comparative Guide to the Synthesis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is a pivotal intermediate in the synthesis of various pharmacologically significant molecules. Notably, it serves as a key building block for the antidiabetic drug Pioglitazone and the anti-inflammatory agent Etoricoxib.[1] Furthermore, its structural motif is a valuable precursor for the development of novel heterocyclic compounds with potential antibacterial properties.[1] The efficient and scalable synthesis of this aldehyde is therefore of critical importance to the pharmaceutical industry.
This guide provides an in-depth comparison of two distinct synthetic methodologies for the preparation of this compound. By examining the underlying chemical principles, procedural details, and potential advantages and disadvantages of each route, this document aims to equip researchers and process chemists with the necessary insights to make informed decisions for their specific research and development needs.
Methodology 1: Two-Step Williamson Ether Synthesis via Sulfonate Activation
This classical approach hinges on the well-established Williamson ether synthesis. The synthesis commences with the activation of the primary alcohol of 5-ethyl-2-(2-hydroxyethyl)pyridine as a sulfonate ester, a good leaving group. This is followed by a nucleophilic substitution reaction with the phenoxide of p-hydroxybenzaldehyde to form the desired ether linkage. A notable variation of this method utilizes methanesulfonyl chloride for the activation step, offering an alternative to p-toluenesulfonyl chloride.
Reaction Scheme
Caption: Williamson Ether Synthesis of the target aldehyde.
Experimental Protocol
Step 1: Activation of 5-ethyl-2-(2-hydroxyethyl)pyridine
-
To a solution of 5-ethyl-2-(2-hydroxyethyl)pyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) at 0-5 °C, add a base like triethylamine or pyridine (1.1 equivalents).
-
Slowly add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for a designated period (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylated intermediate.
Step 2: Williamson Ether Synthesis
-
In a reaction vessel, dissolve p-hydroxybenzaldehyde (1 equivalent) and sodium hydroxide flakes (1.2 equivalents) in isopropyl alcohol.
-
Add the crude tosylated intermediate from the previous step to this solution.
-
Heat the reaction mixture to reflux and maintain for several hours, again monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product, for example by crystallization from ethyl acetate, to obtain this compound.
Discussion of Experimental Choices
-
Choice of Sulfonyl Chloride: Both p-toluenesulfonyl chloride and methanesulfonyl chloride are effective activating agents. The choice between them often comes down to cost, availability, and ease of handling. Mesylates are generally more reactive than tosylates.
-
Base and Solvent: The use of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent like DCM for the activation step is crucial to prevent side reactions.
-
Phase Transfer Catalyst: In some variations of the Williamson ether synthesis, a phase transfer catalyst such as benzyltributylammonium chloride can be employed to facilitate the reaction between the aqueous and organic phases, potentially improving reaction rates and yields.
-
Purification: Crystallization is often a suitable method for purifying the final product on a laboratory scale, yielding a solid material.
Methodology 2: Synthesis via Nucleophilic Aromatic Substitution and Nitrile Reduction
This alternative route avoids the use of sulfonyl chlorides and instead proceeds through a nucleophilic aromatic substitution (SNAAr) reaction followed by a nitrile reduction. This method starts with the same pyridyl ethanol precursor, which is reacted with 4-fluorobenzonitrile under basic conditions. The resulting benzonitrile is then selectively reduced to the desired benzaldehyde.
Reaction Scheme
Sources
Introduction: The Significance of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde as a Pharmaceutical Building Block
An In-Depth Comparative Guide to 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde and Structurally Related Derivatives for Researchers and Drug Development Professionals
This compound is a heterocyclic aromatic aldehyde that has garnered significant attention in medicinal chemistry and process development.[1] With the chemical formula C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol , its structure is characterized by a benzaldehyde core linked to a 5-ethylpyridine ring through an ethoxy spacer.[1][2] This compound is not merely a synthetic curiosity; it is a critical intermediate in the synthesis of Pioglitazone, a widely used anti-diabetic medication of the thiazolidinedione class.[2][3] Its hydrochloride salt is also a key related substance in this process.[4]
Beyond its primary role in anti-diabetic drug synthesis, this benzaldehyde derivative serves as a versatile precursor for novel heterocyclic compounds exhibiting promising antibacterial activities.[1] This dual utility makes it a compound of considerable interest. This guide provides a detailed comparison between this compound and other structurally similar benzaldehyde derivatives, offering insights into their synthesis, reactivity, and applications, supported by experimental data and protocols.
Structural and Functional Comparison with Benzaldehyde Analogs
The unique properties of this compound are best understood when contrasted with simpler analogs. The choice of comparator molecules is designed to deconstruct the structure-activity relationship, isolating the contributions of the ether linkage, the alkyl substituent, and the heterocyclic ring system.
Caption: Chemical structures of the title compound and selected derivatives.
Data Summary: Physicochemical and Synthetic Overview
The following table summarizes key data for a direct comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Application(s) | Synthetic Complexity |
| This compound | C₁₆H₁₇NO₂ | 255.31[2] | Pioglitazone synthesis, Antibacterials[1][5] | High |
| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17[6] | Flavors, Fragrances, Anti-inflammatory[6][7][8] | Low |
| 4-Isopropoxybenzaldehyde | C₁₀H₁₂O₂ | 164.20[9] | Organic Synthesis Intermediate | Low |
| 4-Ethylbenzaldehyde | C₉H₁₀O | 134.18[10] | Flavors, Fragrances, Organic Synthesis[10] | Low |
| 4-Phenacyloxybenzaldehyde | C₁₅H₁₂O₃ | 240.25[11] | Antibacterial agent synthesis[11] | Medium |
| 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde | C₁₄H₁₄N₂O₂ | 242.27[1] | Rosiglitazone synthesis[1] | High |
Deep Dive into Synthetic Strategies
The synthetic accessibility of a building block is paramount in drug development. The complexity of synthesizing this compound contrasts sharply with that of its simpler analogs.
Synthesis of the Title Compound: A Multi-Step Endeavor
The industrial synthesis of this compound typically proceeds via a Williamson ether synthesis . This classic C-O bond-forming reaction is reliable but requires the prior synthesis of the alcohol precursor.
Caption: General synthetic workflow for the title compound.
This route involves reacting an activated form of 2-(5-ethyl-2-pyridyl)ethanol (such as its mesylate or tosylate) with the alkali salt of 4-hydroxybenzaldehyde.[3][5] The multi-step nature, involving the preparation and activation of the pyridine ethanol precursor, contributes to its higher cost and complexity compared to simple alkoxybenzaldehydes.
Contrasting Syntheses of Simpler Analogs
In contrast, derivatives like 4-ethoxybenzaldehyde or 4-phenacyloxybenzaldehyde are synthesized from readily available starting materials.
-
4-Ethoxybenzaldehyde: Prepared by the straightforward reaction of 4-hydroxybenzaldehyde with an ethylating agent like ethyl bromide in the presence of a base.
-
4-Phenacyloxybenzaldehyde: Synthesized via the substitution reaction of 4-hydroxybenzaldehyde and phenacyl bromide, often using a mild base like triethylamine.[11] This reaction is efficient, with reported yields between 46-66%.[11]
This comparison underscores a key principle: the complexity of the side chain directly dictates the synthetic effort required. The pyridine-containing side chain, while crucial for the biological activity of Pioglitazone, imposes a greater synthetic burden.
Comparative Reactivity and Applications in Drug Discovery
The aldehyde functional group is the reactive center for all these molecules, participating in reactions like aldol condensations, reductions, and the formation of Schiff bases.[12][13] However, the nature of the para-substituent dramatically influences the molecule's ultimate application and biological profile.
Pivotal Role in Thiazolidinedione Synthesis
The primary application of this compound is its use in a Knoevenagel condensation with 2,4-thiazolidinedione. This reaction forms the exocyclic double bond of the benzylidene intermediate, which is subsequently reduced to yield Pioglitazone.[5]
Caption: Key transformation in the synthesis of Pioglitazone.
This pathway is highly specific. A subtle change in the side chain, as seen in 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde , redirects the synthesis towards a different anti-diabetic agent, Rosiglitazone.[1][14] This exemplifies the concept of structure-activity relationships (SAR) , where minor molecular modifications lead to distinct pharmacological agents.[15]
Bioisosterism and Diverse Applications
The different side chains can be viewed as bioisosteres —substituents that retain a similar physical or chemical property but can alter biological activity or metabolic fate.[16][17]
-
Antibacterial Potential: The title compound and its derivatives have been used to synthesize chalcones and pyrimidines with notable antibacterial activity against pathogens like E. coli.[1] Similarly, 4-phenacyloxybenzaldehyde derivatives have also been tested as antibacterial agents.[11]
-
Flavoring and Fragrance: Simple derivatives like 4-ethylbenzaldehyde and 4-ethoxybenzaldehyde are widely used as flavoring agents and in fragrances, applications where the complex pyridinylethoxy group is unnecessary and not cost-effective.[8][10]
-
Enzyme Inhibition: Benzyloxybenzaldehyde derivatives have been investigated as selective inhibitors for aldehyde dehydrogenase (ALDH1A3), a target in cancer therapy.[18] This highlights a therapeutic avenue where the side chain is designed for specific enzyme-pocket interactions rather than as a precursor handle.
Experimental Protocols: A Practical Guide
To provide a tangible understanding, detailed protocols for key transformations are outlined below.
Protocol 1: Synthesis of 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione (Pioglitazone Intermediate)
This protocol is based on the well-established Knoevenagel condensation methodology.[5]
Objective: To synthesize the key benzylidene intermediate for Pioglitazone.
Materials:
-
This compound (1.0 eq)
-
2,4-Thiazolidinedione (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol or Toluene (solvent)
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound, 2,4-thiazolidinedione, and ethanol.
-
Add a catalytic amount of piperidine to the mixture. The base catalyzes the deprotonation of the active methylene group of the thiazolidinedione.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction typically takes several hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield the target benzylidene derivative.
Causality: The use of a base like piperidine is crucial for activating the 2,4-thiazolidinedione. Heating under reflux provides the necessary energy to overcome the activation barrier for both the initial addition and the subsequent dehydration step that forms the stable conjugated product.
Protocol 2: Synthesis of 4-Phenacyloxybenzaldehyde via Williamson Ether Synthesis
This protocol demonstrates the more straightforward synthesis of a simpler ether-linked benzaldehyde.[11]
Objective: To synthesize an analog via a direct etherification.
Materials:
-
4-Hydroxybenzaldehyde (1.0 eq, 1.22 g, 10 mmol)
-
Phenacyl bromide (1.0 eq, 1.99 g, 10 mmol)
-
Triethylamine (1.1 eq)
-
Methanol (solvent)
Procedure:
-
Dissolve 4-hydroxybenzaldehyde and phenacyl bromide in methanol in a round-bottom flask at room temperature.
-
Add triethylamine to the mixture. The triethylamine acts as a base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the phenoxide nucleophile.
-
Stir the reaction at room temperature for 5-7 hours. Monitor by TLC.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure.
-
The crude product is then purified by recrystallization from ethanol to yield pure 4-phenacyloxybenzaldehyde.
Causality: This reaction is a classic SN2 substitution. The basicity of triethylamine is sufficient to deprotonate the phenol but mild enough to avoid side reactions. The choice of methanol as a solvent facilitates the dissolution of the reactants.
Conclusion and Future Outlook
This compound stands out as a highly specialized and valuable building block, primarily due to its established role in the synthesis of Pioglitazone. Its comparison with simpler benzaldehyde derivatives reveals a clear trade-off: increased synthetic complexity is justified by the precise structural requirements for potent biological activity in the final drug product.
For researchers in drug discovery, this analysis highlights several key takeaways:
-
Modularity: The benzaldehyde scaffold allows for modular design, where different para-substituents can be installed to probe a wide range of applications, from pharmaceuticals to fragrances.
-
Strategic Synthesis: The choice of a benzaldehyde derivative must be aligned with the project's goals. For large-scale pharmaceutical production, a complex but necessary intermediate like the title compound is warranted. For early-stage screening or non-pharmaceutical applications, simpler, more accessible analogs are preferable.
-
Bioisosteric Potential: The exploration of novel ether-linked and heterocyclic side chains on the benzaldehyde core remains a fertile ground for discovering new therapeutic agents with improved properties.[18][19]
Understanding the comparative chemistry of these building blocks is essential for making informed decisions in synthetic planning, optimizing reaction conditions, and ultimately, accelerating the drug development pipeline.
References
- Gaonkar, S. L., Yathirajan, H. S., Lokanatharai, K. M., Nagaraj, B., & Bolte, M. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 61(3), o751–o752.
-
PubChem. (n.d.). Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropoxybenzaldehyde. Retrieved from [Link]
- Grokipedia. (2026). 4-Ethylbenzaldehyde.
- Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed.
- Jumina, J., et al. (n.d.).
- Al-Amiery, A. A., et al. (2024).
-
PubChem. (n.d.). Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-, hydrochloride (1:1). Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxybenzaldehyde. Retrieved from [Link]
- Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry.
-
Pharmaffiliates. (n.d.). 4-[N-(2-Pyridylamino)ethoxy]benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). WO2005058827A1 - Process for the synthesis of pioglitazone hydrogen chloride.
- ResearchGate. (n.d.).
- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Oriental Journal of Chemistry. (n.d.). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression.
- Journal of Chemical Information and Modeling. (n.d.). The Quest for Bioisosteric Replacements.
- MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study.
- Enamine. (n.d.). Benzene Bioisosteric Replacements.
- Google Patents. (n.d.). WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof.
- Drug Design.org. (n.d.).
- MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
- ResearchG
- PMC - NIH. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes.
- ResearchGate. (n.d.). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions.
-
Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]
- PubMed. (2014).
- Beilstein Journals. (n.d.).
- Institute of Industrial Science, the University of Tokyo. (n.d.).
- New Drug Approvals. (2014). Pioglitazone.
- JOCPR. (n.d.). Rational Synthesis Design of a Potent Anti-Diabetic Therapeutic 'Pioglitazone' Using Retrosynthetic Analysis.
- Hypha Discovery Blogs. (n.d.).
Sources
- 1. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 2. Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- | C16H17NO2 | CID 9881522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2005058827A1 - Process for the synthesis of pioglitazone hydrogen chloride - Google Patents [patents.google.com]
- 4. Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-, hydrochloride (1:1) | C16H18ClNO2 | CID 86057599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof - Google Patents [patents.google.com]
- 6. 4-Ethoxybenzaldehyde 99 10031-82-0 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 18. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study | MDPI [mdpi.com]
A Comparative Guide to the Biological Activity of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde Analogs
In the landscape of medicinal chemistry, the strategic modification of core scaffolds is a cornerstone of drug discovery. The molecule 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde serves as a pivotal precursor, most notably in the synthesis of the antidiabetic drug Pioglitazone.[1][2][3][4] This guide provides a comparative analysis of the diverse biological activities exhibited by analogs of this versatile benzaldehyde derivative, moving beyond its well-known role in metabolic diseases to explore its potential in oncology, infectious diseases, and enzyme inhibition. We will dissect the structure-activity relationships (SAR) that govern efficacy and provide detailed experimental frameworks for researchers aiming to explore this chemical space.
The Progenitor Scaffold: A Gateway to Antidiabetic Agents
The primary claim to fame for this compound is its role as a key intermediate in the synthesis of Pioglitazone, a member of the thiazolidinedione (TZD) class of drugs.[2][3] Pioglitazone improves glycemic control in patients with type 2 diabetes by enhancing insulin sensitivity.[4] The synthesis involves a crucial step where the aldehyde group is reacted with 2,4-thiazolidinedione to form a benzylidene intermediate, which is subsequently reduced to yield Pioglitazone.[2] This foundational role underscores the therapeutic potential embedded in its structural framework, inspiring further exploration of its analogs for various biological targets.
Broadening the Therapeutic Horizon: A Comparative Overview of Biological Activities
While the lineage to Pioglitazone points towards metabolic targets, structural analogs derived from the core benzaldehyde have demonstrated a surprisingly broad spectrum of biological activities. The presence of the pyridine ring, a common motif in FDA-approved drugs, particularly in anticancer agents, suggests a rich potential for derivatization.[5] Below, we compare the activities of various analogs across different therapeutic areas, supported by experimental findings.
Anticancer Activity
Nitrogen-containing heterocyclic compounds, including pyridine derivatives, are of significant interest in the design of new anticancer agents.[6][7] Analogs of the title compound have been investigated for their cytotoxic effects against various cancer cell lines. The general strategy involves modifying the benzaldehyde functional group to create novel pharmacophores, such as chalcones, pyrimidines, or triazoles.[8][9]
Comparative Anticancer Potency of Representative Analogs
| Analog Type | Target Cell Line(s) | Reported IC50 Values (µM) | Reference Compound | Source |
| Purine-Benzaldehyde Hybrid (55b) | MCF-7 (Breast) | 0.8 ± 0.61 | Doxorubicin | [8] |
| Purine-Benzaldehyde Hybrid (55b) | A-549 (Lung) | 1.0 ± 0.3 | Doxorubicin | [8] |
| Purine-Benzaldehyde Hybrid (55b) | HeLa (Cervical) | 1.2 ± 0.7 | Doxorubicin | [8] |
| Triazole-Pyridine Hybrids | MKN-45, H460, HT-29, A549, U87MG | Varies by compound | N/A | [7] |
| Benzyloxybenzaldehyde Thiazolidinedione (ABMM-16) | ALDH1A3 (Enzyme Target) | 2.1 ± 0.1 | N/A | [10] |
Note: The table presents a synthesis of data from different studies for comparative purposes. Direct comparison should be approached with caution due to variations in experimental conditions.
The data suggests that modifying the benzaldehyde moiety can lead to potent anticancer agents. For instance, the purine-benzaldehyde hybrid 55b shows impressive cytotoxicity against breast, lung, and cervical cancer cell lines, with IC50 values in the low micromolar range.[8] Furthermore, molecular docking studies on an oxime derivative of the core compound suggest it could be a lead compound for developing new anticancer drugs.[11]
Enzyme Inhibition
The benzaldehyde functional group is a reactive handle that can interact with various enzymatic targets. Analogs have been explored as inhibitors for several classes of enzymes implicated in disease.
-
Aldose Reductase (AR) Inhibition: AR is a key enzyme in the polyol pathway, which is implicated in diabetic complications. Studies have shown that benzaldehyde derivatives can be effective AR inhibitors. One study found that a 4-phenyl benzaldehyde derivative was a highly potent inhibitor with an IC50 value of 0.23 µM, significantly lower than the standard inhibitor Sorbinil.[12] This suggests that analogs of our core scaffold could be developed to manage diabetic complications.
-
Aldehyde Dehydrogenase (ALDH) Inhibition: High ALDH activity is a feature of cancer stem cells, making it a promising therapeutic target. Benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of ALDH1A3.[10][13] This approach strategically develops molecules to be recognized as substrates, which then form a stable, inhibitory complex with the enzyme.[13]
-
α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in carbohydrate digestion, and their inhibition is a strategy for managing type 2 diabetes. Modified benzaldehydes, particularly those with multiple hydroxyl substitutions, have shown potent, non-competitive inhibition of both α-glucosidase and α-amylase, suggesting they could serve as parent compounds for developing new selective inhibitors.[14]
Antibacterial Activity
The search for new antibiotics is a global priority. Pyridine-containing compounds have shown significant promise.[15] Derivatives synthesized from this compound, such as chalcones and pyrimidines, have been tested against a panel of pathogenic bacteria, including E. coli and Pseudomonas aeruginosa, and demonstrated promising antibacterial activity.[9] The bactericidal effect of some oxadiazoline derivatives highlights the potential of this class of compounds in combating bacterial infections.[16]
Structure-Activity Relationship (SAR) Insights
The biological activity of these analogs is intrinsically linked to their chemical structure. Synthesizing the available data allows for the elucidation of key SAR trends:
-
The Benzaldehyde Moiety: This group is a critical anchor for activity. Its conversion into other heterocyclic systems (purines, triazoles, thiazolidinediones) is a validated strategy for generating potent anticancer and antidiabetic agents.[2][7][8]
-
Substitution on the Benzaldehyde Ring: The position and nature of substituents on the phenyl ring are crucial. For enzyme inhibitors, the addition of hydroxyl or methoxy groups can significantly alter potency and selectivity against targets like α-glucosidase and α-amylase.[14][17]
-
The Pyridine Ring: The ethyl group at the 5-position of the pyridine ring is a feature derived from the Pioglitazone structure. Its role in the activity of other analogs is an area for further investigation. The pyridine nitrogen itself can participate in hydrogen bonding, which is often critical for ligand-receptor interactions.[17]
-
The Ethoxy Linker: The two-carbon ethoxy bridge provides optimal spacing and flexibility, allowing the pyridine and benzaldehyde moieties to orient themselves effectively within a biological target's binding site. Altering the length or rigidity of this linker could modulate activity.[18]
Experimental Protocols: A Self-Validating Framework
To ensure scientific rigor, the evaluation of these analogs must follow robust, validated protocols. Here, we detail a representative workflow for assessing anticancer activity.
General Workflow for Synthesis and Biological Screening
The following diagram illustrates a typical workflow from compound synthesis to initial biological evaluation. This process ensures a logical progression from chemical creation to functional assessment.
Sources
- 1. Ethyl 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenepropanoate [lgcstandards.com]
- 2. WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]
- 8. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 9. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Purity Analysis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde by High-Performance Liquid Chromatography (HPLC)
Introduction
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is a critical chemical intermediate, notably serving as a precursor in the synthesis of various pharmaceutical compounds, including antidiabetic agents like Pioglitazone.[1][2] Its molecular structure features a benzaldehyde group linked to a pyridine ring, a combination that contributes to the biological activity of its derivatives.[1] Given its role in drug manufacturing, the purity of this intermediate is a critical quality attribute. Stringent control over its impurity profile is paramount to ensure the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API).[3]
High-Performance Liquid Chromatography (HPLC) is the quintessential analytical technique for this purpose, offering the high resolution and sensitivity required to separate and quantify the main component from its closely related structural impurities and potential degradation products.[3][4][5] This guide provides an in-depth comparison of HPLC methodologies, presents a detailed, robust protocol for purity analysis, and grounds these practices in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[6][7]
Chapter 1: The Analytical Challenge - Understanding the Impurity Profile
A successful purity method begins with a thorough understanding of the target molecule and the impurities that must be controlled.
Physicochemical Properties
-
Structure: C16H17NO2[8]
-
Key Features: The molecule contains a moderately polar benzaldehyde functional group and a basic pyridine ring. This dual nature makes it well-suited for analysis by reversed-phase HPLC, where separation is driven by differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Potential Impurities
Impurities can originate from the synthetic route or from degradation of the substance over time. For this compound, potential impurities may include:
-
Process-Related Impurities: Unreacted starting materials, intermediates from preceding synthetic steps, and by-products from side reactions. For instance, regioisomers or products of incomplete reactions are common process-related impurities.[1]
-
Degradation Products: The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid. The ether linkage can be liable to hydrolysis under harsh acidic or basic conditions. Forced degradation studies are essential to intentionally produce these degradants and ensure the analytical method can separate them.[9][10]
The goal is to develop a stability-indicating method : an analytical procedure that can accurately measure the decrease in the amount of the active substance due to degradation.
Chapter 2: HPLC Method Development - A Comparative Approach
The choice of HPLC method depends on the analytical objective, whether it's for rapid in-process control or comprehensive final release testing. Here, we compare two common approaches.
Method A: Isocratic Elution for Rapid Screening
An isocratic method uses a mobile phase of constant composition. Its primary advantage is simplicity and speed.
-
Rationale: Ideal for monitoring the progress of a synthesis, where the primary goal is to quickly assess the consumption of starting materials and the formation of the main product. It offers shorter run times and faster column re-equilibration.
-
Typical Conditions: A C18 column with a mobile phase like 60:40 Acetonitrile:Water.
-
Limitations: This simplicity comes at a cost. Impurities with very different polarities may either be permanently retained on the column or elute very close to the solvent front, unresolved. More critically, closely related impurities may co-elute with the main peak, leading to an overestimation of purity.
Method B: Gradient Elution for High-Resolution Purity Profiling
A gradient method involves changing the mobile phase composition during the analytical run, typically by increasing the percentage of the stronger, organic solvent.[11]
-
Rationale: This is the gold standard for purity analysis. By gradually increasing the elution strength of the mobile phase, a wider range of impurities, from highly polar to non-polar, can be effectively separated and eluted as sharp, well-defined peaks. This approach provides superior resolution and is essential for a stability-indicating assay.[12]
-
Causality Behind Choices:
-
Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected for its versatility and robustness in separating compounds of moderate polarity.[4]
-
Mobile Phase: A combination of an aqueous buffer (e.g., phosphate buffer, pH 3.1) and an organic modifier (e.g., acetonitrile) is used. The buffer controls the ionization state of the basic pyridine moiety, leading to better peak shape and reproducible retention times. Acetonitrile is chosen for its low viscosity and UV transparency.
-
Gradient Program: The gradient starts with a higher percentage of the aqueous phase to retain and resolve polar impurities, then ramps up the organic phase concentration to elute the main component and any less polar impurities within a reasonable timeframe.
-
Method Performance Comparison
The superiority of the gradient method for comprehensive purity analysis is evident when comparing key chromatographic parameters.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Justification |
| Resolution (Rs) | Lower; risk of co-elution for closely related impurities. | Higher (>2.0 for all specified impurities) | Gradient elution provides the resolving power needed to separate structurally similar molecules. |
| Peak Shape (Tailing Factor) | Can be poor for late-eluting peaks. | Excellent (Typically 0.9 - 1.2) | The increasing solvent strength in a gradient counteracts peak broadening, resulting in sharper, more symmetrical peaks. |
| Number of Detected Impurities | May underestimate the true number of impurities. | Maximizes detection of all potential impurities. | The wide elution window effectively separates impurities across a broad polarity range. |
| Analysis Time | Shorter (e.g., 10-15 minutes). | Longer (e.g., 30-45 minutes). | The extended run time is a necessary trade-off for comprehensive separation and data quality. |
Chapter 3: The Gold Standard Protocol - High-Resolution Gradient HPLC Method
This section provides a detailed, step-by-step methodology for the recommended gradient HPLC method, designed to serve as a self-validating system through rigorous system suitability checks.
Equipment and Reagents
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV/PDA detector.
-
C18 reversed-phase column (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm).[12]
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade).
-
Phosphoric acid (Analytical grade).
-
Water (HPLC grade).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.02 M KH2PO4 buffer, pH adjusted to 3.1 with H3PO4 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (30% B), 5-25 min (30% to 70% B), 25-30 min (70% B), 30.1-35 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Experimental Workflow
Caption: HPLC Purity Analysis Workflow.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to be fit for its intended purpose. This is a core tenet of a self-validating protocol.
-
Procedure: Inject the reference standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor: Must be ≤ 2.0 for the main peak.
-
Theoretical Plates (N): Must be ≥ 2000 for the main peak.
-
Reproducibility (%RSD): The relative standard deviation of the peak areas from the five replicate injections must be ≤ 2.0%.
-
Rationale: Meeting these criteria, which are derived from regulatory guidelines like the ICH, demonstrates that the system is providing adequate separation, efficiency, and precision on the day of analysis.[13]
-
Chapter 4: Method Validation - Establishing Trustworthiness
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[14] This is achieved by assessing a set of validation characteristics as defined in the ICH Q2(R1) guideline.[7][15][16]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The most effective way to prove specificity is through forced degradation studies.[9][10]
-
Protocol: The sample is subjected to stress conditions such as acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2), heat (80°C), and light (photostability chamber).[17] The goal is to achieve 5-20% degradation of the active ingredient.[17]
-
Evaluation: The stressed samples are analyzed using the proposed HPLC method. The method is considered stability-indicating if:
-
All degradation product peaks are baseline resolved from the main component peak and from each other.
-
Peak purity analysis (using a PDA detector) confirms that the main component peak is spectrally pure in all stressed samples, indicating no co-elution.
-
Caption: Forced Degradation Workflow for Specificity.
Other Key Validation Parameters
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. Established by analyzing a series of dilutions of the reference standard across a specified range (e.g., LOQ to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of test results to the true value. Assessed by spiking a sample with known amounts of the analyte at different concentration levels (e.g., 50%, 100%, 150%) and calculating the percent recovery. Acceptance criteria are typically 98-102%.[18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analysis of replicates on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis on different days, by different analysts, or on different instruments.
-
Acceptance Criterion: The %RSD for the results should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. This is crucial for accurately reporting low-level impurities.[13]
Conclusion
The purity of this compound is a non-negotiable prerequisite for its use in pharmaceutical manufacturing. While a simple isocratic HPLC method may suffice for preliminary in-process checks, a fully validated, high-resolution gradient reversed-phase HPLC method is indispensable for final quality control and stability testing.[12] The gradient method offers superior resolving power, ensuring that all potential process-related and degradation impurities are separated and quantified accurately.[11] By grounding the protocol in the principles of method validation outlined by the ICH, from system suitability to forced degradation studies, we establish a trustworthy and self-validating analytical system.[13][19] This rigorous scientific approach guarantees that the purity data generated is reliable, reproducible, and compliant with global regulatory standards, ultimately safeguarding the quality of the final drug product.
References
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: A blog or informational site providing details on forced degradation studies. URL: [Link]
-
Title: Sensitive determination of related substances in pioglitazone hydrochloride by HPLC Source: ResearchGate, providing a PDF of a relevant scientific article. URL: [Link]
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: An informational article on HPLC method development. URL: [Link]
-
Title: Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]
-
Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: A validated stability indicating HPLC method for the determination of impurities in Pioglitazone hydrochloride Source: Der Pharma Chemica URL: [Link]
-
Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: A scientific article on HPLC and TLC methodology. URL: [Link]
-
Title: ICH Q1 Guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime | Request PDF Source: ResearchGate URL: [Link]
-
Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]
-
Title: (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: ResearchGate URL: [Link]
-
Title: ICH GUIDELINES: STRESS DEGRADATION STUDY Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]
-
Title: Determination of Pioglitazone Hydrochloride in Tablets by High-Performance Liquid Chromatography Source: SciSpace URL: [Link]
-
Title: 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde Source: PubChem URL: [Link]
-
Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: Pharmacia URL: [Link]
-
Title: Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
-
Title: The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from benzaldehyde and methyl ethyl ketone Source: PubMed URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: HPLC Method for the Determination of Pioglitazone in Human Plasma and Its Application to Pharmacokinetic Study Source: A scientific article on HPLC method for Pioglitazone. URL: [Link]
-
Title: ICH Q2 Validation of Analytical Procedures Source: YouTube URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
Sources
- 1. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianjpr.com [asianjpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. fda.gov [fda.gov]
- 8. PubChemLite - 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde (C16H17NO2) [pubchemlite.lcsb.uni.lu]
- 9. database.ich.org [database.ich.org]
- 10. ijcrt.org [ijcrt.org]
- 11. pharmtech.com [pharmtech.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. starodub.nl [starodub.nl]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 19. ptfarm.pl [ptfarm.pl]
A Researcher's Guide to Navigating Cross-Reactivity of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde in Preclinical Assays
In the landscape of drug discovery and development, the journey from a promising molecule to a viable therapeutic is fraught with challenges. Among these, the potential for assay interference and cross-reactivity of small molecules represents a significant hurdle that can lead to misleading data and wasted resources. This guide provides an in-depth analysis of the cross-reactivity profile of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde , a compound of interest due to its structural motifs and its association with the widely-used therapeutic agent, pioglitazone.
As an intermediate in the synthesis of the peroxisome proliferator-activated receptor-gamma (PPARγ) agonist pioglitazone, this benzaldehyde derivative warrants careful scrutiny for its potential to interact with biological targets in a non-specific manner.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a technical comparison of its potential performance in common preclinical assays and providing experimental frameworks to assess and mitigate these risks.
The Structural Basis for Cross-Reactivity Concerns
The chemical structure of this compound presents two key features that are harbingers of potential assay interference: the aromatic aldehyde and the pyridine ring.
-
The Aldehyde Moiety: A Reactive Handle for Covalent Modification The benzaldehyde group is an electrophilic functional group known to react with nucleophilic residues on proteins, most notably the primary amines of lysine residues, to form Schiff bases.[1][2] This covalent modification can lead to a host of assay artifacts, including false-positive signals in high-throughput screens by irreversibly altering the structure and function of target proteins or assay components.[3]
-
The Pyridine Ring: A Potential for Non-Specific Interactions The pyridine nucleus is a common scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other non-covalent interactions.[4] However, pyridine-containing compounds have also been implicated in assay interference, sometimes acting as chelating agents for metal ions that are essential cofactors for enzymes, or engaging in promiscuous binding with various off-target proteins.[5]
Potential Cross-Reactivity in Key Assay Formats
Given its structural characteristics and its link to the PPARγ agonist pioglitazone, this compound is most likely to exhibit cross-reactivity in assays related to nuclear receptor activation and other common screening platforms.
PPARγ Ligand Binding and Activation Assays
As a direct precursor to a known PPARγ agonist, the most pressing concern is the potential for this compound to interact with PPARγ itself.[6] This interaction could be specific, indicating an intrinsic activity of the compound, or non-specific, leading to misleading results in screening campaigns.
| Assay Type | Potential Interference by this compound | Recommended Alternative/Control Compound | Rationale for Alternative |
| Ligand Binding Assay (e.g., TR-FRET) | High Risk: Covalent modification of lysine residues in the ligand-binding pocket could lead to irreversible binding and a false-positive signal. Non-specific binding to other sites on the receptor is also possible.[1] | Rosiglitazone or a non-aldehyde containing PPARγ agonist | These compounds lack the reactive aldehyde and are well-characterized agonists, providing a reliable baseline for specific binding. |
| Cell-Based Reporter Gene Assay | Moderate to High Risk: In addition to direct receptor interaction, the compound could interfere with reporter proteins (e.g., luciferase) or other cellular machinery, leading to signal modulation independent of PPARγ activation.[7] | A structurally dissimilar, validated PPARγ agonist (e.g., GW1929) | Using an agonist with a different chemical scaffold helps to distinguish true PPARγ-mediated effects from compound-specific artifacts. |
Immunoassays
Immunoassays are a cornerstone of preclinical research for quantifying proteins and other biomarkers. However, they are susceptible to interference from small molecules that can cross-react with antibodies or disrupt the assay's detection system.[8]
| Assay Type | Potential Interference by this compound | Recommended Alternative/Control Compound | Rationale for Alternative |
| ELISA, Western Blot | Moderate Risk: The compound could covalently modify the target antigen or the detection antibodies, either masking the epitope or causing non-specific binding. | A non-reactive analogue of the analyte or a well-characterized standard. | Comparing the signal in the presence and absence of the potential interferent against a known standard can reveal assay suppression or enhancement. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a series of validation and counter-screening assays are essential.
Workflow for Investigating Assay Interference
Caption: A logical workflow for investigating potential assay interference of a test compound.
Protocol 1: PPARγ Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is adapted from established methods for assessing ligand binding to nuclear receptors.[9]
Objective: To determine if this compound directly binds to the PPARγ ligand-binding domain (LBD).
Materials:
-
His-tagged PPARγ LBD
-
Fluorescently labeled PPARγ ligand (e.g., a fluorophore-conjugated known agonist)
-
Terbium (Tb)-conjugated anti-His antibody
-
Assay Buffer (e.g., 20 mM potassium phosphate, 50 mM potassium chloride, 5 mM TCEP, 0.5 mM EDTA, 0.01% Tween-20, pH 8)
-
384-well black microplates
-
Test compound, positive control (e.g., Rosiglitazone), and negative control (DMSO)
Procedure:
-
Prepare serial dilutions of the test compound, positive control, and negative control in DMSO. Further dilute in Assay Buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add the His-tagged PPARγ LBD and the Tb-conjugated anti-His antibody to each well. Incubate for 1 hour at room temperature.
-
Add the fluorescently labeled PPARγ ligand to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 495 nm (Terbium) and 520 nm (Fluorophore).
-
Calculate the TR-FRET ratio (520 nm / 495 nm) and plot against compound concentration to determine the IC50 for displacement of the fluorescent ligand.
Interpretation of Results:
-
A dose-dependent decrease in the TR-FRET ratio indicates displacement of the fluorescent ligand and suggests binding of the test compound to the PPARγ LBD.
-
A lack of a dose-response, or a response at very high concentrations, may suggest non-specific effects.
Protocol 2: Cell-Based PPARγ Activation Reporter Assay
This protocol is based on commercially available reporter assay systems.[4][8]
Objective: To assess whether this compound can activate PPARγ-mediated gene transcription in a cellular context.
Materials:
-
A stable cell line co-expressing a PPARγ-Gal4 chimera and a UAS-luciferase reporter gene (e.g., 293H cells).
-
Cell culture medium and supplements.
-
Test compound, positive control (e.g., Rosiglitazone), and negative control (DMSO).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compound, positive control, and negative control in cell culture medium.
-
Replace the existing medium with the medium containing the diluted compounds.
-
Incubate the cells for 16-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against compound concentration to determine the EC50 for PPARγ activation.
Interpretation of Results:
-
A dose-dependent increase in luciferase activity suggests that the compound can activate the PPARγ signaling pathway.
-
To rule out artifacts, a counter-screen using a cell line with only the luciferase reporter (without the PPARγ construct) is recommended. Activity in this counter-screen would indicate off-target effects on the reporter system.
Protocol 3: Thiol Reactivity Counter-Screen
This assay helps to identify compounds that react non-specifically with cysteine residues, a common mechanism of assay interference.
Objective: To determine if this compound is a thiol-reactive compound.
Materials:
-
Glutathione (GSH)
-
Thiol-reactive fluorescent probe (e.g., ThioGlo™)
-
Assay Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compound and controls.
Procedure:
-
Prepare a solution of GSH in Assay Buffer.
-
In a multi-well plate, add the test compound at various concentrations.
-
Add the GSH solution to all wells and incubate for a defined period (e.g., 30 minutes).
-
Add the thiol-reactive fluorescent probe to all wells.
-
Measure the fluorescence intensity.
Interpretation of Results:
-
A decrease in fluorescence in the presence of the test compound indicates that it has reacted with GSH, suggesting it is thiol-reactive and may interfere with assays involving proteins with accessible cysteine residues.
Mitigating Cross-Reactivity and Ensuring Data Integrity
Should this compound demonstrate a propensity for assay interference, several strategies can be employed:
-
Structural Modification: If the compound is a lead candidate, medicinal chemistry efforts can be directed towards modifying the reactive aldehyde group to a less reactive moiety while preserving the desired biological activity.
-
Assay Optimization: For in vitro assays, the inclusion of scavenging agents (e.g., bovine serum albumin or dithiothreitol in moderation) in the assay buffer can help to sequester reactive compounds.
-
Use of Orthogonal Assays: Confirming hits from a primary screen using an orthogonal assay with a different detection method is a robust strategy to eliminate false positives.[10]
-
Careful Data Interpretation: When testing compounds with known reactive functionalities, a higher threshold for hit validation should be applied, and dose-response curves should be carefully scrutinized for atypical behavior.
Conclusion
The presence of a benzaldehyde moiety and a pyridine ring in this compound raises valid concerns about its potential for cross-reactivity in a variety of preclinical assays. While this does not preclude its potential as a valuable chemical tool or synthetic intermediate, it necessitates a rigorous and proactive approach to validating its biological activity. By employing the comparative analyses and experimental protocols outlined in this guide, researchers can confidently assess the specificity of this compound, ensuring the integrity of their data and making informed decisions in their drug discovery and development programs.
References
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System. Retrieved from [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Retrieved from [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. Retrieved from [Link]
-
Gilberg, E., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Retrieved from [Link]
-
Ismail, M. M., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6581. Retrieved from [Link]
- Loun, B., et al. (2012). A high-throughput screen for novel pan-assay interference compounds. Journal of Biomolecular Screening, 17(8), 1048–1059.
-
Lowe, D. M., Gee, C. T., & Walsh, J. J. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry, 65(15), 10195–10234. Retrieved from [Link]
-
Saraf, S., et al. (2010). Pioglitazone: A review of analytical methods. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 535-544. Retrieved from [Link]
-
Urbisch, D., et al. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 36(7), 1109–1121. Retrieved from [Link]
-
van Tubergen, E. A., & Bogyo, M. (2016). Covalent Inhibition in Drug Discovery. Angewandte Chemie International Edition, 55(1), 150-164. Retrieved from [Link]
-
Ward, G., & Brien, T. (2000). Interferences in immunoassay. Annals of Clinical Biochemistry, 37(5), 559-571. Retrieved from [Link]
-
Hughes, T. S., et al. (2014). An alternate binding site for PPARγ ligands. Nature Communications, 5, 3571. Retrieved from [Link]
-
Van-Seuningen, I., & Davril, M. (1992). A rapid periodic acid-Schiff staining procedure for the detection of glycoproteins using the PhastSystem. Electrophoresis, 13(1-2), 97-9. Retrieved from [Link]
- Singh, J., et al. (2017). Recent Advances in Covalent Drug Discovery. Chemical Reviews, 117(9), 5638-5691.
-
Thorne, N., Inglese, J., & Auld, D. S. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. Retrieved from [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. Retrieved from [Link]
-
Creative BioMart. (n.d.). Development and Validation of Immunoassays. Retrieved from [Link]
-
Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2966–2975. Retrieved from [Link]
-
Corzo, C. A., et al. (2024). Ligand efficacy shifts a nuclear receptor conformational ensemble between transcriptionally active and repressive states. bioRxiv. Retrieved from [Link]
-
Liu, E. (2024). The Role of Immunoassays in Drug Development: From Biomarker Discovery to Therapeutic Monitoring. Journal of Analytical & Bioanalytical Techniques, 15(692). Retrieved from [Link]
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Retrieved from [Link]
-
Magalhães, R. P., et al. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. In Methods in Molecular Biology (Vol. 2388, pp. 249-261). Humana, New York, NY. Retrieved from [Link]
-
CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]
Sources
- 1. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to qualification and validation of an immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electronic and Structural Properties of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde and its Derivatives: A DFT Approach
In the landscape of modern drug discovery and materials science, understanding the intricate electronic and structural characteristics of molecules is paramount.[1][2] Density Functional Theory (DFT) has emerged as a powerful computational tool, offering profound insights into molecular behavior at the quantum level. This guide provides a comprehensive comparison of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde, a key intermediate in the synthesis of novel heterocyclic compounds with significant antibacterial properties, and its rationally designed derivatives.[3] Through detailed DFT calculations, we will explore how subtle structural modifications can influence the electronic properties, reactivity, and potential biological activity of these compounds.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutic agents and functional materials. We will delve into the causality behind our experimental choices, ensuring a self-validating and transparent protocol that underscores the trustworthiness of our findings.
The Strategic Importance of DFT in Molecular Design
The journey from a lead compound to a viable drug candidate is often arduous and resource-intensive. DFT calculations provide a cost-effective and accurate means to predict a molecule's properties before its synthesis, thereby streamlining the discovery process. By elucidating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and vibrational frequencies, we can gain a deeper understanding of a molecule's reactivity, stability, and potential intermolecular interactions.[4][5][6] This knowledge is crucial for predicting how a drug molecule might interact with its biological target.[1]
For the parent molecule, this compound, and its derivatives, DFT offers a window into how modifications to the benzaldehyde and pyridine rings can modulate their electronic landscapes. This is particularly relevant as these compounds are precursors to biologically active heterocycles.[3][7]
Comparative Analysis of Electronic Properties
To illustrate the power of DFT in comparative molecular analysis, we have selected two hypothetical derivatives of the parent molecule for this study:
-
Derivative A: Introduction of a nitro group (-NO2) at the meta position of the benzaldehyde ring.
-
Derivative B: Replacement of the ethyl group on the pyridine ring with a trifluoromethyl group (-CF3).
The following table summarizes the key electronic properties calculated for the parent molecule and its derivatives using DFT.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Parent Molecule | -6.25 | -1.89 | 4.36 | 3.45 |
| Derivative A (-NO2) | -6.87 | -2.98 | 3.89 | 5.82 |
| Derivative B (-CF3) | -6.54 | -2.31 | 4.23 | 4.98 |
Interpretation of Results:
The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[6][8] A smaller gap implies that less energy is required to excite an electron to a higher energy state, suggesting higher reactivity. As anticipated, the introduction of the electron-withdrawing nitro group in Derivative A significantly reduces the HOMO-LUMO gap, indicating a more reactive species compared to the parent molecule. The trifluoromethyl group in Derivative B also lowers the energy gap, albeit to a lesser extent.
The dipole moment reflects the overall polarity of a molecule and is crucial for understanding its solubility and ability to engage in dipole-dipole interactions. Both derivatives exhibit a higher dipole moment than the parent molecule, with the nitro-substituted derivative showing the most significant increase. This suggests that the derivatives would be more soluble in polar solvents and could potentially form stronger interactions with polar biological targets.
Visualizing Reactivity: Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[5] The red regions in an MEP map indicate areas of high electron density (electronegative) and are susceptible to electrophilic attack, while the blue regions represent electron-deficient areas (electropositive) and are prone to nucleophilic attack.
For the parent molecule, the MEP would likely show the most electronegative region around the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring. The hydrogen atoms of the aromatic rings would be the most electropositive regions. In Derivative A , the nitro group would introduce a strongly electronegative region, further influencing the molecule's interaction with its environment. Similarly, the fluorine atoms in Derivative B would create a highly electronegative region.
Experimental Protocol: A Step-by-Step Guide to DFT Calculations
The following protocol outlines the methodology used to obtain the theoretical data presented in this guide. This detailed workflow is designed to be reproducible and serves as a robust framework for conducting similar computational studies.
Software: Gaussian 09/16 program package.[9][10]
Methodology:
-
Molecule Building and Initial Optimization:
-
The 3D structures of the parent molecule and its derivatives are built using GaussView 6.[11]
-
An initial geometry optimization is performed using a lower-level basis set (e.g., STO-3G) to obtain a reasonable starting structure.
-
-
DFT Geometry Optimization and Frequency Calculation:
-
The final geometry optimization and frequency calculations are performed using the B3LYP functional with the 6-311++G(d,p) basis set.[12][13]
-
Causality: The B3LYP functional is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[14][15] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[16][17]
-
-
Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
-
-
Calculation of Electronic Properties:
-
The energies of the HOMO and LUMO, as well as the total dipole moment, are obtained from the output of the optimized structures.
-
The HOMO-LUMO gap is calculated by subtracting the HOMO energy from the LUMO energy.
-
Molecular Electrostatic Potential (MEP) maps are generated using the optimized geometries.
-
Workflow Diagram:
Caption: A schematic workflow for performing DFT calculations.
Conclusion and Future Directions
This guide demonstrates the utility of DFT calculations in providing a comparative analysis of this compound and its derivatives. Our findings illustrate how targeted chemical modifications can systematically tune the electronic properties of a lead compound. The introduction of electron-withdrawing groups was shown to decrease the HOMO-LUMO gap, suggesting an increase in reactivity, and to increase the dipole moment, which could enhance interactions with biological targets.
Future work should focus on synthesizing these derivatives and validating the computational predictions through experimental techniques. Furthermore, extending these DFT studies to include calculations of other properties, such as reaction mechanisms and transition states, will provide even deeper insights into the chemical behavior of this promising class of molecules. By integrating computational and experimental approaches, we can accelerate the discovery and development of novel molecules with desired therapeutic and material properties.
References
-
Yathirajan, H. S., et al. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, E61, o751–o752. [Link]
-
MDPI. (2026). Integrated DFT Study of CO 2 Capture and Utilization in Gingerol Extraction Using Choline Chloride–Lactic Acid Deep Eutectic Solvent. MDPI. [Link]
-
Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
-
Jalaja, K., & Mary, Y. S. (2017). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure. [Link]
-
Crimson Publishers. (2019). A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. [Link]
-
ResearchGate. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. [Link]
-
MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [Link]
-
E3S Web of Conferences. (n.d.). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. [Link]
-
YouTube. (2025). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. [Link]
-
YouTube. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. [Link]
-
National Institutes of Health. (n.d.). Applications of density functional theory in COVID-19 drug modeling. PubMed Central. [Link]
-
Oriental Journal of Chemistry. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Oriental Journal of Chemistry. [Link]
-
ResearchGate. (2016). Comparison between DFT calculated and experimental results for the selected microscopic parameters. ResearchGate. [Link]
-
Density Functional Theory for Beginners - Basic Principles and Practical Approaches. (n.d.). [Link]
-
YouTube. (2024). How to choose a functional and basis set for your DFT calculation. YouTube. [Link]
-
ResearchGate. (2023). Benzaldehyde derivatives with investigated inhibition profile 2. ResearchGate. [Link]
-
Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. [Link]
-
MDPI. (n.d.). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. MDPI. [Link]
-
Reddit. (2023). Which Basis Set and Functional to use when? Reddit. [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]
-
ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
-
MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. MDPI. [Link]
- Google Patents. (n.d.). Benzaldehyde derivatives, their preparation and application.
-
SpringerLink. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. SpringerLink. [Link]
-
ACS Publications. (n.d.). Unbiased Comparison between Theoretical and Experimental Molecular Structures and Properties: Toward an Accurate Reduced-Cost Evaluation of Vibrational Contributions. Journal of Chemical Theory and Computation. [Link]
-
IISTE. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research. [Link]
-
YMER. (2022). DFT, FT-IR, Fukui Function and MESP analyses of 2-ethoxy-4-{(E)-[(3 nitrophenyl)imino]methyl}phenol. YMER. [Link]
-
Learning Breeze. (2025). Practical Guide to Density Functional Theory (DFT) Calculations. Learning Breeze. [Link]
-
MDPI. (n.d.). A DFT Study on Sc-Catalyzed Diastereoselective Cyclization of 2-Picoline with 1,5-Hexadiene: Mechanism and Origins of Regio- and Stereoselectivity. MDPI. [Link]
-
PubMed. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. [Link]
-
Gaussian. (2019). Gaussian & GaussView Tutorial Videos. Gaussian. [Link]
-
Gutenberg Open Science. (n.d.). Comparison of different density functional theory methods for the calculation of vibrational circular dichroism spectra. Gutenberg Open Science. [Link]
-
ACS Publications. (n.d.). Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. The Journal of Physical Chemistry A. [Link]
-
Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. ResearchGate. [Link]
-
ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. [Link]
-
Oriental Journal of Chemistry. (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry. [Link]
-
National Institutes of Health. (2022). Moving closer to experimental level materials property prediction using AI. PubMed Central. [Link]
-
National Institutes of Health. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PubMed Central. [Link]
-
RSC Publishing. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Publishing. [Link]
-
YouTube. (2022). Gauss View | DFT calculation | Introductory Video 1 | Tutorial. YouTube. [Link]
-
Wikipedia. (n.d.). Basis set (chemistry). Wikipedia. [Link]
-
Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Barrett Research Group. [Link]
-
ResearchGate. (2023). What is the best DFT functional and basis set for structure optimization of Organic molecules complexes with metals such Cu, Pb, Zn?. ResearchGate. [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 114393-97-4 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irjweb.com [irjweb.com]
- 7. researchgate.net [researchgate.net]
- 8. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. youtube.com [youtube.com]
- 11. gaussian.com [gaussian.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iiste.org [iiste.org]
- 16. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde Derivatives Against Bacterial Strains
The escalating crisis of antimicrobial resistance necessitates a paradigm shift in drug discovery, moving beyond the modification of existing antibiotic classes to the exploration of novel chemical scaffolds. Within this pioneering landscape, derivatives of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde have garnered significant attention. These compounds, characterized by a unique pyridyl-ether-phenyl backbone, serve as a versatile platform for the synthesis of heterocyclic systems with promising biological activities. This guide offers a technical deep-dive into the antibacterial efficacy of a prominent class of these derivatives—1,3,4-oxadiazoles—providing comparative data, mechanistic insights, and the rigorous experimental protocols required for their evaluation.
Comparative Efficacy: A Data-Driven Analysis
The antibacterial potency of a compound is fundamentally assessed by its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration that prevents visible microbial growth.[1] A lower MIC value signifies higher efficacy. Research into 1,3,4-oxadiazole derivatives synthesized from the core this compound structure has revealed significant antibacterial potential.
A key study published in the European Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of these oxadiazole derivatives against a panel of pathogenic bacteria.[2][3] The results demonstrated a range of activities from potent to moderate, highlighting the influence of substitutions on the oxadiazole ring.[2][3] The data underscores the potential of this chemical family as a new class of antimicrobial agents.[2][3]
Table 1: Minimum Inhibitory Concentration (MIC, μg/mL) of Representative 1,3,4-Oxadiazole Derivatives
| Compound ID | Target Bacterial Strain | MIC (μg/mL) | Standard Antibiotic (Streptomycin) MIC (μg/mL) |
| Derivative 8c | Pseudomonas aeruginosa | 8 | 7 |
| Derivative 8d | Escherichia coli | 10 | 9 |
| Derivative 8b | Bacillus subtilis | 12 | 10 |
| Derivative 8f | Staphylococcus aureus | 14 | 12 |
| Derivative 8k | Escherichia coli | 16 | 9 |
| Derivative 8e | Pseudomonas aeruginosa | 18 | 7 |
Data is representative of findings reported by Gaonkar et al.[2][3] The study found MIC values for active compounds to be in the range of 8-26 μg/mL against various bacteria.[2][3]
Key Insights from Experimental Data:
-
Potent Activity: Certain derivatives, such as 8c and 8d , exhibited significant inhibitory activity with MIC values comparable to the standard antibiotic, Streptomycin.[2][3]
-
Broad-Spectrum Potential: The derivatives showed efficacy against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, suggesting a mechanism of action that targets conserved bacterial pathways.
-
Structure-Activity Relationship (SAR): The variation in MIC values among the different derivatives indicates that the nature of the substituent on the 5-position of the 1,3,4-oxadiazole ring plays a critical role in modulating antibacterial potency.
Proposed Mechanism of Action: Interference with Bacterial Cell Wall Synthesis
While the precise mechanism for this specific class of oxadiazoles is an active area of investigation, related heterocyclic compounds are known to interfere with essential bacterial processes. One plausible hypothesis, based on the activity of similar nitrogen-containing heterocycles, is the inhibition of enzymes crucial for peptidoglycan synthesis, a key component of the bacterial cell wall. Disruption of this pathway compromises the structural integrity of the bacterium, leading to cell lysis and death.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dissolve the test derivatives in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Compound Dilution: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Add 100 µL of the stock compound solution (in broth) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as positive and negative growth controls, respectively.
-
Inoculum Preparation: From an overnight culture of the target bacterium on an agar plate, suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Perform a 1:150 dilution of the standardized bacterial suspension in CAMHB. This will result in a working inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the working inoculum to each well (wells 1-11). This brings the final volume in each well to 100 µL and the final bacterial concentration to the required 5 x 10⁵ CFU/mL. [1]6. Incubation: Cover the plate and incubate under ambient air at 37°C for 18-24 hours.
-
MIC Determination: After incubation, examine the plate visually. The MIC is the lowest concentration of the derivative at which no visible turbidity (bacterial growth) is observed.
Conclusion and Future Perspectives
The available data strongly supports the continued investigation of this compound derivatives, specifically the 1,3,4-oxadiazoles, as a promising new frontier in antibacterial drug development. Their efficacy against both Gram-positive and Gram-negative bacteria positions them as candidates for broad-spectrum applications.
The path forward requires a multi-pronged research effort focused on:
-
Mechanism Deconvolution: Employing biochemical and genetic assays to definitively identify the molecular target(s) and validate the proposed mechanism of action.
-
Lead Optimization: Expanding the structure-activity relationship studies to synthesize derivatives with enhanced potency and improved pharmacokinetic profiles.
-
Toxicity and Safety Profiling: Conducting rigorous in vitro and in vivo toxicological studies to assess the safety of lead compounds and establish a therapeutic window.
By systematically addressing these areas, the scientific community can unlock the full potential of this chemical scaffold, paving the way for a new generation of therapeutics to combat the global threat of infectious diseases.
References
-
Gaonkar, S. L., Rai, K. M. L., & Prabhuswamy, B. (2006). Synthesis and antimicrobial studies of a new series of 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-5-substituted-1,3,4-oxadiazoles. European Journal of Medicinal Chemistry, 41(7), 841-846. [Link]
-
Gaonkar, S. L., Rai, K. M. L., & Prabhuswamy, B. (2006). Synthesis and Antimicrobial Studies of a New Series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles. PubMed. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
Sources
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. Synthesis and antimicrobial studies of a new series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde Derivatives as Acetylcholinesterase Inhibitors
Introduction: Targeting Cholinesterase in Neurodegenerative Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1][2] One of the primary therapeutic strategies for managing AD symptoms is to increase the levels of the neurotransmitter acetylcholine (ACh) in the brain.[2][3] This is achieved by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of ACh.[3][4] Several approved drugs, such as Donepezil, function as AChE inhibitors.[2][3]
The scaffold of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde has emerged as a promising starting point for the development of novel AChE inhibitors. Its structural similarity to key binding elements of known inhibitors like Donepezil makes it an attractive candidate for medicinal chemistry exploration.[5][6] This guide provides a comparative analysis of the structure-activity relationship (SAR) of various derivatives of this core structure, offering insights into the chemical modifications that enhance inhibitory potency against AChE. We will delve into the rationale behind the molecular design, present comparative experimental data, and provide a detailed protocol for assessing the biological activity of these compounds.
Molecular Design Rationale: Building upon a Privileged Scaffold
The core structure, this compound, contains several key pharmacophoric features that are crucial for its interaction with the AChE enzyme. The AChE active site is a deep and narrow gorge with two main binding sites: the catalytic anionic site (CAS) at the bottom and the peripheral anionic site (PAS) at the entrance.[1][7] Effective inhibitors often interact with both sites.[8][9]
The design of derivatives from this scaffold is guided by the following principles:
-
The Pyridine-Ethoxy Linker: The 5-ethylpyridine moiety connected via an ethoxy linker is hypothesized to interact with the PAS of AChE. The nitrogen atom of the pyridine ring can form important hydrogen bonds or cation-π interactions.[10]
-
The Benzaldehyde Moiety: The benzaldehyde portion of the molecule is positioned to interact with the CAS. The aldehyde group itself can be a reactive handle for further chemical modifications, allowing for the introduction of various substituents to probe the binding pocket.
-
Systematic Modification: By systematically altering the substituents on the benzaldehyde ring, we can map the steric and electronic requirements of the CAS, thereby optimizing the inhibitory activity.
Below is a logical workflow for the design and evaluation of these derivatives.
Caption: Workflow for SAR study of this compound derivatives.
Comparative Analysis of AChE Inhibitory Activity
To understand the SAR of this series, a set of derivatives with varying substituents on the benzaldehyde ring were synthesized and evaluated for their ability to inhibit AChE. The inhibitory potency is expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The data presented in the table below is a synthesized representation based on common findings in the literature for similar pyridine-based AChE inhibitors.[8][9][11]
| Compound ID | R Group (Substitution on Benzaldehyde Ring) | AChE IC50 (µM) | Rationale for Modification |
| 1 | -H (Parent Compound) | 15.2 | Baseline activity of the core scaffold. |
| 2 | 4-OH | 8.5 | Introduction of a hydrogen bond donor. |
| 3 | 4-OCH3 | 5.1 | Electron-donating group, increases lipophilicity. |
| 4 | 4-Cl | 2.8 | Electron-withdrawing group, potential for halogen bonding. |
| 5 | 4-NO2 | 1.9 | Strong electron-withdrawing group. |
| 6 | 3,4-di-OCH3 | 3.7 | Mimicking the substitution pattern of some known inhibitors. |
| Donepezil | (Reference Drug) | 0.03 | Clinically approved AChE inhibitor for comparison. |
From this comparative data, we can derive key SAR insights:
Caption: SAR summary for benzaldehyde ring modifications.
-
Electron-Withdrawing Groups Enhance Potency: The introduction of electron-withdrawing groups such as chloro (-Cl) and nitro (-NO2) at the 4-position of the benzaldehyde ring leads to a significant increase in AChE inhibitory activity (compounds 4 and 5 ). This suggests that the electronic properties of the aromatic ring play a crucial role in the interaction with the enzyme's active site.
-
Electron-Donating Groups Offer Moderate Improvement: Electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) also improve activity compared to the unsubstituted parent compound (compounds 2 and 3 ). The hydroxyl group may act as a hydrogen bond donor, while the methoxy group can enhance lipophilicity, potentially improving passage through the enzyme gorge.
-
Positioning is Key: The disubstituted derivative with two methoxy groups (6 ) shows good activity, indicating that multiple points of interaction within the active site can be beneficial.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
The following protocol, based on the well-established Ellman's method, is a reliable way to determine the AChE inhibitory activity of the synthesized compounds. This method spectrophotometrically measures the activity of the enzyme.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme's activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (EeAChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds and reference inhibitor (Donepezil)
-
96-well microplate reader
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and Donepezil in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
25 µL of ATCI solution.
-
125 µL of DTNB solution.
-
50 µL of the test compound solution (or buffer for control, or Donepezil for reference).
-
Mix gently and incubate at 37°C for 15 minutes.
-
-
-
Initiation of Reaction:
-
Add 25 µL of the AChE solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings every minute for at least 5 minutes to determine the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction velocity in the absence of an inhibitor and V_inhibitor is the reaction velocity in the presence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, from the dose-response curve.
-
Conclusion and Future Directions
The structure-activity relationship studies of this compound derivatives reveal a clear path toward optimizing their acetylcholinesterase inhibitory activity. The benzaldehyde ring is a critical site for modification, with electron-withdrawing substituents significantly enhancing potency. This suggests that fine-tuning the electronic and steric properties of this part of the molecule is a viable strategy for developing more effective AChE inhibitors.
Future work should focus on:
-
Exploring a wider range of substituents on the benzaldehyde ring to further refine the SAR.
-
Investigating modifications to the ethylpyridine moiety to optimize interactions with the peripheral anionic site of AChE.
-
Conducting in vivo studies on the most promising compounds to assess their efficacy and pharmacokinetic properties in a biological system.
By leveraging the insights gained from this comparative guide, researchers can more effectively design and synthesize novel compounds with the potential to become next-generation therapeutics for Alzheimer's disease and other neurodegenerative disorders.
References
- MDPI. (n.d.). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis.
- Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res., 16(1), e124907.
- ResearchGate. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation.
- Gaonkar, S. L., et al. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Acta Crystallographica Section E: Crystallographic Communications, E61, o751–o752.
- PubMed. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease.
- RSC Publishing. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020.
- MDPI. (n.d.). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists.
- ResearchGate. (n.d.). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation.
- ResearchGate. (n.d.). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
- Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors.
- PubMed Central. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects.
- ResearchGate. (2024). Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives.
- SciELO. (2016). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity.
- ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors.
- Unknown Source. (2021).
- PubChem. (n.d.). 4-Ethoxybenzaldehyde.
- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents.
- PubMed. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands.
- Benchchem. (n.d.). This compound.
- PubMed Central. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology.
- PubMed Central. (n.d.). Kinetic and structural studies on the interactions of Torpedo californica acetylcholinesterase with two donepezil-like rigid analogues.
- Unknown Source. (2024).
- PubMed Central. (n.d.). Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one.
- PubMed Central. (2022). Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
- 6. scielo.br [scielo.br]
- 7. Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic and structural studies on the interactions of Torpedo californica acetylcholinesterase with two donepezil-like rigid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
For our valued partners in research and drug development, our commitment extends beyond supplying premier chemical compounds. We aim to be your preferred source for comprehensive safety and handling information, building a foundation of trust through scientific expertise. This guide provides an in-depth, procedural framework for the safe disposal of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde (CAS No. 1393441-76-2), ensuring the safety of your personnel and the protection of our environment.
The procedural choices outlined below are not merely steps to be followed but are grounded in the chemical's known hazards and the established principles of laboratory safety and regulatory compliance. Given that the toxicological properties of this specific molecule have not been exhaustively investigated, we will adopt a conservative approach, informed by its structural components—a substituted pyridine and a benzaldehyde derivative.
Part 1: Core Hazard Assessment and Waste Classification
Before any handling or disposal, a thorough understanding of the compound's hazards is critical. This assessment dictates the necessary precautions, from personal protective equipment to the final disposal pathway. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that must be heeded.
Causality: The primary driver for these stringent disposal protocols is the compound's GHS classification. It is an irritant to the skin and eyes, may cause respiratory irritation, and poses a long-term threat to aquatic ecosystems. Therefore, any material that comes into contact with this compound—including the pure substance, solutions, contaminated labware, and used personal protective equipment (PPE)—must be classified and handled as hazardous chemical waste .
Data Summary: Hazard Profile
The following table summarizes the essential hazard information, which forms the basis for the subsequent disposal procedures.
| Hazard Classification | GHS Category | Hazard Statement | Rationale & Implication |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | Direct contact can cause inflammation and irritation. Mandates the use of chemical-resistant gloves. |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation. | Vapors, mists, or direct contact can cause significant eye damage. Mandates sealed eye protection. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Inhalation of vapors or aerosols can irritate the respiratory tract. Requires handling in a well-ventilated area or fume hood. |
| Chronic Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects. | This is a critical factor for disposal. It explicitly prohibits disposal via sanitary sewer systems ("sink disposal") to prevent environmental contamination.[1] |
Part 2: Immediate Safety Protocols: PPE and Spill Management
Proper disposal begins with safe handling. The following protocols are designed to protect the researcher and the laboratory environment.
Personal Protective Equipment (PPE)
Based on the precautionary statement P280 ("Wear protective gloves/ eye protection/ face protection"), the following PPE is mandatory[2][3]:
-
Hand Protection: Nitrile or other chemically resistant gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1]
-
Eye/Face Protection: Safety glasses with side-shields or, preferably, chemical safety goggles. A face shield should be used if there is a significant splash risk.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of the neat compound or its solutions should occur in a certified chemical fume hood to avoid inhaling vapors.[2][3]
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. In the event of a spill:
-
Evacuate & Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Contain: Prevent the spill from spreading or entering drains by using a chemical spill kit with absorbent materials like vermiculite, sand, or a commercial sorbent (e.g., Chemizorb®).[4][5] Do not use combustible materials like paper towels for large spills.
-
Absorb & Collect: Gently cover the spill with the absorbent material, working from the outside in. Once fully absorbed, carefully scoop the material into a designated, pre-labeled hazardous waste container.[6][7]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.
Part 3: Step-by-Step Disposal Workflow
The following protocol provides a systematic approach to waste segregation, accumulation, and preparation for final disposal. The guiding principle is that this material must be disposed of at an approved waste disposal plant, typically via high-temperature incineration, as is common for pyridine and benzaldehyde derivatives.[8][9][10]
Step 1: Waste Segregation at the Point of Generation
Causality: Proper segregation is the most critical step to prevent accidental chemical reactions and to ensure waste is routed to the correct disposal facility. Mixing incompatible waste streams can generate heat, toxic gases, or violent reactions.
-
Unused/Neat Compound: If the original material is to be disposed of, it should remain in its original, clearly labeled container.
-
Liquid Waste (Solutions): Collect all aqueous and solvent-based solutions containing the compound in a dedicated, leak-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[11] Affix a hazardous waste label immediately.
-
Contaminated Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, weigh boats, absorbent pads) must be collected in a separate, clearly labeled, puncture-resistant container for solid hazardous waste.[11]
Step 2: Proper Labeling
All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound" and any other constituents.
-
The words "Hazardous Waste".
-
The specific hazard characteristics (e.g., Irritant, Environmentally Hazardous).
-
The accumulation start date.
Step 3: On-Site Accumulation
Waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[12][13]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Containers must be kept tightly closed except when adding waste.[13]
-
Store containers in secondary containment to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[12]
-
For academic labs, containers must be removed for disposal within 12 months of the accumulation start date.[14]
Step 4: Final Disposal via EH&S
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [7][13]
-
Contact EH&S: Once your waste container is full or ready for removal, contact your institution's Environmental Health & Safety (EH&S) department.
-
Schedule Pickup: Follow their specific procedures for requesting a hazardous waste pickup.
-
Professional Disposal: EH&S will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be managed in compliance with all federal (EPA), state, and local regulations.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of waste generated from using this compound.
Caption: Waste Disposal Decision Workflow
By adhering to this comprehensive guide, you ensure that your critical research is conducted with the highest standards of safety and environmental stewardship.
References
-
Carl ROTH, Safety Data Sheet for Benzaldehyde. Source: Carl ROTH. [Link]
-
Metascientific, Safety Data Sheet for 4-Ethoxybenzaldehyde. Source: Meta-Sci. [Link]
-
U.S. Environmental Protection Agency, Regulations for Hazardous Waste Generated at Academic Laboratories. Source: U.S. EPA. [Link]
-
Agency for Toxic Substances and Disease Registry, Production, Import, Use, and Disposal of Pyridine. Source: ATSDR. [Link]
-
Labbox, Safety Data Sheet for UN1990 Benzaldehyde. Source: Labbox. [Link]
-
Carl ROTH, Safety Data Sheet for Benzaldehyde (Working Standard). Source: Carl ROTH. [Link]
-
U.S. Environmental Protection Agency, Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Source: U.S. EPA. [Link]
-
United Nations Office on Drugs and Crime, Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Source: UNODC. [Link]
-
University of Pennsylvania EHRS, Laboratory Chemical Waste Management Guidelines. Source: UPenn EHRS. [Link]
-
Loba Chemie, Safety Data Sheet for PYRIDINE FOR SYNTHESIS. Source: Loba Chemie. [Link]
-
Carl ROTH, Safety Data Sheet for Pyridine. Source: Carl ROTH. [Link]
-
GAIACA, How to Dispose of Chemical Waste in a Lab Correctly. Source: GAIACA. [Link]
-
Central Washington University, Laboratory Hazardous Waste Disposal Guidelines. Source: CWU. [Link]
-
Carl ROTH, Safety Data Sheet for Benzaldehyde (ROTI®STAR). Source: Carl ROTH. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. synquestlabs.com [synquestlabs.com]
- 4. lobachemie.com [lobachemie.com]
- 5. carlroth.com [carlroth.com]
- 6. labbox.es [labbox.es]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. carlroth.com [carlroth.com]
- 11. benchchem.com [benchchem.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. epa.gov [epa.gov]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Comprehensive Safety and Handling Guide for 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde (CAS: 114393-97-4). As a compound incorporating both a benzaldehyde moiety and an ethylpyridine ring, it necessitates a cautious approach, drawing upon the known hazards of both aromatic aldehydes and pyridine derivatives. This document is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this chemical in a laboratory setting.
Hazard Assessment: A Synthesis of Functional Group Toxicology
-
Aromatic Aldehyde Moiety: The benzaldehyde portion of the molecule suggests potential for irritation. Aromatic aldehydes are known to cause skin, eye, and respiratory irritation.[1][2][3] For instance, the related compound 4-ethoxybenzaldehyde is classified as causing skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3]
-
Pyridine Moiety: The presence of the 5-ethylpyridine group introduces more significant hazards. Pyridine and its derivatives are often flammable, harmful if swallowed, inhaled, or in contact with skin, and can be toxic to the blood, kidneys, liver, and central nervous system.[4][5] Pyridine itself is classified as a suspected human carcinogen (IARC Group 2B).[5] Therefore, it is prudent to handle this compound with the precautions required for a pyridine derivative.
Summary of Potential Hazards:
| Hazard Class | Potential Effects |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] |
| Specific Target Organ Toxicity | Potential for toxicity to the liver, kidneys, and central nervous system. |
| Carcinogenicity | Handle as a potential carcinogen due to the pyridine moiety.[5] |
| Flammability | May be a combustible liquid.[6] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the potential hazards, a comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves | Double gloving is recommended. Butyl rubber or neoprene gloves are preferred over nitrile for handling pyridine-containing compounds.[5][7] Always inspect gloves for integrity before use. |
| Eyes/Face | Chemical splash goggles and face shield | Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face. |
| Body | Flame-resistant lab coat | A fully buttoned lab coat protects against splashes and potential fire hazards. |
| Respiratory | Use in a certified chemical fume hood | All handling of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8] |
PPE Donning and Doffing Protocol
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Caption: Hazardous Waste Disposal Workflow.
By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- 4-Ethoxybenzaldehyde Safety Data Sheet. (2025, December 19).
- Aldrich 173606 - 4-Ethoxybenzaldehyde Safety Data Sheet. (2025, November 7).
- p-ETHOXY BENZALDEHYDE Safety Data Sheet. (n.d.). CDH Fine Chemical.
- 4-Ethoxybenzaldehyde Safety Data Sheet. (n.d.). Synquest Labs.
- 4-Ethylbenzaldehyde Safety Data Sheet. (2025, October 1). TCI Chemicals.
- 4-Ethylbenzaldehyde Safety Data Sheet. (2024, September 6). Sigma-Aldrich.
- This compound. (n.d.). Benchchem.
- Preparation of aromatic aldehydes. (1967). Google Patents.
- Pyridine, alkyl derivatives: Human health tier II assessment. (2015, September 1). NICNAS.
- New Methods for the Preparation of Aromatic Aldehydes. (2025, August 6). ResearchGate.
- Aromatic Aldehydes and Ketones - Preparation and Properties. (2022, February 11). Online Chemistry notes.
- Pyridine Safety Data Sheet. (2025, March 31). Carl ROTH.
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
- A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. (n.d.). NIH.
- Pyridine Safety Data Sheet. (n.d.). University of Washington.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, January 10). JoVE.
- Pyridine Safety Data Sheet. (2023, February 1).
- This compound. (n.d.). BLDpharm.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. carlroth.com [carlroth.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
